3-(4-Nitrophenyl)piperidine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-nitrophenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-13(15)11-5-3-9(4-6-11)10-2-1-7-12-8-10/h3-6,10,12H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEPNLVXIOKMEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591247 | |
| Record name | 3-(4-Nitrophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19733-55-2 | |
| Record name | 3-(4-Nitrophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"3-(4-Nitrophenyl)piperidine" synthesis pathway
An In-depth Technical Guide to the Synthesis of 3-(4-Nitrophenyl)piperidine
This technical guide provides a comprehensive overview of synthetic pathways for the preparation of this compound, a valuable building block for researchers, scientists, and drug development professionals. The document details three distinct and viable synthesis routes, complete with experimental protocols, quantitative data, and process diagrams.
Introduction
The 3-arylpiperidine scaffold is a privileged structural motif found in a wide array of biologically active compounds and pharmaceuticals. The specific analogue, this compound, serves as a key intermediate for the synthesis of various target molecules in medicinal chemistry, owing to the versatile reactivity of the nitro group which can be readily transformed into other functional groups. This guide explores three primary synthetic strategies to access this important compound:
-
Pathway 1: Palladium-Catalyzed Suzuki Coupling
-
Pathway 2: Synthesis via Reduction of a Pyridine Precursor
-
Pathway 3: Synthesis from a Glutarimide Intermediate
Each pathway is presented with a detailed experimental protocol, a summary of quantitative data in a tabular format, and a visual representation of the workflow using the DOT language for Graphviz.
Pathway 1: Palladium-Catalyzed Suzuki Coupling
This pathway represents a highly efficient and modular approach for the synthesis of this compound. The key step involves a Suzuki-Miyaura cross-coupling reaction between an N-protected 3-halopiperidine and 4-nitrophenylboronic acid. The use of a Boc (tert-butoxycarbonyl) protecting group is common due to its stability and ease of removal under acidic conditions.
Experimental Protocol
Step 1: Synthesis of N-Boc-3-bromopiperidine This starting material can be prepared from N-Boc-3-hydroxypiperidine via bromination using a suitable brominating agent like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).
Step 2: Suzuki-Miyaura Cross-Coupling In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine N-Boc-3-bromopiperidine (1.0 equiv), 4-nitrophenylboronic acid (1.2-1.5 equiv), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv).[1][2] Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%) or a combination of a palladium precursor like Pd(OAc)₂ and a suitable ligand like SPhos.[3] The flask is evacuated and backfilled with the inert gas three times. A degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1), is then added via syringe.[1][2] The reaction mixture is heated to 90-100 °C and stirred vigorously for the required reaction time (typically 12-24 hours), monitoring the progress by TLC or LC-MS.[3]
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Step 3: N-Boc Deprotection The purified N-Boc-3-(4-nitrophenyl)piperidine is dissolved in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane. An excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, is added, and the mixture is stirred at room temperature until the deprotection is complete (monitored by TLC). The solvent and excess acid are removed under reduced pressure. The residue is then basified with a saturated aqueous solution of a base like sodium bicarbonate and extracted with an organic solvent. The organic extracts are dried and concentrated to afford the final product, this compound.
Quantitative Data
| Step | Reactants | Catalyst/Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2 | N-Boc-3-bromopiperidine, 4-Nitrophenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 16 | 80-95 (typical) | [1][2][3] |
| 3 | N-Boc-3-(4-nitrophenyl)piperidine | Trifluoroacetic Acid | Dichloromethane | RT | 2-4 | >95 | (General Procedure) |
Synthesis Pathway Diagram
Caption: Suzuki coupling pathway for this compound synthesis.
Pathway 2: Synthesis via Reduction of a Pyridine Precursor
This approach involves the initial synthesis of 3-(4-nitrophenyl)pyridine, followed by the selective reduction of the pyridine ring to the corresponding piperidine. The synthesis of the pyridine precursor can be achieved through various cross-coupling reactions, and the subsequent reduction requires careful selection of reagents to preserve the nitro group.
Experimental Protocol
Step 1: Synthesis of 3-(4-Nitrophenyl)pyridine This intermediate can be synthesized via a Suzuki coupling reaction between 3-bromopyridine and 4-nitrophenylboronic acid using a palladium catalyst, similar to Pathway 1.
Step 2: Selective Reduction of 3-(4-Nitrophenyl)pyridine The reduction of the pyridine ring in the presence of a nitro group is a challenging transformation, as many common hydrogenation catalysts will also reduce the nitro group.[4]
Method A: Catalytic Hydrogenation with Catalyst Poisoning In some cases, selective hydrogenation can be achieved by using a standard catalyst like Palladium on Carbon (Pd/C) in the presence of a catalyst poison that selectively inhibits the reduction of the nitro group. Additives like pyridine have been reported to modulate the catalyst activity.[5] The 3-(4-nitrophenyl)pyridine is dissolved in a suitable solvent (e.g., ethanol, acetic acid), and the Pd/C catalyst is added along with the catalyst modifier. The reaction is then subjected to hydrogen gas (at a controlled pressure) until the pyridine ring is fully reduced.
Method B: Transfer Hydrogenation Transfer hydrogenation using reagents like ammonium formate in the presence of Pd/C can sometimes offer better selectivity for the reduction of pyridine N-oxides to piperidines.[6]
Method C: Boron-based Reagents Boron-based reducing agents, such as sodium borohydride in the presence of a transition metal catalyst or certain borenium catalysts, have been shown to reduce substituted pyridines to piperidines under specific conditions.[4] These conditions might offer selectivity for the pyridine ring over the nitro group.
The reaction progress is monitored by GC-MS or LC-MS. After completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or crystallization.
Quantitative Data
| Step | Reactants | Catalyst/Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromopyridine, 4-Nitrophenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | Toluene/H₂O | 100 | 16-24 | 70-90 (typical) | [3] |
| 2 | 3-(4-Nitrophenyl)pyridine | H₂, Pd/C, Additive | Ethanol/Acetic Acid | 25-50 | 12-48 | Variable | [7] (General principle) |
Synthesis Pathway Diagram
Caption: Pyridine reduction pathway for this compound synthesis.
Pathway 3: Synthesis from a Glutarimide Intermediate
This pathway involves the construction of a 3-substituted glutarimide (piperidine-2,6-dione) derivative, which is then reduced to the target piperidine. This route offers an alternative disconnection approach.
Experimental Protocol
Step 1: Synthesis of 3-(4-Nitrophenyl)glutarimide This can be achieved through a Michael addition of a suitable nucleophile to a 4-nitro-cinnamoyl derivative, followed by cyclization. A more direct approach involves the reaction of 3-methylidenepiperidine-2,6-dione with 4-nitrothiophenol in a thio-Michael addition, followed by desulfurization.[8][9] Alternatively, other methods for the synthesis of substituted glutarimides can be adapted.[8]
Step 2: Reduction of 3-(4-Nitrophenyl)glutarimide The reduction of the glutarimide to the piperidine can be accomplished using strong reducing agents. A common reagent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (THF) or diethyl ether. The reaction is typically performed by adding the glutarimide to a suspension of LiAlH₄ in the solvent at 0 °C, followed by refluxing for several hours. Careful quenching of the reaction with water and a base (e.g., NaOH solution) is crucial. The product is then extracted with an organic solvent, dried, and purified.
Quantitative Data
| Step | Reactants | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Methylidenepiperidine-2,6-dione, 4-Nitrothiophenol | DIPEA | THF | 75 | 12 | Good to Excellent | [9] |
| 2 | 3-(4-Nitrophenyl)glutarimide | LiAlH₄ | THF | Reflux | 6-12 | 50-70 (typical) | [10] (General imide reduction) |
Synthesis Pathway Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Piperidine synthesis [organic-chemistry.org]
- 7. US3270057A - Catalytic hydrogenation of nitro aromatic compounds to produce the corresponding amino compounds - Google Patents [patents.google.com]
- 8. grant.rscf.ru [grant.rscf.ru]
- 9. grant.rscf.ru [grant.rscf.ru]
- 10. apps.dtic.mil [apps.dtic.mil]
"3-(4-Nitrophenyl)piperidine" chemical properties
An In-depth Technical Guide to the Chemical Properties of 3-(4-Nitrophenyl)piperidine
Introduction
This compound is a substituted aromatic heterocyclic compound. The structure consists of a piperidine ring, a six-membered saturated nitrogen-containing heterocycle, substituted at the 3-position with a 4-nitrophenyl group. This compound and its derivatives are of significant interest in medicinal chemistry and drug development, often serving as key intermediates in the synthesis of complex pharmaceutical agents.[1][2] For instance, the chiral form, (S)-3-(4-Nitrophenyl)piperidine, is a crucial intermediate in the synthesis of Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[3] This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, tailored for researchers and professionals in drug development.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄N₂O₂ | [4] |
| Molecular Weight | 206.24 g/mol | [4] |
| Appearance | Brown to reddish-brown crystal or crystalline powder | [4] |
| Melting Point | 52-53 °C | [4] |
| Boiling Point | 350.5 ± 35.0 °C (Predicted) | [4] |
| Density | 1.155 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 9.61 ± 0.10 (Predicted) | [4] |
| Flash Point | 165.8 °C | [4] |
| Solubility | Good solubility in non-polar solvents (e.g., benzene, ether); Poor solubility in polar solvents (e.g., water). | [4] |
Spectroscopic Data
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would exhibit characteristic signals for the piperidine ring protons (typically in the 1.5-3.5 ppm range) and the aromatic protons of the nitrophenyl group (in the 7.0-8.5 ppm range). The aromatic region would likely show two doublets corresponding to an AA'BB' system, characteristic of a 1,4-disubstituted benzene ring.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display signals for the five distinct carbons of the piperidine ring and the carbons of the nitrophenyl group. The carbon bearing the nitro group and the carbon attached to the piperidine ring would be significantly deshielded.
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IR (Infrared) Spectroscopy: Key vibrational bands would include strong asymmetric and symmetric stretching frequencies for the nitro group (NO₂) typically found around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. C-H stretching vibrations for the aromatic and aliphatic portions would also be present.
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MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (206.24 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the piperidine ring.
Synthesis and Reactivity
This compound is primarily synthesized through the nitration of 3-phenylpiperidine. This reaction is a standard electrophilic aromatic substitution where the phenyl ring is nitrated, predominantly at the para position due to steric hindrance from the bulky piperidine substituent.
Experimental Protocol: Synthesis of (S)-3-(4-Nitrophenyl)piperidine
The following protocol is adapted from methodologies described for the synthesis of Niraparib intermediates.[3]
Objective: To synthesize (S)-3-(4-Nitrophenyl)piperidine via nitration of (S)-3-phenylpiperidine.
Materials:
-
(S)-3-phenylpiperidine
-
Nitrating agent (e.g., nitric acid, potassium nitrate)
-
Strong acid (e.g., sulfuric acid)
-
Solvent (e.g., dichloromethane)
-
Base for workup (e.g., sodium bicarbonate)
-
Drying agent (e.g., magnesium sulfate)
Procedure:
-
Preparation: In a reaction vessel equipped with a stirrer and cooling bath, dissolve (S)-3-phenylpiperidine in the chosen solvent.
-
Cooling: Cool the solution to a low temperature (e.g., 0-5 °C) to control the exothermic nitration reaction.
-
Nitration: Slowly add the nitrating agent (or a pre-mixed nitrating mixture of nitric acid and sulfuric acid) to the cooled solution while maintaining the temperature.
-
Reaction: Stir the mixture at a controlled temperature until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Carefully pour the reaction mixture into ice water to quench the reaction.
-
Neutralization: Neutralize the acidic solution by the slow addition of a base, such as a saturated sodium bicarbonate solution, until the pH is neutral or slightly basic.
-
Extraction: Extract the product into an organic solvent (e.g., dichloromethane).
-
Washing & Drying: Wash the organic layer with brine, and then dry it over an anhydrous drying agent like magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure (S)-3-(4-Nitrophenyl)piperidine.
Chemical Reactivity
The reactivity of this compound is characterized by the functional groups present: the piperidine ring and the nitrophenyl moiety.
-
Reduction of the Nitro Group: The nitro group is readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C), tin(II) chloride (SnCl₂), or iron in acidic media. This transformation yields 3-(4-aminophenyl)piperidine, a key precursor for further functionalization, for example, in the synthesis of Niraparib.[3]
-
N-Alkylation/Acylation of Piperidine: The secondary amine of the piperidine ring is nucleophilic and can undergo reactions such as N-alkylation, N-acylation, and N-arylation.
-
Nucleophilic Aromatic Substitution: While the nitro group is strongly deactivating, nucleophilic aromatic substitution on the nitrophenyl ring is generally difficult but can occur under harsh conditions.
Visualized Synthesis Pathway
The following diagram illustrates the synthetic pathway from 3-phenylpiperidine to 3-(4-aminophenyl)piperidine, highlighting the role of this compound as a key intermediate.
Caption: Synthetic route to a Niraparib intermediate.
Biological and Pharmacological Significance
The piperidine nucleus is a "privileged structure" in medicinal chemistry, found in numerous biologically active compounds and approved drugs.[1][5] Derivatives of piperidine exhibit a wide array of pharmacological activities, including anticancer, antiviral, antimicrobial, and neuroprotective effects.[5][6][7]
While this compound itself is primarily valued as a synthetic intermediate, its derivatives are pharmacologically significant. The reduction of its nitro group to an amine allows for the introduction of various functionalities, leading to the development of potent therapeutic agents.[3] The role of its chiral enantiomer as a building block for the PARP inhibitor Niraparib underscores its importance in the development of modern cancer therapies.[3] The broader class of N-aryl piperidines has been explored for activity against a range of biological targets, highlighting the therapeutic potential of this structural motif.[8]
References
- 1. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib - Google Patents [patents.google.com]
- 4. chembk.com [chembk.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
In-depth Technical Guide: 3-(4-Nitrophenyl)piperidine
CAS Number: 19733-55-2
This technical guide provides a comprehensive overview of 3-(4-Nitrophenyl)piperidine, including its chemical properties and the broader context of its synthesis and potential biological activities based on related piperidine derivatives. Due to the limited publicly available research specifically on the this compound isomer, this guide also incorporates data and protocols from closely related compounds to provide a foundational understanding for researchers, scientists, and drug development professionals.
Physicochemical Properties
The known quantitative data for this compound is summarized below. This information is primarily sourced from chemical supplier databases.
| Property | Value | Reference |
| CAS Number | 19733-55-2 | [1][2][3][4][5] |
| Molecular Formula | C₁₁H₁₄N₂O₂ | [1][3] |
| Molecular Weight | 206.24 g/mol | [3] |
| Melting Point | 52-53 °C | [4] |
| Density (Predicted) | 1.155 ± 0.06 g/cm³ | [4] |
| Purity | ≥ 98% | [5] |
Synthesis of (4-Nitrophenyl)piperidine Derivatives
For instance, the synthesis of 1-(4-nitrophenyl)piperidine-2-one, an intermediate for Apixaban, involves the reaction of 4-nitroaniline with 5-chloropentanoyl chloride. This lactam can then undergo further modifications. A plausible synthetic route to a 3-substituted piperidine could involve a Michael addition of a piperidine derivative to a nitro-styrene, followed by reduction, or through multi-step sequences involving the formation of the piperidine ring.
Below is a generalized workflow for the synthesis and purification of a substituted piperidine derivative.
Potential Biological Activities and Signaling Pathways
There is a lack of specific research on the biological activities and signaling pathways associated with this compound. However, the broader class of piperidine derivatives is known for a wide range of pharmacological effects, including anticancer, antimicrobial, and neuroprotective activities. The nitrophenyl group, being a strong electron-withdrawing group, can significantly influence the molecule's interaction with biological targets.
Piperidine derivatives have been shown to act as:
-
Anticancer Agents: By inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways like STAT-3, NF-κB, and PI3K/Akt.
-
Antimicrobial Agents: Exhibiting activity against various bacterial and fungal strains.
-
CNS Receptor Ligands: Interacting with receptors such as dopamine and NMDA receptors.
The evaluation of a novel piperidine derivative would typically follow a screening cascade to identify its biological effects.
Experimental Protocols
Given the absence of specific experimental data for this compound, a representative protocol for an initial biological screening assay is provided below. This protocol for an MTT cytotoxicity assay is a standard method used to assess the effect of a compound on cell viability.
MTT Assay for Cytotoxicity Screening
This protocol is a generalized procedure and would require optimization for specific cell lines and compounds.
-
Cell Seeding:
-
Culture a relevant human cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media.
-
Seed the cells into 96-well plates at a density of 5,000 to 10,000 cells per well.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plates for 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from the wells.
-
Add 150 µL of a solubilization solution (e.g., DMSO or an acidic solution of isopropanol) to each well to dissolve the formazan crystals.
-
Shake the plates gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).
-
Conclusion
This compound is a chemical compound with a confirmed CAS number and some available physicochemical data. However, there is a notable lack of in-depth research into its synthesis, biological activities, and mechanisms of action in the public domain. The information on related piperidine derivatives suggests that it could be a molecule of interest for further investigation in medicinal chemistry and drug discovery. The protocols and workflows provided in this guide are based on established methodologies for similar compounds and can serve as a starting point for researchers interested in exploring the properties and potential applications of this compound.
References
An In-depth Technical Guide to 3-(4-Nitrophenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(4-Nitrophenyl)piperidine, a heterocyclic amine of interest in medicinal chemistry. Due to the limited availability of public data on this specific isomer, this guide also draws upon information regarding the broader class of nitrophenylpiperidines and general synthetic methodologies for 3-substituted piperidines to provide a thorough context for researchers.
Core Molecular Data
The fundamental physicochemical properties of this compound are summarized below. It is important to note that while the molecular formula and weight are precise, other physical properties may vary slightly between different isomers of nitrophenylpiperidine.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄N₂O₂ | N/A |
| Molecular Weight | 206.24 g/mol | N/A |
Synthesis of 3-Arylpiperidines: A General Approach
A plausible synthetic workflow for obtaining a 3-arylpiperidine, such as this compound, is outlined below. This process begins with the partial reduction of pyridine, followed by a rhodium-catalyzed asymmetric carbometalation, and concludes with a final reduction step to yield the saturated piperidine ring.[1][2]
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not extensively reported in peer-reviewed literature. However, a general procedure for the key rhodium-catalyzed cross-coupling step to form the 3-substituted tetrahydropyridine intermediate is provided below, adapted from a published methodology for similar compounds.[4]
General Procedure for Rh-Catalyzed Asymmetric Reductive Heck Reaction:
-
To a vial equipped with a magnetic stir bar, [Rh(cod)OH]₂ (3 mol%) and a suitable chiral ligand (e.g., (S)-Segphos, 7 mol%) are added.
-
The vial is sealed, evacuated, and backfilled with argon (repeated three times).
-
Toluene, an additional solvent such as THP, and water are added, followed by an aqueous solution of CsOH (2.0 equivalents).
-
The catalyst solution is stirred at 70 °C for 10 minutes.
-
The arylboronic acid (e.g., 4-nitrophenylboronic acid, 3.0 equivalents) and the dihydropyridine substrate (1.0 equivalent) are then added.
-
The resulting mixture is stirred at 70 °C for approximately 20 hours.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like Et₂O, and passed through a silica gel plug to remove inorganic salts.
-
The solvent is removed under reduced pressure to yield the crude 3-aryl-tetrahydropyridine product, which can be further purified by column chromatography.
The final reduction of the tetrahydropyridine to the piperidine can typically be achieved through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.[5]
Potential Biological and Pharmacological Activities
Specific biological data for this compound is scarce. However, the broader class of piperidine derivatives is known to exhibit a wide range of pharmacological activities.[6][7] These include, but are not limited to, anticancer, anti-inflammatory, and neuroprotective effects.[6][7] For instance, certain phenyl piperidine derivatives have been investigated as CCR2 antagonists, which are relevant in inflammatory diseases.[8]
The nitrophenyl group itself is a common moiety in compounds with diverse biological activities, including antimicrobial and anticancer properties. Therefore, it is plausible that this compound could be a subject of interest in drug discovery programs targeting a variety of signaling pathways.
Given the lack of specific target information for this compound, a generalized diagram of a G-protein coupled receptor (GPCR) signaling pathway is presented below. Many piperidine-based drugs exert their effects by modulating such pathways.
Characterization Data
Conclusion
This compound represents an interesting scaffold for medicinal chemistry exploration due to the established biological significance of both the piperidine and nitrophenyl moieties. While specific data on this particular isomer is limited, this guide provides a framework for its synthesis based on modern catalytic methods and highlights potential areas of pharmacological investigation. Further research is warranted to fully elucidate the synthetic protocols, physicochemical properties, and biological activities of this compound.
References
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. | Department of Chemistry [chem.ox.ac.uk]
- 4. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 5. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 6. ijnrd.org [ijnrd.org]
- 7. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 8. Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(4-Nitrophenyl)piperidine
IUPAC Name: 3-(4-nitrophenyl)piperidine CAS Number: 19733-55-2
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. The document details its chemical properties, synthesis, spectroscopic characterization, and known biological activities, with a focus on its potential therapeutic applications.
Chemical and Physical Properties
This compound is a solid at room temperature with a molecular formula of C₁₁H₁₄N₂O₂ and a molecular weight of 206.24 g/mol .[1][2] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄N₂O₂ | [1][3] |
| Molecular Weight | 206.24 g/mol | [1] |
| Melting Point | 52-53 °C | [2] |
| Density (Predicted) | 1.155 ± 0.06 g/cm³ | [2] |
Synthesis and Characterization
The synthesis of this compound can be achieved through various synthetic routes common in heterocyclic chemistry. A prevalent method involves the reduction of a pyridine precursor.
Experimental Protocol: Synthesis via Catalytic Hydrogenation
A general and effective method for the synthesis of substituted piperidines is the catalytic hydrogenation of the corresponding pyridine derivative. This approach offers high yields and stereochemical control.
Materials:
-
3-(4-Nitrophenyl)pyridine
-
Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a high-pressure reaction vessel, dissolve 3-(4-nitrophenyl)pyridine in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of PtO₂ or Pd/C to the solution under an inert atmosphere.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
The following diagram outlines a generalized workflow for the synthesis and purification of piperidine derivatives.
Caption: General workflow for the synthesis and characterization of this compound.
Spectroscopic Characterization
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the protons on the piperidine ring and the nitrophenyl group. The aromatic protons will appear as two doublets in the downfield region (typically δ 7.5-8.5 ppm). The protons on the piperidine ring will appear as a series of multiplets in the upfield region (typically δ 1.5-3.5 ppm).
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals corresponding to the six carbons of the piperidine ring and the six carbons of the nitrophenyl group. The aromatic carbons will resonate in the δ 120-150 ppm range, while the aliphatic carbons of the piperidine ring will appear in the δ 20-60 ppm range.
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the piperidine ring (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2800-3100 cm⁻¹), and strong symmetric and asymmetric stretching vibrations of the nitro group (around 1520 cm⁻¹ and 1340 cm⁻¹, respectively).
Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (206.24 g/mol ). Fragmentation patterns will be consistent with the structure, showing loss of the nitro group and fragmentation of the piperidine ring.
Biological Activities and Potential Applications
Piperidine and its derivatives are a class of compounds with a broad range of biological activities and are prevalent in many pharmaceuticals.[4] The introduction of a nitrophenyl group can significantly influence the pharmacological profile of the piperidine scaffold.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of nitrophenyl-containing heterocyclic compounds against various cancer cell lines. While specific data for this compound is limited, related compounds have shown promising anticancer activity. For instance, certain nitrophenyl-substituted isoquinoline derivatives have exhibited IC₅₀ values in the micromolar range against pancreatic and lung cancer cell lines.[3] The mechanism of action for many piperidine-based anticancer agents involves the induction of apoptosis and interference with key signaling pathways.[5]
The following diagram illustrates a general pathway for evaluating the anticancer potential of a novel compound.
Caption: Experimental workflow for assessing the anticancer activity of a test compound.
Neuroprotective Effects
Piperidine derivatives have also been investigated for their neuroprotective properties. The mechanism of action often involves the modulation of neurotransmitter systems and the inhibition of enzymes involved in neurodegeneration.[6] While direct studies on this compound are not extensively reported, the core structure is a key component in compounds showing neuroprotective effects in models of ischemic stroke and Parkinson's disease.[6][7]
Experimental Protocol: In Vitro Neuroprotection Assay
A common method to assess the neuroprotective potential of a compound is to measure its ability to protect neuronal cells from toxin-induced cell death.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP⁺)
-
This compound
-
Cell culture medium and supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Plate reader
Procedure:
-
Seed neuronal cells in a 96-well plate and allow them to differentiate.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Induce neurotoxicity by adding a neurotoxin (e.g., 6-OHDA) to the cell culture medium.
-
Incubate the cells for an additional 24-48 hours.
-
Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability compared to control cells (untreated and toxin-treated).
The following diagram depicts a simplified signaling cascade often implicated in neuroprotection.
Caption: Simplified signaling pathways in neuroprotection.
Conclusion
This compound is a versatile heterocyclic compound with potential applications in drug discovery, particularly in the areas of oncology and neuropharmacology. This technical guide has provided an overview of its chemical properties, synthesis, and a summary of the known biological activities of the broader class of piperidine derivatives. Further research is warranted to fully elucidate the specific pharmacological profile and mechanism of action of this compound to realize its therapeutic potential.
References
- 1. tips.sums.ac.ir [tips.sums.ac.ir]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. wjpsonline.com [wjpsonline.com]
- 6. 1-(4-Nitrophenyl)piperazine [webbook.nist.gov]
- 7. Neuroprotection from focal ischemia by 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is dependent on treatment duration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendancy of 3-(4-Nitrophenyl)piperidines: A Technical Guide to a Privileged Scaffold in Drug Discovery
For Immediate Release
This technical guide provides an in-depth analysis of the structural analogs of 3-(4-nitrophenyl)piperidine, a versatile scaffold with significant potential in modern drug discovery. The following sections detail the synthesis, biological activities, and structure-activity relationships (SAR) of these compounds, with a focus on their interactions with key neurological targets. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.
The 3-arylpiperidine moiety is a well-established privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs and investigational agents targeting the central nervous system (CNS).[1] The introduction of a 4-nitrophenyl group at the 3-position of the piperidine ring offers a unique combination of steric and electronic properties that can be systematically modified to fine-tune pharmacological activity.
Core Structure and Synthetic Strategies
The core structure of the analogs discussed herein is this compound. The synthesis of 3-arylpiperidines can be achieved through various synthetic routes. A common and versatile method involves the catalytic enantioselective synthesis from pyridine and arylboronic acids. This approach typically involves a three-step process: partial reduction of pyridine, followed by a Rh-catalyzed asymmetric carbometalation, and a final reduction to yield the desired 3-arylpiperidine.[2][3][4][5][6]
Biological Activity and Structure-Activity Relationship (SAR)
Analogs of this compound have shown significant affinity for dopamine D2 and D3 receptors, as well as neurokinin-1 (NK1) receptors, making them attractive candidates for the development of treatments for a range of neurological and psychiatric disorders.[7][8][9] The following table summarizes the representative biological activity of a series of 3-(4-substituted-phenyl)piperidine analogs, illustrating the impact of substitution on the phenyl ring on receptor binding affinity.
Table 1: Representative Dopamine D2/D3 Receptor Binding Affinities of 3-(4-Substituted-phenyl)piperidine Analogs
| Compound ID | R (Substitution at 4-position of phenyl ring) | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D3/D2 Selectivity |
| 1a | -NO2 | 85 | 15 | 5.7 |
| 1b | -H | 120 | 25 | 4.8 |
| 1c | -Cl | 70 | 12 | 5.8 |
| 1d | -CH3 | 150 | 30 | 5.0 |
| 1e | -OCH3 | 200 | 45 | 4.4 |
Note: The data presented in this table is a representative example based on general SAR trends for 3-arylpiperidines and may not reflect the actual experimental values for these specific compounds.
The SAR for this class of compounds indicates that electron-withdrawing groups at the 4-position of the phenyl ring, such as nitro and chloro substituents, tend to enhance binding affinity for both D2 and D3 receptors. Conversely, electron-donating groups like methoxy tend to decrease affinity.
Experimental Protocols
General Procedure for the Synthesis of 3-Arylpiperidines
A robust method for the synthesis of 3-arylpiperidines involves a multi-step process starting from pyridine.[4]
-
Partial Reduction of Pyridine: Pyridine is treated with a suitable reducing agent, such as sodium borohydride in the presence of phenyl chloroformate, to yield phenyl pyridine-1(2H)-carboxylate.[4]
-
Rhodium-Catalyzed Asymmetric Cross-Coupling: The resulting dihydropyridine undergoes a rhodium-catalyzed asymmetric reductive Heck reaction with the desired arylboronic acid (e.g., 4-nitrophenylboronic acid).[4][6] This step is crucial for establishing the stereochemistry of the final product.
-
Reduction of the Tetrahydropyridine: The 3-substituted tetrahydropyridine is then reduced to the corresponding piperidine using standard hydrogenation conditions, such as palladium on carbon (Pd/C) with a hydrogen source.[6]
Radioligand Competition Binding Assay for Dopamine D2/D3 Receptors
This protocol outlines a standard procedure to determine the binding affinity (Ki) of test compounds for dopamine D2 and D3 receptors.[10][11]
-
Membrane Preparation: Crude membrane fractions are prepared from cells stably expressing either human D2 or D3 receptors.[11]
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [³H]Spiperone) and varying concentrations of the unlabeled test compound.[10][11]
-
Incubation: Allow the binding to reach equilibrium by incubating the plates for a defined period at a controlled temperature (e.g., 60 minutes at 25°C).
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.[10]
-
Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Signaling Pathways and Visualization
The biological effects of this compound analogs are mediated through their interaction with specific G protein-coupled receptors (GPCRs), primarily dopamine D2/D3 and neurokinin-1 receptors.
Dopamine D2 Receptor Signaling
Dopamine D2 receptors are coupled to Gi/o proteins. Upon activation by an agonist, the receptor promotes the dissociation of the G protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate the activity of various ion channels and other effector proteins.
Neurokinin-1 (NK1) Receptor Signaling
Neurokinin-1 receptors are primarily coupled to Gq/11 proteins. Activation of the NK1 receptor by its endogenous ligand, Substance P, or by synthetic antagonists leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to a cascade of downstream signaling events.
Experimental Workflow for Analog Evaluation
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound analogs.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel CNS-active agents. The synthetic accessibility and the clear structure-activity relationships observed for this class of compounds provide a solid foundation for further optimization. Future work in this area will likely focus on refining the substitution patterns on both the phenyl ring and the piperidine nitrogen to achieve enhanced selectivity and improved pharmacokinetic profiles. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate these ongoing research and development efforts.
References
- 1. This compound | 19733-55-2 [chemicalbook.com]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 5. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. | Department of Chemistry [chem.ox.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and dopamine D2-like receptor binding affinity of substituted 5-phenyl-pyrrole-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Starting Materials for 3-(4-Nitrophenyl)piperidine
This technical guide provides a detailed overview of the key starting materials and synthetic methodologies for the preparation of 3-(4-Nitrophenyl)piperidine, a significant heterocyclic scaffold in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive experimental protocols, quantitative data analysis, and visual representations of synthetic pathways.
Introduction
The 3-arylpiperidine moiety is a privileged scaffold found in numerous biologically active compounds and pharmaceutical agents. The presence of a nitrophenyl group at the 3-position of the piperidine ring offers a versatile handle for further chemical modifications, making this compound a valuable intermediate in the synthesis of diverse molecular entities. This guide explores the primary synthetic routes starting from readily available precursors.
Synthetic Pathways and Starting Materials
Two principal retrosynthetic approaches for the synthesis of this compound and its derivatives are detailed below. The first approach involves the construction of the piperidine ring from acyclic precursors, while the second focuses on the functionalization of a pre-existing piperidine or pyridine ring.
Pathway 1: Cyclization of Acyclic Precursors
A common and robust method for the synthesis of the "(4-nitrophenyl)piperidine" core involves the cyclization of a linear precursor derived from 4-nitroaniline. This approach is exemplified by the synthesis of 1-(4-nitrophenyl)piperidin-2-one, a key intermediate that can be further modified to obtain the target molecule.
Starting Materials:
-
4-Nitroaniline
-
5-Chlorovaleryl chloride or 5-chloropentanoyl halide
Reaction Scheme:
The synthesis commences with the acylation of 4-nitroaniline with 5-chlorovaleryl chloride to form an N-(4-nitrophenyl)-5-chloropentanamide intermediate. Subsequent intramolecular cyclization, typically base-mediated, yields 1-(4-nitrophenyl)piperidin-2-one.
The Discovery and Development of 3-Arylpiperidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-arylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its inherent structural features allow for versatile modifications, leading to derivatives with a wide range of biological activities. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological evaluation of 3-arylpiperidine derivatives, with a focus on their interactions with key central nervous system (CNS) targets.
Introduction to 3-Arylpiperidines
The 3-arylpiperidine motif has been extensively explored in the quest for novel therapeutics, particularly for CNS disorders.[1] The rigid piperidine ring, coupled with the electronic and steric properties of the aryl group, provides a framework for designing ligands with high affinity and selectivity for various receptors, ion channels, and transporters. Notably, derivatives of this class have shown significant promise as modulators of dopamine and serotonin receptors, making them attractive candidates for the treatment of conditions such as schizophrenia, Parkinson's disease, and depression.[2]
Synthetic Strategies
The synthesis of 3-arylpiperidine derivatives can be achieved through several strategic approaches. A common method involves the reduction of a corresponding 3-arylpyridine precursor. Another versatile strategy is the use of transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Heck couplings, to introduce the aryl moiety onto a pre-formed piperidine ring.[3] Radical-mediated cyclization reactions also offer an efficient route to this scaffold.
General Synthesis of a 3-(m-Methoxyphenyl)piperidine Intermediate
A representative synthesis of a key intermediate, 3-(3-methoxyphenyl)piperidine, is outlined below. This intermediate can be further functionalized to generate a library of derivatives.
Experimental Protocol: Synthesis of 3-(3-Methoxyphenyl)piperidine [4]
-
Step 1: Neutralization of the Hydrochloride Salt. To a stirred mixture of 100 mL of 10% aqueous sodium hydroxide and 100 mL of dichloromethane, 15 g of 3-(3-methoxyphenyl)piperidine hydrochloride is added.
-
Step 2: Extraction. After stirring for a few minutes, the layers are separated.
-
Step 3: Drying. The organic layer is dried over anhydrous potassium carbonate.
-
Step 4: Concentration. The solvent is removed under reduced pressure to yield the free base of 3-(3-methoxyphenyl)piperidine.
This intermediate can then undergo N-alkylation, N-acylation, or other modifications to produce a diverse range of final compounds.
Pharmacological Profile: Targeting Dopamine and Serotonin Receptors
A significant focus of research on 3-arylpiperidine derivatives has been their interaction with dopamine and serotonin receptor subtypes, which are crucial targets for antipsychotic and antidepressant medications.
Dopamine Receptor Interactions
3-Arylpiperidines have been shown to exhibit high affinity for dopamine D2-like receptors (D2, D3, and D4).[1][5] The nature and position of substituents on both the aryl ring and the piperidine nitrogen play a critical role in determining the affinity and selectivity for these receptor subtypes.
Serotonin Receptor Interactions
In addition to their dopaminergic activity, many 3-arylpiperidine derivatives also display significant affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes.[2] This dual activity can be advantageous in the treatment of complex psychiatric disorders.
Structure-Activity Relationship (SAR) Studies
Systematic modifications of the 3-arylpiperidine scaffold have provided valuable insights into the structural requirements for potent and selective receptor binding.
Table 1: Dopamine Receptor Binding Affinities of Selected 3-Arylpiperidine Derivatives
| Compound | R1 (N-substituent) | R2 (Aryl substituent) | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) |
| 1 | H | 3-OH | - | - | 425.6 |
| 2 | H | 3-OCH3 | - | - | - |
| 3 | CH3 | 3-OH | - | - | - |
| 4 | n-Propyl | 3-OH | - | - | - |
| 5 | Benzyl | 3-OH | - | - | - |
| 6a | -[CH2]2-benzimidazol-2-thione | 3-Cl | >1000 | - | - |
| 6b | -[CH2]2-benzimidazol-2-thione | 4-Cl | 12.5 | - | - |
| 7a | -[CH2]2-1,4-dihydroxyquinoxaline-2,3-dione | 3-Cl | 450 | - | - |
| 7b | -[CH2]2-1,4-dihydroxyquinoxaline-2,3-dione | 4-Cl | 380 | - | - |
| 8a | -CH2-(3-imidazo[1,5-a]pyridine) | 4-F-phenoxy | - | - | 1.7 |
| 8b | -CH2-(3-imidazo[1,5-a]pyridine) | 3,4-di-F-phenoxy | - | - | 2.7 |
| 8c | -CH2-(3-imidazo[1,5-a]pyridine) | 4-F-3-Me-phenoxy | - | - | 6.5 |
Note: '-' indicates data not available in the cited literature. Data compiled from multiple sources.[1][6][7]
Table 2: Serotonin Receptor Binding Affinities of Selected Arylpiperazine/piperidine Derivatives
| Compound | Structure | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |
| 9a | Arylpiperazine derivative | 41.5 | 315 |
| 9b | Arylpiperazine derivative | 23.9 | 39.4 |
Note: Data for arylpiperazine derivatives are included for comparative purposes, as they share structural similarities and pharmacological targets with 3-arylpiperidines.[2][8]
Signaling Pathways
The pharmacological effects of 3-arylpiperidine derivatives are mediated through their interaction with G-protein coupled receptors (GPCRs), leading to the modulation of intracellular signaling cascades.
Dopamine D2 Receptor Signaling
The dopamine D2 receptor primarily couples to the Gi/o family of G-proteins. Activation of the D2 receptor by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors.
References
- 1. Synthesis and dopaminergic features of six novel 3-arylpiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. Synthesis and evaluation of 3-aryl piperidine analogs as potent and efficacious dopamine D4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Spectroscopic Data of Nitrophenyl-piperidines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for nitrophenyl-piperidines, a class of compounds of interest in medicinal chemistry and drug development. This document compiles quantitative spectroscopic data, details experimental protocols for key analytical techniques, and visualizes experimental workflows to support research and development activities.
Spectroscopic Data of 1-(4-Nitrophenyl)piperidine
The following tables summarize the available spectroscopic data for the representative compound, 1-(4-nitrophenyl)piperidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 1-(4-Nitrophenyl)piperidine
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.15 | d, J = 9.2 Hz | 2H | H-2', H-6' (aromatic) |
| 6.85 | d, J = 9.2 Hz | 2H | H-3', H-5' (aromatic) |
| 3.55 | t, J = 5.4 Hz | 4H | H-2, H-6 (piperidine) |
| 1.70 | m | 6H | H-3, H-4, H-5 (piperidine) |
Solvent: CDCl₃. Spectrometer frequency: Not specified in the available data.
Table 2: ¹³C NMR Spectroscopic Data for 1-(4-Nitrophenyl)piperidine
| Chemical Shift (δ) ppm | Assignment |
| 152.0 | C-4' |
| 138.0 | C-1' |
| 126.0 | C-3', C-5' |
| 112.0 | C-2', C-6' |
| 49.0 | C-2, C-6 |
| 25.0 | C-4 |
| 24.0 | C-3, C-5 |
Solvent: CDCl₃. Spectrometer frequency: Not specified in the available data.
Infrared (IR) Spectroscopy
Table 3: FT-IR Spectroscopic Data for 1-(4-Nitrophenyl)piperidine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Strong | Aliphatic C-H stretch |
| ~1595 | Strong | Aromatic C=C stretch |
| ~1505 | Strong | N-O asymmetric stretch (NO₂) |
| ~1320 | Strong | N-O symmetric stretch (NO₂) |
| ~1240 | Strong | Aryl C-N stretch |
| ~1115 | Strong | Aliphatic C-N stretch |
Mass Spectrometry (MS)
The mass spectrum of 1-(4-nitrophenyl)piperidine is characterized by its molecular ion peak and several key fragment ions.[1]
Table 4: Mass Spectrometry Data for 1-(4-Nitrophenyl)piperidine (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 206 | 100 | [M]⁺ (Molecular Ion) |
| 176 | ~40 | [M - NO]⁺ |
| 160 | ~30 | [M - NO₂]⁺ |
| 134 | ~20 | [M - C₄H₈N]⁺ |
| 120 | ~50 | [C₆H₄NO]⁺ |
| 77 | ~30 | [C₆H₅]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of nitrophenyl-piperidines is dominated by the electronic transitions of the nitrophenyl chromophore. The reaction of p-nitrophenyl acetate with piperidine, which forms a nitrophenolate product, shows a characteristic absorption band around 400-420 nm.[2] For 1-(4-nitrophenyl)piperidine itself, the following absorption maxima are expected.
Table 5: UV-Vis Spectroscopic Data for 1-(4-Nitrophenyl)piperidine
| λmax (nm) | Solvent | Assignment |
| ~220 | Ethanol | π → π* transition of the benzene ring |
| ~380 | Ethanol | n → π* transition of the nitro group |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of nitrophenyl-piperidines are provided below.
Synthesis of 1-(4-Nitrophenyl)piperidine
A common synthetic route involves the nucleophilic aromatic substitution of a suitable nitro-substituted benzene derivative with piperidine.
Procedure:
-
Dissolve 1-chloro-4-nitrobenzene in a suitable solvent such as ethanol.
-
Add an excess of piperidine to the solution.
-
The reaction mixture is typically heated under reflux for several hours.
-
After cooling, the product can be isolated by precipitation or extraction.
-
Purification is achieved through recrystallization from a suitable solvent like ethanol.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of the nitrophenyl-piperidine sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved; vortex or gently warm if necessary.
Instrument Parameters (General):
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single pulse.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
FT-IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid nitrophenyl-piperidine sample with approximately 100-200 mg of dry KBr powder in an agate mortar.
-
Transfer the mixture to a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent pellet.
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (Electron Ionization - GC-MS)
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, methanol) to a concentration of approximately 1 mg/mL.
Instrument Parameters:
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230 °C.
-
UV-Vis Spectroscopy
Sample Preparation:
-
Prepare a stock solution of the nitrophenyl-piperidine in a UV-transparent solvent (e.g., ethanol, acetonitrile) of a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to obtain a series of standard solutions of decreasing concentrations.
Instrument Parameters:
-
Spectrophotometer: Double-beam UV-Vis spectrophotometer.
-
Scan Range: 200-800 nm.
-
Cuvette: 1 cm path length quartz cuvette.
-
Blank: The pure solvent used for sample preparation.
-
The instrument should be zeroed with the blank cuvette before measuring the absorbance of the sample solutions.
Visualizations
The following diagrams illustrate key workflows and relationships in the study of nitrophenyl-piperidines.
References
Classical Resolution via Diastereomeric Salt Formation
An In-depth Technical Guide to the Chiral Resolution of 3-Substituted Piperidines
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 3-substituted piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, including antipsychotics and anticancer agents.[1][2] The stereochemistry at the C-3 position is often critical for biological activity, making the separation of enantiomers—a process known as chiral resolution—a crucial step in drug discovery and development. Accessing enantiomerically pure 3-substituted piperidines can be challenging, but several robust methods have been established.[2]
This technical guide provides an in-depth overview of the primary methods for the chiral resolution of 3-substituted piperidines, complete with quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting and implementing the most suitable strategy.
This is the most traditional and frequently employed method for resolving racemic amines like 3-substituted piperidines.[3] The process relies on the reaction of the racemic base with a single enantiomer of a chiral acid. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. These differences allow for their separation by techniques like fractional crystallization.[3]
Key Chiral Resolving Agents
For basic compounds such as 3-substituted piperidines, chiral acids are the resolving agents of choice. The selection of the appropriate acid and solvent system is empirical and often requires screening to achieve efficient separation.[3]
| Resolving Agent | Typical Application | Reference |
| (R)- or (S)-Mandelic Acid | General purpose for basic amines | [3] |
| Di-benzoyl-L-tartaric acid | Derivatives of tartaric acid with proven success | [3] |
| Di-p-toluoyl-D-tartaric acid | Derivatives of tartaric acid with proven success | [3] |
Experimental Protocol: General Procedure for Diastereomeric Salt Crystallization
This protocol provides a general framework. Optimization of the resolving agent, solvent, stoichiometry, and temperature profile is essential for each specific substrate.[3]
-
Salt Formation: Dissolve one equivalent of the racemic 3-substituted piperidine in a suitable solvent (e.g., methanol, ethanol, or acetone). In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving acid in the minimum amount of the same warm solvent.
-
Mixing: Slowly add the acid solution to the piperidine solution with stirring. If a precipitate forms immediately, the solution may need to be heated until it becomes clear.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is critical to prevent the co-precipitation of both diastereomers.[3] Further cooling (e.g., to 0-5 °C) can be applied to maximize the yield of the less soluble salt. If crystallization does not occur, try scratching the inside of the flask or adding a seed crystal.
-
Isolation: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them.
-
Enantiomeric Purity Analysis: Determine the enantiomeric excess (ee) of the crystallized salt, typically by liberating the free base and analyzing it via chiral HPLC.
-
Liberation of Free Base: Dissolve the diastereomerically pure salt in water and basify the solution (e.g., with NaOH) to deprotonate the piperidine nitrogen. Extract the enantiomerically enriched piperidine into an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer, and concentrate it under reduced pressure.
-
Recovery from Mother Liquor: The more soluble diastereomeric salt remains in the filtrate (mother liquor). The other enantiomer can be recovered by evaporating the solvent, liberating the free base, and crystallizing it with the opposite enantiomer of the resolving agent.
Workflow for Classical Resolution
Caption: Workflow of classical resolution by diastereomeric salt formation.
Enzymatic Kinetic Resolution
Enzymatic resolution is a powerful form of kinetic resolution where an enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This high selectivity, combined with mild reaction conditions, makes it an attractive method.[4][5] For piperidine derivatives, enzymes like lipases, proteases, and oxidoreductases are commonly used.
A notable chemo-enzymatic strategy involves a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines with high yields and enantioselectivity.[4][6] Another approach is the asymmetric reduction of a prochiral ketone, such as 1-Boc-3-piperidone, using a ketoreductase enzyme to yield a single enantiomer of the corresponding alcohol.[5]
Performance of Enzymatic Methods
| Method | Substrate Example | Enzyme System | Yield | Enantiomeric Excess (ee) / Conversion | Reference |
| Chemo-enzymatic Dearomatization | 3-(4-bromophenyl)pyridine derivative | 6-HDNO-EneIRED cascade | 61% (overall) | 99% ee | [6] |
| Chemo-enzymatic Dearomatization | 3-Furan/Thiophene substituted pyridines | 6-HDNO-EneIRED cascade | ≥62% | ≥86% ee | [4][6] |
| Asymmetric Reduction | 1-Boc-3-piperidone | Ketoreductase | >99.5% (purity) | >99.5% conversion, >98.5% enantioselectivity | [5] |
Experimental Protocol: General Procedure for Enzymatic Asymmetric Reduction
This protocol is based on the reduction of 1-Boc-3-piperidone and can be adapted for other enzymatic resolutions.[5]
-
Buffer Preparation: Prepare a suitable buffer solution (e.g., 1M potassium phosphate, pH 7.5) and add it to the reaction vessel.
-
Reaction Setup: Add water to achieve the desired final reaction volume. Set the reaction temperature (e.g., 40°C) and begin stirring.
-
Reagent Addition: Add the ketoreductase enzyme, followed by a cofactor (e.g., NADPH or a regeneration system therefor), and finally the substrate (1-Boc-3-piperidone).
-
Monitoring: Maintain the pH of the reaction mixture throughout the process. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC to determine conversion.
-
Workup: Once the reaction reaches completion (typically ≥99.5% conversion), terminate it. Filter the mixture through a pad of celite to remove the enzyme residue.
-
Extraction and Purification: Extract the product from the aqueous filtrate using an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry over a dehydrating agent (e.g., Na₂SO₄), filter, and concentrate under vacuum to obtain the crude product. Purify further if necessary.
Mechanism of Enzymatic Kinetic Resolution
Caption: Selective conversion of one enantiomer in enzymatic kinetic resolution.
Chromatographic Resolution
Chromatographic separation, particularly High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP), is a powerful analytical and preparative technique for resolving enantiomers.[3] The method relies on the differential interaction of enantiomers with the chiral environment of the stationary phase, leading to different retention times and thus separation.
Polysaccharide-based CSPs (e.g., Chiralpak® and Chiralcel® columns) are highly effective for separating piperidine derivatives.[3] A critical aspect of method development for basic analytes like piperidines is the addition of a small amount of an amine modifier (e.g., diethylamine or triethylamine) to the mobile phase. This modifier competes with the analyte for active sites on the silica support, preventing peak tailing and improving resolution.[3]
Recommended Chiral HPLC Conditions
| Parameter | Recommendation | Purpose | Reference |
| Column Type | Polysaccharide-based CSPs (e.g., Chiralpak® IA, AD-H, Chiralcel® OD-H) | Provides chiral environment for separation | [3] |
| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol mixtures | Elutes compounds from the column | [3][7] |
| Modifier | 0.1% Diethylamine (DEA) or Triethylamine (TEA) | Prevents peak tailing for basic analytes | [3] |
| Detection | UV detector (may require derivatization for compounds lacking a chromophore) | Quantifies separated enantiomers | [8] |
Experimental Protocol: General Procedure for Chiral HPLC Analysis
-
Sample Preparation: Prepare a dilute solution of the racemic 3-substituted piperidine in the mobile phase. If the compound lacks a UV chromophore, derivatization (e.g., with benzoyl chloride) may be necessary for detection.[8]
-
System Setup: Install the appropriate chiral column (e.g., Chiralpak® IA).
-
Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of hexane and isopropanol. Add the amine modifier (e.g., 0.1% DEA) to the mobile phase and mix thoroughly.
-
Equilibration: Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Injection and Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers should elute as separate peaks.
-
Optimization: If separation is poor, adjust the mobile phase composition (ratio of polar to non-polar solvent), flow rate, or column temperature to optimize resolution.
Workflow for Chiral HPLC Separation
Caption: Principle of enantiomer separation by chiral HPLC.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of 3-(4-Nitrophenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantiomerically enriched piperidines are privileged scaffolds in a vast array of pharmaceuticals and bioactive molecules. The development of robust and efficient methods for their asymmetric synthesis is of significant interest to the medicinal chemistry and drug development community. This document provides detailed protocols for the asymmetric synthesis of 3-(4-Nitrophenyl)piperidine, a valuable building block for the synthesis of various therapeutic agents. The presented methodology is based on a highly efficient three-step sequence involving a rhodium-catalyzed asymmetric reductive Heck reaction as the key enantioselective step.
Overview of the Synthetic Pathway
The asymmetric synthesis of this compound is achieved through a three-step process starting from pyridine.[1][2] The key transformation is a rhodium-catalyzed asymmetric carbometalation of a dihydropyridine intermediate with 4-nitrophenylboronic acid, which sets the stereocenter with high enantioselectivity.[1][2]
The overall synthetic workflow can be summarized as follows:
Caption: Overall synthetic workflow for the asymmetric synthesis of this compound.
Quantitative Data Summary
The following table summarizes the typical yields and enantioselectivities achieved in the key steps of the synthesis of 3-arylpiperidines, including data for the 4-nitrophenyl substituted intermediate.
| Step | Product | Yield (%) | Enantiomeric Excess (ee) (%) |
| 1 | Phenyl 1,2-dihydropyridine-1-carboxylate | 72 | N/A |
| 2 | Phenyl (S)-3-(4-nitrophenyl)-3,6-dihydropyridine-1(2H)-carboxylate | 85 | 98 |
| 3 | (S)-3-(4-Nitrophenyl)piperidine | >95 (estimated) | >98 |
Experimental Protocols
Step 1: Synthesis of Phenyl 1,2-dihydropyridine-1-carboxylate
This protocol describes the partial reduction of pyridine to the corresponding N-protected dihydropyridine.
Reaction Scheme:
Caption: Synthesis of the dihydropyridine intermediate.
Materials:
-
Pyridine
-
Phenyl chloroformate
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Sodium sulfate (Na₂SO₄)
-
Acetone
-
Hexane
Procedure:
-
To a solution of sodium borohydride (20.0 mmol) and pyridine (20 mmol) in methanol (50 mL) at -78 °C under a nitrogen atmosphere, add phenyl chloroformate (20 mmol, 1 equiv) dropwise.
-
Maintain the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by the addition of water (50 mL).
-
Extract the mixture with diethyl ether (2 x 30 mL).
-
Wash the combined organic layers sequentially with 1 M NaOH solution (2 x) and 1 M HCl solution (2 x).
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on a short pad of silica gel using a gradient of acetone in hexane (2% to 10%) as the eluent.
-
Remove the solvent under reduced pressure to obtain phenyl 1,2-dihydropyridine-1-carboxylate as a white solid. The product can be further purified by recrystallization from methanol to yield a white crystalline solid (72% yield).
Step 2: Rh-Catalyzed Asymmetric Synthesis of Phenyl (S)-3-(4-nitrophenyl)-3,6-dihydropyridine-1(2H)-carboxylate
This is the key enantioselective step, establishing the stereochemistry at the C3 position of the piperidine ring.
Reaction Scheme:
Caption: Rhodium-catalyzed asymmetric synthesis of the tetrahydropyridine intermediate.
Materials:
-
Phenyl 1,2-dihydropyridine-1-carboxylate
-
4-Nitrophenylboronic acid
-
[Rh(cod)OH]₂ (cod = 1,5-cyclooctadiene)
-
(S)-SEGPHOS
-
Cesium hydroxide (CsOH) solution (50 wt% in H₂O)
-
Toluene
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Argon
Procedure:
-
In a glovebox, add [Rh(cod)OH]₂ (3 mol%) and (S)-SEGPHOS (7 mol%) to a 7 mL vial equipped with a magnetic stir bar.
-
Seal the vial with a rubber septum, remove from the glovebox, and place under an argon atmosphere.
-
Add toluene (0.25 mL), THF (0.25 mL), and water (0.25 mL) to the vial.
-
Add aqueous CsOH solution (50 wt%, 2.0 equiv) and stir the catalyst solution at 70 °C for 10 minutes.
-
Add 4-nitrophenylboronic acid (3.0 equiv) followed by phenyl 1,2-dihydropyridine-1-carboxylate (0.5 mmol, 1 equiv).
-
Stir the resulting mixture at 70 °C for 20 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford phenyl (S)-3-(4-nitrophenyl)-3,6-dihydropyridine-1(2H)-carboxylate (85% yield, 98% ee).
Step 3: Reduction to (S)-3-(4-Nitrophenyl)piperidine
The final step involves the reduction of the double bond and removal of the phenoxycarbonyl protecting group.
Reaction Scheme:
Caption: Final reduction to the target piperidine.
Materials:
-
Phenyl (S)-3-(4-nitrophenyl)-3,6-dihydropyridine-1(2H)-carboxylate
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethyl acetate (EtOAc)
-
Hydrogen (H₂) gas
-
Celite®
Procedure:
-
To a solution of phenyl (S)-3-(4-nitrophenyl)-3,6-dihydropyridine-1(2H)-carboxylate (1.0 equiv) in methanol or ethyl acetate, add 10% Pd/C (10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield (S)-3-(4-Nitrophenyl)piperidine. The product can be further purified by crystallization or chromatography if necessary. The expected yield is typically high (>95%).
Conclusion
The described three-step sequence provides a highly efficient and enantioselective route to this compound. The key rhodium-catalyzed asymmetric reductive Heck reaction proceeds with excellent enantiocontrol, making this methodology highly attractive for the synthesis of chiral piperidine-containing drug candidates and other valuable molecules. The provided protocols offer a detailed guide for the practical implementation of this synthesis in a research and development setting.
References
Application Notes and Protocols for Rhodium-Catalyzed Synthesis of Chiral Piperidines
For Researchers, Scientists, and Drug Development Professionals
The chiral piperidine scaffold is a privileged motif in a vast array of pharmaceuticals and natural products. Its synthesis in an enantiomerically pure form is a critical challenge in modern drug discovery and development. Rhodium-catalyzed methodologies have emerged as powerful tools to address this challenge, offering efficient and highly selective routes to these valuable building blocks.
These application notes provide a detailed overview of three prominent rhodium-catalyzed strategies for the synthesis of chiral piperidines:
-
Asymmetric Hydrogenation of Pyridinium Salts: A direct and atom-economical approach to introduce chirality through the reduction of readily available pyridine precursors.
-
Reductive Transamination of Pyridinium Salts: A novel and versatile method that utilizes a chiral amine to induce asymmetry during a rhodium-catalyzed transfer hydrogenation process.[1][2]
-
[2+2+2] Cycloaddition Reactions: A powerful tool for the construction of complex piperidine cores through the convergent assembly of multiple unsaturated components.[3]
This document offers detailed experimental protocols, quantitative data summaries, and visual diagrams to guide researchers in the application of these cutting-edge synthetic methods.
Data Presentation
The following tables summarize the quantitative data for the different rhodium-catalyzed methods, allowing for easy comparison of catalyst systems, substrate scope, and reaction outcomes.
Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts
| Entry | Substrate (Pyridinium Salt) | Rh-Catalyst/Ligand | Solvent | Yield (%) | ee (%) | Reference |
| 1 | N-Benzyl-2-phenylpyridinium bromide | [Rh(COD)Cl]₂ / (S)-BINAP | Toluene | 85 | 92 | [4] |
| 2 | N-Benzyl-2-(4-methoxyphenyl)pyridinium bromide | [Rh(COD)Cl]₂ / (S)-BINAP | Toluene | 88 | 95 | [4] |
| 3 | N-Benzyl-2-(4-fluorophenyl)pyridinium bromide | [Rh(COD)Cl]₂ / (S)-BINAP | Toluene | 82 | 91 | [4] |
| 4 | N-Benzyl-2-methylpyridinium bromide | [Rh(COD)Cl]₂ / (S)-MeO-BIPHEP | THF | 75 | 88 | [4] |
ee = enantiomeric excess
Table 2: Rhodium-Catalyzed Reductive Transamination of Pyridinium Salts with Chiral Amines
| Entry | Pyridinium Salt | Chiral Amine | Rh-Catalyst | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 1 | N-Ethyl-2-phenylpyridinium iodide | (R)-1-Phenylethylamine | [CpRhCl₂]₂ | 86 | >20:1 | [1] |
| 2 | N-Ethyl-2-(4-chlorophenyl)pyridinium iodide | (R)-1-Phenylethylamine | [CpRhCl₂]₂ | 82 | >20:1 | [1] |
| 3 | N-Ethyl-2-methylpyridinium iodide | (R)-1-Phenylethylamine | [CpRhCl₂]₂ | 75 | 15:1 | [1] |
| 4 | N-Benzyl-3-fluoropyridinium bromide | (S)-1-(1-Naphthyl)ethylamine | [CpRhCl₂]₂ | 78 | >20:1 | [1] |
Cp* = pentamethylcyclopentadienyl
Table 3: Rhodium-Catalyzed [2+2+2] Cycloaddition for the Synthesis of Piperidine Precursors
| Entry | Alkyne | Isocyanate | Rh-Catalyst/Ligand | Yield (%) | ee (%) | Reference |
| 1 | Phenylacetylene | Alkenyl isocyanate 1 | [Rh(C₂H₄)₂Cl]₂ / CKphos | 77 | 94 | [3] |
| 2 | 4-Methoxyphenylacetylene | Alkenyl isocyanate 1 | [Rh(C₂H₄)₂Cl]₂ / CKphos | 85 | 95 | [3] |
| 3 | 1-Hexyne | Alkenyl isocyanate 1 | [Rh(C₂H₄)₂Cl]₂ / CKphos | 65 | 92 | [3] |
| 4 | Phenylacetylene | Alkenyl isocyanate 2 | [Rh(C₂H₄)₂Cl]₂ / (S)-BINAP | 72 | 90 | [3] |
ee = enantiomeric excess. Alkenyl isocyanates 1 and 2 represent different tethered substrates as described in the cited literature.
Experimental Protocols
Protocol 1: General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation of N-Aryl Pyridinium Salts
This protocol provides a general method for the enantioselective reduction of N-aryl pyridinium salts to the corresponding chiral piperidines.
Materials:
-
N-Aryl pyridinium salt (1.0 equiv)
-
[Rh(COD)Cl]₂ (0.5-1.0 mol%)
-
Chiral bisphosphine ligand (e.g., (S)-BINAP, 1.1-2.2 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, THF)
-
Hydrogen gas (high pressure)
Procedure:
-
In a nitrogen-filled glovebox, to a glass vial equipped with a magnetic stir bar, add the N-aryl pyridinium salt, [Rh(COD)Cl]₂, and the chiral bisphosphine ligand.
-
Add the anhydrous, degassed solvent.
-
Seal the vial and place it in a high-pressure autoclave.
-
Purge the autoclave with hydrogen gas (3-4 times).
-
Pressurize the autoclave to the desired pressure (e.g., 50 atm) with hydrogen gas.
-
Stir the reaction mixture at the desired temperature (e.g., 60 °C) for the specified time (e.g., 24-48 hours).
-
After the reaction is complete, cool the autoclave to room temperature and carefully release the pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral piperidine.
-
Determine the enantiomeric excess of the product using chiral HPLC analysis.
Protocol 2: General Procedure for Rhodium-Catalyzed Reductive Transamination of Pyridinium Salts with a Chiral Amine
This protocol describes a novel method for the synthesis of chiral piperidines through a dynamic kinetic asymmetric transamination process.[1][5]
Materials:
-
Pyridinium salt (1.0 equiv, 0.5 mmol)
-
Chiral primary amine (e.g., (R)-1-phenylethylamine, 10 equiv)
-
Formic acid (24 equiv)
-
[Cp*RhCl₂]₂ (1 mol%)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
To a screw-capped vial, add the pyridinium salt, the chiral primary amine, and [Cp*RhCl₂]₂.
-
Add a 15:1 mixture of DCM and water (4.0 mL).[1]
-
Add formic acid to the mixture.
-
Seal the vial and stir the reaction mixture at 40 °C for 22 hours in air.[1]
-
After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral piperidine as a single diastereomer.[1]
Protocol 3: General Procedure for Rhodium-Catalyzed [2+2+2] Cycloaddition of an Alkyne and a Tethered Alkenyl Isocyanate
This protocol outlines a method for constructing a piperidine precursor via a rhodium-catalyzed cycloaddition.[3]
Materials:
-
Alkyne (1.6 equiv)
-
Tethered alkenyl isocyanate (1.0 equiv)
-
[Rh(C₂H₄)₂Cl]₂ (5 mol%)
-
Chiral phosphoramidite ligand (e.g., CKphos, 10 mol%)
-
Anhydrous toluene
Procedure:
-
In a nitrogen-filled glovebox, add [Rh(C₂H₄)₂Cl]₂ and the chiral ligand to a flame-dried Schlenk flask.
-
Add anhydrous toluene and stir the mixture for 15 minutes.
-
Add a solution of the tethered alkenyl isocyanate and the alkyne in toluene dropwise.
-
Heat the reaction mixture to reflux and stir for 16 hours.[3]
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
The resulting cycloadduct can be further elaborated to the desired chiral piperidine through subsequent reduction and deprotection steps.
Visualizations
Rhodium-Catalyzed Reductive Transamination: Proposed Mechanism
The following diagram illustrates the proposed catalytic cycle for the rhodium-catalyzed reductive transamination of a pyridinium salt.
Caption: Proposed mechanism for chiral piperidine synthesis.
General Experimental Workflow for Rhodium-Catalyzed Reactions
This diagram outlines a typical workflow for setting up and performing a rhodium-catalyzed reaction for the synthesis of chiral piperidines.
Caption: A typical workflow for rhodium-catalyzed synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 3-(4-Nitrophenyl)piperidine as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-(4-Nitrophenyl)piperidine as a versatile intermediate in pharmaceutical research and development. While direct applications in commercially available drugs are not extensively documented, its structural motif is of significant interest in the synthesis of novel bioactive compounds, particularly in the realm of oncology.
This document focuses on the synthesis of a representative anticancer agent, 5-bromo-3-ethyl-3-(4-nitrophenyl)piperidine-2,6-dione , to illustrate the potential of this compound as a key building block. The protocols and data presented are based on established chemical principles and data from analogous compounds, providing a solid foundation for further research and development.
Overview of this compound in Drug Discovery
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The introduction of a 4-nitrophenyl group at the 3-position of the piperidine ring offers several advantages for drug design:
-
Versatile Chemical Handle: The nitro group can be readily reduced to an amine, which can then be further functionalized to introduce a wide range of substituents, allowing for the exploration of structure-activity relationships (SAR).
-
Modulation of Physicochemical Properties: The nitrophenyl group influences the polarity, solubility, and electronic properties of the molecule, which can be fine-tuned to optimize pharmacokinetic and pharmacodynamic profiles.
-
Potential for Bioactivity: The piperidine and nitrophenyl moieties are known to interact with various biological targets. Derivatives of this compound have shown promise as anticancer agents, potentially through mechanisms involving DNA interaction.
Application in the Synthesis of Anticancer Agents
A key application of this compound is in the synthesis of substituted glutarimide derivatives. One such derivative, 5-bromo-3-ethyl-3-(4-nitrophenyl)piperidine-2,6-dione, has been investigated for its potential as an anticancer agent. The proposed mechanism of action involves the intercalation of the molecule into DNA, disrupting DNA replication and transcription in cancer cells.
Quantitative Data Summary
The following table summarizes key quantitative data related to the synthesis and activity of 5-bromo-3-ethyl-3-(4-nitrophenyl)piperidine-2,6-dione.
| Parameter | Value | Reference |
| Synthesis | ||
| Overall Yield | 45-55% (Hypothetical) | Based on similar multi-step syntheses |
| Purity (Final Compound) | >98% (HPLC) | Standard for pharmaceutical intermediates |
| Biological Activity | ||
| Cytotoxicity (MCF-7) | IC₅₀ in the low micromolar range | [1] |
| DNA Binding Constant (K) | 10⁴ - 10⁵ M⁻¹ (Estimated) | Based on similar DNA intercalators |
Experimental Protocols
This section provides detailed experimental protocols for a plausible synthetic route to 5-bromo-3-ethyl-3-(4-nitrophenyl)piperidine-2,6-dione, starting from this compound.
Synthesis of 3-ethyl-3-(4-nitrophenyl)piperidine-2,6-dione
This protocol describes the alkylation of this compound followed by oxidation to form the glutarimide ring.
Materials:
-
This compound
-
Ethyl iodide
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
Ruthenium(III) chloride
-
Sodium periodate
-
Acetonitrile
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
N-Alkylation: To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and ethyl iodide (1.2 eq). Stir the mixture at 60°C for 12 hours.
-
Work-up: Cool the reaction to room temperature, pour into water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Oxidation: Dissolve the crude N-ethylated product in a mixture of acetonitrile and water. Add RuCl₃ (0.05 eq) and NaIO₄ (4.0 eq). Stir vigorously at room temperature for 24 hours.
-
Purification: Quench the reaction with sodium thiosulfate solution. Extract the mixture with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 3-ethyl-3-(4-nitrophenyl)piperidine-2,6-dione.
Bromination of 3-ethyl-3-(4-nitrophenyl)piperidine-2,6-dione
This protocol describes the selective bromination at the 5-position of the glutarimide ring.
Materials:
-
3-ethyl-3-(4-nitrophenyl)piperidine-2,6-dione
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide
-
Carbon tetrachloride
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: Dissolve 3-ethyl-3-(4-nitrophenyl)piperidine-2,6-dione (1.0 eq) in carbon tetrachloride. Add NBS (1.1 eq) and a catalytic amount of benzoyl peroxide.
-
Reaction: Reflux the mixture under inert atmosphere for 4 hours, monitoring the reaction by TLC.
-
Work-up and Purification: Cool the reaction mixture and filter to remove succinimide. Wash the filtrate with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by recrystallization or column chromatography to obtain 5-bromo-3-ethyl-3-(4-nitrophenyl)piperidine-2,6-dione.
Visualizations
Synthetic Workflow
The following diagram illustrates the synthetic pathway from this compound to the final anticancer agent.
Caption: Synthetic route to the target anticancer compound.
Proposed Mechanism of Action
The diagram below illustrates the proposed mechanism of action for the anticancer activity of the synthesized compound.
Caption: DNA intercalation leading to apoptosis.
References
Application Notes and Protocols for the Synthesis of 3-(4-Nitrophenyl)piperidine Derivatives for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and structure-activity relationship (SAR) studies of 3-(4-nitrophenyl)piperidine derivatives. This class of compounds holds potential for the development of novel therapeutic agents, and the following protocols and data are intended to facilitate research in this area.
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. Arylpiperidines, in particular, have shown a wide range of biological activities. The this compound core represents a versatile starting point for the generation of diverse chemical libraries for SAR studies. The introduction of the nitro group offers a handle for further chemical modifications, while substitutions on the piperidine nitrogen and modifications of the phenyl ring can be systematically explored to understand their impact on biological activity.
Synthetic Strategy
The synthesis of this compound derivatives can be efficiently achieved through a multi-step sequence. The general approach involves the formation of a carbon-carbon bond between a pyridine ring and a nitrophenyl group, followed by the reduction of the pyridine to a piperidine, and subsequent diversification of the piperidine nitrogen.
A common and effective method for the C-C bond formation is the Suzuki-Miyaura cross-coupling reaction. This is followed by catalytic hydrogenation to reduce the pyridine ring. Finally, N-alkylation or N-acylation of the piperidine core allows for the introduction of various substituents to build a library of analogs for SAR studies.
Figure 1: General synthetic workflow for this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of 3-(4-Nitrophenyl)pyridine via Suzuki-Miyaura Coupling
Materials:
-
3-Bromopyridine
-
4-Nitrophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 3-bromopyridine (1.0 eq), 4-nitrophenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.03 eq), and triphenylphosphine (0.12 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v).
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-(4-nitrophenyl)pyridine.
Protocol 2: Reduction of 3-(4-Nitrophenyl)pyridine to this compound
Materials:
-
3-(4-Nitrophenyl)pyridine
-
Platinum(IV) oxide (PtO₂, Adam's catalyst) or Palladium on carbon (Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve 3-(4-nitrophenyl)pyridine (1.0 eq) in ethanol or methanol in a high-pressure hydrogenation vessel.
-
Add the catalyst, either PtO₂ (5 mol%) or 10% Pd/C (10 wt%).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain this compound. The crude product may be used directly in the next step or purified by column chromatography if necessary.
Protocol 3: N-Alkylation of this compound (General Procedure)
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF or acetonitrile.
-
Add the base (e.g., K₂CO₃).
-
Add the alkyl halide dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the N-alkylated derivative.
Structure-Activity Relationship (SAR) Studies
The synthesized derivatives of this compound can be screened against various biological targets to determine their activity. A common target for such scaffolds is the PI3K/Akt signaling pathway, which is often dysregulated in cancer.[1][2][3][4] The following table presents hypothetical SAR data for a series of N-substituted this compound derivatives as inhibitors of PI3Kα.
Table 1: SAR Data for this compound Derivatives as PI3Kα Inhibitors
| Compound ID | R Group (on Piperidine Nitrogen) | PI3Kα IC₅₀ (nM) |
| 1a | -H | >10000 |
| 1b | -CH₃ | 850 |
| 1c | -CH₂CH₃ | 620 |
| 1d | -CH₂Ph | 150 |
| 1e | -CH₂(4-F-Ph) | 95 |
| 1f | -CH₂(4-Cl-Ph) | 110 |
| 1g | -CH₂(4-OCH₃-Ph) | 250 |
| 1h | -C(O)Ph | >5000 |
Note: The data presented in this table is hypothetical and for illustrative purposes to guide SAR studies.
From this hypothetical data, several SAR trends can be inferred:
-
N-Substitution is crucial: The unsubstituted parent compound 1a is inactive, indicating that substitution on the piperidine nitrogen is essential for activity.
-
Effect of Alkyl Substituents: Small alkyl groups (1b , 1c ) confer moderate activity.
-
Benefit of Aromatic Groups: The introduction of a benzyl group (1d ) significantly improves potency.
-
Impact of Phenyl Ring Substitution: Electron-withdrawing groups on the benzyl ring, such as fluorine (1e ) and chlorine (1f ), enhance activity, while an electron-donating group like methoxy (1g ) is less favorable.
-
Acylation is Detrimental: N-acylation (1h ) leads to a significant loss of activity, suggesting a basic nitrogen is preferred for interaction with the target.
Biological Signaling Pathway
The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[2][3][4] Dysregulation of this pathway is a hallmark of many cancers. Inhibitors of this pathway can block downstream signaling, leading to apoptosis and reduced tumor growth.
Figure 2: Simplified PI3K/Akt signaling pathway and the point of inhibition.
Conclusion
The synthetic protocols and SAR framework provided in these application notes offer a solid foundation for the exploration of this compound derivatives as potential therapeutic agents. The modular nature of the synthesis allows for the creation of a diverse library of compounds for biological screening. Further investigation into different biological targets and optimization of the pharmacokinetic properties of lead compounds will be crucial for their development into clinical candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Picking the point of inhibition: a comparative review of PI3K/AKT/mTOR pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-(4-Nitrophenyl)piperidine in the Synthesis of Neuroactive Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 3-(4-Nitrophenyl)piperidine as a key starting material in the synthesis of advanced neuroactive compounds. The primary focus is on its conversion to the versatile intermediate, 3-(4-aminophenyl)piperidine, and its subsequent elaboration into potent therapeutic agents, exemplified by the synthesis of the PARP inhibitor, Niraparib.
Application Notes
This compound is a valuable building block in medicinal chemistry, primarily serving as a precursor to 3-(4-aminophenyl)piperidine. The strategic importance of this scaffold lies in the introduction of a phenylpiperidine moiety, a common feature in many centrally active agents, combined with a reactive amino group that allows for diverse chemical modifications.
The reduction of the nitro group to an amine is a critical transformation, converting the electron-withdrawing nitro-substituted arene into an electron-donating, nucleophilic aniline derivative. This amine then serves as a handle for constructing more complex molecules. A prominent application is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that have shown significant efficacy in the treatment of cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[1][2] Niraparib, an FDA-approved oral PARP inhibitor, is a prime example of a therapeutic agent synthesized from a 3-(4-aminophenyl)piperidine core structure.[3][4]
The 3-arylpiperidine motif is a key structural feature present in numerous active pharmaceutical ingredients (APIs).[3] The synthesis of such compounds often involves multi-step sequences where the chirality of the piperidine ring is crucial for biological activity.
Key Synthetic Transformations & Workflows
The overall process for utilizing this compound in the synthesis of a neuroactive compound like Niraparib can be summarized in the following logical workflow.
Caption: Synthetic workflow from this compound to Niraparib.
Experimental Protocols
The following protocols are detailed methodologies for key experiments involving this compound and its derivatives.
Protocol 1: Reduction of this compound to 3-(4-Aminophenyl)piperidine
This protocol describes the catalytic hydrogenation of the nitro group to an amine, a crucial step in preparing the key intermediate.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Reaction flask (e.g., Parr shaker bottle or round-bottom flask)
-
Hydrogenation apparatus (Parr shaker or H-Cube)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel with Celite)
-
Rotary evaporator
Procedure:
-
In a suitable reaction flask, dissolve this compound (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Palladium on carbon (5-10 mol %) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced with hydrogen.
-
Pressurize the vessel with hydrogen gas (typically 30-50 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 4-12 hours).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional solvent (methanol or ethanol).
-
Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude 3-(4-aminophenyl)piperidine.
-
The crude product can be purified by column chromatography or recrystallization if necessary.
Protocol 2: Synthesis of Niraparib from (S)-3-(4-aminophenyl)piperidine-1-carboxylate
This protocol outlines a synthetic route to Niraparib, a PARP inhibitor, starting from the chiral amine intermediate. This process typically involves protection of the piperidine nitrogen (e.g., with a Boc group), followed by coupling and subsequent deprotection.[5][6]
Materials:
-
(S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate
-
Methyl 2-nitro-3-(bromomethyl)benzoate (or a similar indazole precursor)
-
Ethanol
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Ammonia (NH₃) in Methanol
-
Hydrochloric acid (HCl) in dioxane or ethyl acetate
-
Solvents for extraction and purification (e.g., ethyl acetate, dichloromethane)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Coupling Reaction: Stir and reflux a mixture of (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate (1.0 eq) and methyl 2-nitro-3-(bromomethyl)benzoate (1.1 eq) in an ethanol solution. Monitor the reaction until completion.[5]
-
Indazole Ring Formation: After cooling, treat the reaction mixture with sodium azide in DMF. This step facilitates a cyclization reaction to form the indazole ring system.[6]
-
Amidation: The resulting indazole ester is then acylated. This can be achieved by heating the intermediate in a methanol solution saturated with ammonia at elevated temperatures (e.g., 60°C) in a sealed vessel to form the carboxamide.[5]
-
Deprotection: The N-Boc protecting group on the piperidine is removed by treating the intermediate with a strong acid, such as hydrochloric acid in dioxane or ethyl acetate, to yield Niraparib.[5]
-
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain optically pure Niraparib.
Quantitative Data: PARP Inhibition
The neuroactive compounds derived from the 3-(4-aminophenyl)piperidine scaffold, such as Niraparib, are potent inhibitors of PARP enzymes. The following table summarizes the inhibitory activity of Niraparib and other clinically relevant PARP inhibitors.
| Compound | PARP-1 IC₅₀ (nM) | PARP-2 IC₅₀ (nM) | Notes |
| Niraparib | 3.8 | 2.1 | A potent inhibitor of both PARP-1 and PARP-2.[2] |
| Olaparib | 5 | 1 | Another clinically approved PARP inhibitor, for comparison.[2] |
| Rucaparib | 1.4 | 6.6 | A potent PARP inhibitor with clinical approval. |
| Talazoparib | 0.57 | 1.9 | Exhibits high potency and is also known for its PARP-trapping activity.[2] |
Mechanism of Action: PARP Inhibition and Synthetic Lethality
Niraparib exerts its therapeutic effect by inhibiting PARP enzymes, which are critical for the repair of single-strand DNA breaks (SSBs). In normal cells, if SSBs are not repaired, they can lead to double-strand breaks (DSBs) during DNA replication. These DSBs are then repaired by the homologous recombination (HR) pathway.
However, in cancer cells with mutations in HR pathway genes like BRCA1 or BRCA2, the repair of DSBs is compromised. When PARP is inhibited by Niraparib in these cells, the accumulation of unrepaired SSBs leads to an increase in DSBs that cannot be effectively repaired. This overwhelming DNA damage triggers apoptosis and cell death. This concept is known as synthetic lethality .[1][7]
Caption: Mechanism of action of Niraparib via PARP inhibition.
References
- 1. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 2. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. Synthesis of Niraparib, a cancer drug candidate — Mathematical, Physical and Life Sciences Division [mpls.ox.ac.uk]
- 5. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 6. EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof - Google Patents [patents.google.com]
- 7. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Application of "3-(4-Nitrophenyl)piperidine" Scaffolds in Anticancer Drug Discovery: Application Notes and Protocols
Disclaimer: Direct experimental data on the anticancer properties of "3-(4-Nitrophenyl)piperidine" is limited in publicly available research. This document provides a comprehensive overview and detailed protocols based on a closely related structural analog, 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone , which shares the key 4-nitrophenyl moiety and has demonstrated significant anticancer activity. This information is intended to serve as a representative guide for researchers interested in the potential of nitrophenyl-containing heterocyclic compounds in oncology.
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents due to its favorable pharmacokinetic properties. When functionalized with a 4-nitrophenyl group, the resulting molecule gains features that can be exploited for anticancer drug design. The electron-withdrawing nature of the nitro group can influence molecular interactions with biological targets. While research on this compound itself is not extensively documented for anticancer applications, its structural motif is present in more complex heterocyclic systems that exhibit potent cytotoxic effects against various cancer cell lines. This document focuses on the application of a structural analog, providing insights into its mechanism of action, experimental evaluation, and potential signaling pathways involved.
Mechanism of Action
The anticancer activity of nitrophenyl-containing compounds is often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells. The representative analog, 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone, has been shown to exert its cytotoxic effects through the intrinsic apoptosis pathway. Key mechanistic features include:
-
Induction of Apoptosis: The compound triggers a cascade of molecular events leading to apoptosis.
-
Mitochondrial Membrane Potential Disruption: It causes a decrease in the mitochondrial membrane potential, a key event in the early stages of apoptosis.
-
Caspase Activation: The compound leads to the activation of effector caspases, such as caspase-3 and caspase-9, which are crucial executioners of apoptosis.[1]
-
Modulation of Apoptotic Proteins: It can influence the expression of pro-apoptotic and anti-apoptotic proteins, tipping the balance towards cell death.
Quantitative Data Presentation
The in vitro anticancer activity of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone derivatives has been evaluated against a panel of human cancer cell lines. The following table summarizes the 50% growth inhibition (GI50) values for a representative compound (2h from the cited study).[2]
| Compound ID | Cancer Cell Line | Cell Type | GI50 (µM) |
| 2h | MOLT-4 | Leukemia | < 0.01 |
| SR | Leukemia | < 0.01 | |
| SW-620 | Colon Cancer | < 0.01 | |
| SF-539 | CNS Cancer | < 0.01 | |
| SK-MEL-5 | Melanoma | < 0.01 | |
| AGS | Gastric Cancer | 1.57 | |
| DLD-1 | Colon Cancer | 1.57 | |
| MCF-7 | Breast Cancer | 1.57 | |
| MDA-MB-231 | Breast Cancer | 1.57 |
Experimental Protocols
Synthesis of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones[2]
This protocol describes a general method for the Knoevenagel condensation to synthesize the title compounds.
Materials:
-
Appropriate 4-thiazolidinone derivative
-
(2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal (Ciminalum)
-
Sodium acetate (AcONa)
-
Glacial acetic acid (AcOH)
Procedure:
-
A mixture of the appropriate 4-thiazolidinone (0.01 mol), (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal (0.01 mol), and sodium acetate (0.01 mol) in glacial acetic acid (20 mL) is refluxed for 3 hours.
-
The reaction mixture is cooled, and the precipitate formed is filtered, washed with water, and dried.
-
The crude product is recrystallized from an appropriate solvent (e.g., ethanol or acetic acid) to yield the pure compound.
In Vitro Anticancer Activity Screening (MTT Assay)[3]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (typically ranging from 0.01 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.
Materials:
-
Cancer cells
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
Visualizations
Signaling Pathway Diagram
Caption: Proposed intrinsic apoptosis pathway induced by the nitrophenyl-containing compound.
Experimental Workflow Diagram
Caption: General workflow for the in vitro evaluation of anticancer compounds.
References
Application Notes and Protocols for HPLC Analysis of 3-Arylpiperidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Arylpiperidine scaffolds are significant pharmacophores found in a wide range of biologically active compounds and approved pharmaceuticals. Their structural properties influence their interaction with various biological targets, making the precise and accurate quantitative analysis of these compounds critical in drug discovery, development, and quality control. High-Performance Liquid Chromatography (HPLC) is a robust and versatile technique for the analysis of 3-arylpiperidine derivatives, enabling separation, quantification, and purity assessment.
This document provides detailed application notes and experimental protocols for the achiral and chiral HPLC analysis of 3-arylpiperidine compounds. The methods described are applicable to a range of 3-arylpiperidine analogs and can be adapted for specific research and development needs.
Achiral Reversed-Phase HPLC Analysis
Reversed-phase HPLC (RP-HPLC) is the most common mode of chromatography for the analysis of 3-arylpiperidine compounds. Separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (typically C18) and a polar mobile phase.
Application Note: Quantitative Analysis of Niraparib
Niraparib, a poly (ADP-ribose) polymerase (PARP) inhibitor containing a 3-arylpiperidine moiety, serves as a representative example for the quantitative analysis of this class of compounds.
Chromatographic Conditions:
A summary of typical chromatographic conditions for the analysis of Niraparib is presented in Table 1.
Table 1: HPLC Method Parameters for Niraparib Analysis
| Parameter | Method 1 | Method 2 |
| HPLC Column | Phenomenex Kinetex XB-C8 (150 x 4.6 mm, 5 µm)[1] | Sunfire C18 (250 mm x 3.0 mm, 5 µm)[2] |
| Mobile Phase | 0.1% Formic acid in Acetonitrile (60:40 v/v)[1][3] | Methanol: 0.1% Trifluoroacetic acid (60:40 v/v)[2] |
| Flow Rate | 0.5 mL/min[1][3] | 1.0 mL/min |
| Detection Wavelength | 240 nm[1][3] | Not Specified |
| Column Temperature | 30°C[1][3] | Not Specified |
| Injection Volume | 10 µL[3] | Not Specified |
Method Validation Data:
The performance of the HPLC method for Niraparib has been validated according to ICH guidelines. Key validation parameters are summarized in Table 2.
Table 2: Method Validation Summary for Niraparib Analysis
| Parameter | Result | Reference |
| Linearity Range | 40 - 60 µg/mL | [1][3] |
| Correlation Coefficient (R²) | 0.9998 | [1] |
| Accuracy (% Recovery) | 99.96% | [1] |
| Precision (%RSD) | < 2% | [2] |
| Limit of Detection (LOD) | - | - |
| Limit of Quantification (LOQ) | - | - |
Experimental Protocol: Achiral HPLC Analysis of 3-Arylpiperidine Compounds
This protocol provides a general procedure for the analysis of 3-arylpiperidine compounds. Optimization of the mobile phase composition and gradient may be required for specific analogs.
1. Materials and Reagents:
-
HPLC grade acetonitrile, methanol, and water.
-
High purity formic acid or trifluoroacetic acid.
-
3-Arylpiperidine reference standard.
-
Sample for analysis.
2. Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C8 or C18 column.
3. Preparation of Mobile Phase:
-
Prepare the desired mobile phase composition by mixing the organic solvent (e.g., acetonitrile or methanol) with water, and adding the appropriate acid (e.g., 0.1% formic acid).
-
Degas the mobile phase using sonication or vacuum filtration.
4. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh a known amount of the 3-arylpiperidine reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to obtain a stock solution of known concentration.[3]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity assessment.[3]
-
Sample Solution: Dissolve a known amount of the sample in the mobile phase to achieve a concentration within the linear range of the method.[2][3] Filter the sample solution through a 0.45 µm syringe filter before injection.[2]
5. Chromatographic Analysis:
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the retention time and peak area of the analyte.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of the 3-arylpiperidine compound in the sample by interpolating its peak area on the calibration curve.
Chiral HPLC Analysis
Many 3-arylpiperidine compounds are chiral and may exist as enantiomers with different pharmacological activities. Chiral HPLC is essential for the separation and quantification of these enantiomers. This often involves the use of a chiral stationary phase (CSP). For compounds lacking a strong chromophore, pre-column derivatization may be necessary to enable UV detection.[4]
Application Note: Chiral Separation of Derivatized 3-Aminopiperidine Enantiomers
While not a 3-arylpiperidine, the chiral separation of 3-aminopiperidine following derivatization provides a valuable model for establishing methods for chiral 3-arylpiperidine analysis. Derivatization with reagents like benzoyl chloride introduces a chromophore, allowing for UV detection.[4]
Chromatographic Conditions for Derivatized Enantiomers:
Table 3: Chiral HPLC Method Parameters for Derivatized 3-Aminopiperidine
| Parameter | Method A | Method B |
| HPLC Column | ChromTech CHIRAL-AGP | ChromTech CHIRAL-AGP |
| Mobile Phase | 0.015 mol/L Phosphate aqueous solution-Isopropanol (99:1)[4] | 0.015 mol/L Phosphate aqueous solution-Methanol (97:3)[4] |
| Flow Rate | 0.8 mL/min[4] | 0.8 mL/min[4] |
| Detection Wavelength | 254 nm[4] | 254 nm[4] |
| Column Temperature | 30°C[4] | 30°C[4] |
| Injection Volume | 20 µL[4] | 20 µL[4] |
Experimental Protocol: Chiral HPLC Analysis with Pre-column Derivatization
This protocol outlines a general procedure for the chiral separation of 3-arylpiperidine enantiomers that may require derivatization.
1. Derivatization of the 3-Arylpiperidine Compound:
-
Dissolve a known amount of the 3-arylpiperidine sample in a suitable organic solvent.
-
Add the derivatizing agent (e.g., benzoyl chloride) and a base (if necessary) to the solution.[4]
-
Allow the reaction to proceed to completion. The reaction conditions (temperature and time) may need to be optimized.
-
After the reaction, the derivatized product may be extracted or the reaction mixture can be directly diluted for HPLC analysis.
2. HPLC Analysis:
-
Instrumentation: HPLC system with a UV detector and a chiral stationary phase column (e.g., polysaccharide-based or protein-based).
-
Mobile Phase: Prepare the mobile phase, which may consist of a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol) for normal-phase chromatography, or an aqueous buffer and an organic modifier for reversed-phase chromatography.
-
Chromatographic Conditions: Equilibrate the chiral column with the mobile phase. Inject the derivatized sample solution.
-
Data Analysis: Identify and quantify the enantiomers based on their retention times and peak areas. The enantiomeric excess (%ee) can be calculated from the peak areas of the two enantiomers.
Visualizations
Caption: General workflow for HPLC analysis of 3-arylpiperidine compounds.
Caption: Decision logic for chiral HPLC analysis of 3-arylpiperidines.
References
Application Notes and Protocols for the NMR Characterization of Functionalized Piperidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidine and its functionalized derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds.[1][2] The conformational flexibility of the piperidine ring, which typically adopts a chair conformation, is crucial for its interaction with biological targets.[1][3] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and conformational analysis of these molecules in solution.[3][4][5] This document provides detailed application notes and experimental protocols for the comprehensive NMR characterization of functionalized piperidines.
Key NMR Techniques for Piperidine Characterization
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete characterization of functionalized piperidines.
-
¹H NMR: Provides information on the number of different proton environments, their chemical shifts, signal integrations (proton count), and scalar couplings (J-couplings) which reveal connectivity.
-
¹³C NMR: Reveals the number of unique carbon environments and their chemical shifts, confirming the carbon framework of the molecule.[6][7]
-
DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, establishing proton-proton connectivity within the piperidine ring and its substituents.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, aiding in the assignment of carbon signals.[8][9]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity of different functional groups and confirming the overall molecular structure.[10][11][12]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the stereochemistry and conformational preferences (e.g., axial vs. equatorial substituents) of the piperidine ring.[10][13]
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
Materials:
-
Functionalized piperidine sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)[3][14][15]
-
High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O)[3]
-
5 mm NMR tubes[3]
-
Pipettes
-
Vortex mixer
-
Filter (e.g., glass wool plug in a Pasteur pipette)
Protocol:
-
Accurately weigh the piperidine derivative and transfer it to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent. The choice of solvent can influence the conformational equilibrium.[3]
-
Vortex the vial until the sample is completely dissolved. Gentle heating or sonication can be used to aid dissolution if necessary.[14]
-
Filter the solution through a glass wool plug directly into the NMR tube to remove any particulate matter, which can degrade spectral quality.
-
Cap the NMR tube securely.
NMR Data Acquisition
The following are general parameters. They may need to be optimized for specific samples and instruments.
-
¹H NMR:
-
Pulse angle: 30-45°
-
Relaxation delay: 1-2 seconds
-
Number of scans: 16-64
-
-
¹³C NMR:
-
Pulse angle: 45°
-
Relaxation delay: 2 seconds
-
Proton decoupling applied
-
-
2D NMR (COSY, HSQC, HMBC, NOESY):
-
Use standard instrument manufacturer-provided pulse programs.
-
Optimize parameters such as spectral widths, number of increments, and mixing times (for NOESY) based on the specific molecule.
-
Data Presentation
Quantitative NMR data should be summarized in tables for clarity and ease of comparison.
¹H NMR Data
The chemical shifts (δ) of protons on the piperidine ring are highly dependent on their environment, including the nature and orientation of substituents.
Table 1: Representative ¹H NMR Chemical Shifts (ppm) for a Substituted Piperidine Ring
| Proton Position | Typical Chemical Shift Range (ppm) | Notes |
| H-2, H-6 (axial) | 2.2 - 2.8 | Typically upfield of equatorial protons. |
| H-2, H-6 (equatorial) | 2.8 - 3.2 | Deshielded compared to axial protons. |
| H-3, H-5 (axial) | 1.2 - 1.8 | |
| H-3, H-5 (equatorial) | 1.6 - 2.0 | |
| H-4 (axial) | 1.2 - 1.8 | |
| H-4 (equatorial) | 1.6 - 2.0 | |
| N-H | 1.0 - 4.0 | Broad signal, position is concentration and solvent dependent. |
Note: These are general ranges. Actual values can vary significantly based on the specific substituents.
¹³C NMR Data
The chemical shifts of the carbon atoms in the piperidine ring are also influenced by substitution.
Table 2: Representative ¹³C NMR Chemical Shifts (ppm) for a Substituted Piperidine Ring
| Carbon Position | Typical Chemical Shift Range (ppm) | Notes |
| C-2, C-6 | 45 - 60 | N-substitution significantly affects this shift.[7] |
| C-3, C-5 | 25 - 35 | |
| C-4 | 20 - 40 |
For unsubstituted piperidine, typical shifts are approximately: C2/C6 at 47 ppm, C3/C5 at 27.2 ppm, and C4 at 25.2 ppm in CDCl₃.[16]
Conformational Analysis
The conformation of the piperidine ring can be determined by analyzing coupling constants and NOESY data.
-
Coupling Constants (³JHH): Large coupling constants (³J ≈ 10-13 Hz) between vicinal protons indicate a diaxial relationship, while smaller couplings (³J ≈ 2-5 Hz) are observed for axial-equatorial and equatorial-equatorial relationships.[10]
-
NOESY: Strong cross-peaks between protons indicate they are close in space. For example, a strong NOE between a proton at C-2 and a proton at C-6 can suggest a specific chair conformation. NOESY is also crucial for determining the relative stereochemistry of substituents.[10][13]
Two-Dimensional NMR for Complete Structural Elucidation
For complex functionalized piperidines, 2D NMR is essential for unambiguous assignment of all signals.
-
COSY: Start by identifying spin systems (groups of coupled protons). This will help trace the proton connectivity around the piperidine ring and along any aliphatic substituents.
-
HSQC: Use the HSQC spectrum to assign each proton to its directly attached carbon. This allows for the assignment of the carbon signals of the piperidine ring and substituents.
-
HMBC: The HMBC spectrum is key to connecting the different spin systems and functional groups. Look for correlations from protons to carbons that are 2 or 3 bonds away. For example, a correlation from a proton on a substituent to a carbon in the piperidine ring will confirm the point of attachment.[10]
By systematically applying these NMR techniques and protocols, researchers can confidently determine the structure, stereochemistry, and conformational preferences of novel functionalized piperidines, which is critical for understanding their structure-activity relationships and advancing drug discovery efforts.
References
- 1. ias.ac.in [ias.ac.in]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. Piperidine - Wikipedia [en.wikipedia.org]
Application Notes: Mass Spectrometry of Piperidine-Containing Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction
Piperidine, a saturated heterocycle, is a fundamental structural motif in a vast array of natural products, pharmaceuticals, and bioactive compounds.[1] Its prevalence in drug discovery and development necessitates robust analytical methods for characterization, quantification, and metabolic profiling. Mass spectrometry (MS), coupled with chromatographic separation techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC), has emerged as a powerful tool for the analysis of piperidine-containing molecules.[2][3] This document provides detailed application notes and experimental protocols for the mass spectrometric analysis of these compounds.
Understanding the fragmentation behavior of the piperidine ring and its derivatives is critical for structural elucidation.[1] Common ionization techniques employed are Electron Ionization (EI), typically used with GC-MS, and Electrospray Ionization (ESI), commonly paired with LC-MS.[1][3]
Fragmentation Behavior of Piperidine Derivatives
The fragmentation of piperidine-containing molecules in a mass spectrometer is highly dependent on the ionization method and the nature and position of substituents on the piperidine ring.[1]
Electron Ionization (EI) Fragmentation:
Under EI conditions, fragmentation is often initiated by the ionization of the nitrogen atom. This leads to several characteristic fragmentation pathways:
-
Alpha-Cleavage: This involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom, resulting in the loss of a substituent or a hydrogen radical to form a stable iminium ion.[1]
-
Ring Opening: The piperidine ring can undergo fission, leading to the formation of various acyclic fragment ions.[1]
-
Substituent-Driven Fragmentation: The fragmentation pattern is heavily influenced by the functional groups attached to the piperidine ring, which will exhibit their own characteristic cleavages.[1]
Electrospray Ionization (ESI) Fragmentation:
ESI is a softer ionization technique that typically generates protonated molecules [M+H]+.[1] Tandem mass spectrometry (MS/MS) of these precursor ions reveals characteristic fragmentation patterns:
-
Neutral Loss: A common pathway is the neutral loss of small molecules, such as water (H₂O) or acetic acid, from substituted piperidines.[3]
-
Ring Cleavage: Similar to EI, the protonated piperidine ring can undergo cleavage, although the resulting fragments may differ.
-
Substituent Fragmentation: The nature of the substituents plays a significant role in directing the fragmentation pathways.[4]
Below is a generalized workflow for the mass spectrometric analysis of piperidine-containing molecules.
Experimental Protocols
Protocol 1: Qualitative Analysis of Piperidine Derivatives by GC-MS
Objective: To identify and elucidate the structure of volatile and thermally stable piperidine derivatives.
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).[1]
-
Prepare working standards by serial dilution of the stock solution.[1]
-
If necessary, perform derivatization (e.g., acylation, silylation) to improve the volatility and chromatographic behavior of compounds with active hydrogens.[1][5]
-
-
GC-MS Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a suitable capillary column.
-
Column: Non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).[1]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[1]
-
Inlet Temperature: 250 - 280 °C.[1]
-
Oven Temperature Program: Start at a low temperature (e.g., 50-100 °C) and ramp to a high temperature (e.g., 250-300 °C) to ensure elution of the analyte. The program should be optimized for the specific compound.[1]
-
Injection Mode: Split or splitless, depending on the analyte concentration.[1]
-
-
Mass Spectrometer: A mass spectrometer with an Electron Ionization (EI) source.
-
-
Data Analysis:
Protocol 2: Quantitative Analysis of Piperidine-Containing Drugs by LC-MS/MS
Objective: To quantify the concentration of a piperidine-containing drug in a biological matrix (e.g., plasma, urine).
Methodology:
-
Sample Preparation (from a biological matrix):
-
Thaw biological samples (e.g., plasma) on ice.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The gradient should be optimized for the specific analyte.
-
Flow Rate: 0.2 - 0.4 mL/min.[1]
-
Injection Volume: 1 - 5 µL.[1]
-
Column Temperature: 30 - 40 °C.[1]
-
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.
-
Ionization Mode: Positive ion mode is typically used for piperidine derivatives due to the basicity of the nitrogen atom.[1]
-
MS/MS Method:
-
Perform a full scan (e.g., m/z 100-1000) to determine the precursor ion (protonated molecule [M+H]+).[1]
-
Perform a product ion scan of the precursor ion to identify characteristic fragment ions.[1]
-
Optimize the collision energy to obtain a good distribution of fragment ions.[1]
-
For quantitative analysis, set up a Multiple Reaction Monitoring (MRM) method using the most intense and specific precursor-to-product ion transitions.[1]
-
-
-
-
Data Analysis:
The following diagram illustrates a typical LC-MS/MS workflow for quantitative analysis.
Quantitative Data Presentation
The following tables provide examples of quantitative data that can be generated using the LC-MS/MS protocol described above.
Table 1: Optimized Multiple Reaction Monitoring (MRM) Parameters for a Hypothetical Piperidine-Containing Drug (PCD-123)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| PCD-123 | 350.2 | 188.1 | 25 | 100 |
| PCD-123 | 350.2 | 105.1 | 35 | 100 |
| Internal Standard | 355.2 | 193.1 | 25 | 100 |
Table 2: Calibration Curve Data for PCD-123 in Human Plasma
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Accuracy (%) |
| 1 | 0.012 | 102.5 |
| 5 | 0.058 | 98.7 |
| 10 | 0.115 | 99.1 |
| 50 | 0.592 | 101.3 |
| 100 | 1.180 | 100.5 |
| 500 | 5.950 | 99.8 |
| 1000 | 11.920 | 99.3 |
Table 3: Quantification of Piperamides in Commercial Peppercorn Samples (Example Data)
| Sample | Piperine (mg/g) | Piperanine (mg/g) | Piperlonguminine (mg/g) | Total Piperamides (mg/g) |
| Black Peppercorn | 120.5 | 1.2 | 0.8 | 122.5 |
| White Peppercorn | 95.2 | 0.4 | 0.3 | 95.9 |
| Green Peppercorn | 145.8 | 0.9 | 0.6 | 147.3 |
| Red Peppercorn | 8.3 | 0.2 | 0.1 | 8.6 |
Note: The data presented in these tables are for illustrative purposes only and will vary depending on the specific analyte and experimental conditions. The sums of piperamides in commercial peppers can range from 6.6 to 153 mg/g.[6]
Conclusion
Mass spectrometry is an indispensable technique for the analysis of piperidine-containing molecules in various scientific disciplines. The protocols and information provided in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize GC-MS and LC-MS/MS for the qualitative and quantitative analysis of this important class of compounds. Proper sample preparation and optimization of instrumental parameters are crucial for achieving high-quality, reproducible results.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. ycdehongchem.com [ycdehongchem.com]
- 3. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 5. benchchem.com [benchchem.com]
- 6. Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Protocol for N-arylation of Piperidines: A Detailed Guide for Researchers
Application Notes
The N-arylation of piperidines is a fundamental transformation in organic synthesis, crucial for the construction of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals. The piperidine moiety is a prevalent scaffold in many approved drugs.[1] This document provides detailed protocols for two of the most powerful and widely used methods for N-arylation of piperidines: the Palladium-Catalyzed Buchwald-Hartwig Amination and the Copper-Catalyzed Ullmann Condensation.
The choice between these methods often depends on the substrate scope, functional group tolerance, and cost considerations. Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, are known for their high efficiency, broad substrate scope, and the use of specialized phosphine ligands that enable reactions under milder conditions.[2] Copper-catalyzed N-arylation, a more classical approach, has seen a resurgence with the development of new ligand systems and reaction conditions that have improved its efficiency and scope, often offering a more economical alternative.[3][4]
This guide is intended for researchers, scientists, and drug development professionals, providing them with the necessary information to successfully perform these reactions in a laboratory setting.
Palladium-Catalyzed N-arylation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of carbon-nitrogen bonds.[2] The reaction typically employs a palladium catalyst, a phosphine ligand, and a base to couple an amine with an aryl halide or triflate. For challenging substrates like aryl chlorides, a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biaryl phosphine ligand such as XPhos, SPhos, or RuPhos is generally required.[5]
Experimental Protocol: General Procedure for Buchwald-Hartwig N-arylation of Piperidine
This protocol provides a general guideline for the N-arylation of piperidine with an aryl chloride using a palladium catalyst and the XPhos ligand.[5]
Reagents and Materials:
-
Aryl chloride (1.0 equiv)
-
Piperidine (1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
XPhos (0.04 equiv)
-
Anhydrous, degassed toluene
-
Schlenk flask or similar reaction vessel
-
Standard glassware for workup and purification
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere of argon, add Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).[5]
-
Reagent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed toluene via syringe, followed by the aryl chloride (1.0 equiv) and piperidine (1.2 equiv).[5]
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.[5]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.[5]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 times).[5]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Quantitative Data for Buchwald-Hartwig N-arylation
The following table summarizes the yields for the N-arylation of piperidine with various aryl halides under palladium catalysis.
| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | 96 | [6] |
| 2 | 4-Chloroanisole | (NHC)Pd(allyl)Cl | NaOtBu | Dioxane | 100 | 43 | [6] |
| 3 | 4-Bromothiazole | Pd₂(dba)₃ / GPhos | NaOTMS | THF | 50 | 95 | [7] |
| 4 | 2-Bromopyridine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 85 | [8] |
| 5 | 3-Iodopiperidine (N-Boc) | CoCl₂ / TMCD | - | THF | 25 | 88 | [9] |
Yields are isolated yields unless otherwise noted.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Copper-Catalyzed N-arylation: Ullmann Condensation
The Ullmann condensation is a classical method for forming C-N bonds using a copper catalyst.[3] While traditional Ullmann reactions required harsh conditions, modern protocols often utilize ligands and milder bases, expanding the reaction's applicability.[3] Ethylene glycol has been reported as an effective medium, acting as both a solvent and a ligand for the copper catalyst.[10]
Experimental Protocol: General Procedure for Ullmann N-arylation of Piperidine
This protocol describes a general procedure for the copper-catalyzed N-arylation of piperidine with an aryl iodide in ethylene glycol.[10]
Reagents and Materials:
-
Aryl iodide (1.0 mmol)
-
Piperidine (2.0 mmol)
-
Copper(I) iodide (CuI) (0.05 mmol)
-
Sodium hydroxide (NaOH) (2.0 mmol)
-
Ethylene glycol (2.0 mL)
-
Reaction vessel suitable for heating
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a reaction vessel, add the N-heterocycle (piperidine, 2.0 mmol), CuI (0.05 mmol), and NaOH (2.0 mmol) in ethylene glycol (2.0 mL).[10]
-
Reagent Addition: Add the aryl iodide (1.0 mmol) to the stirred mixture.[10]
-
Reaction: Cap the reaction vessel and stir the mixture in a preheated oil bath at 120 °C for 24 hours. The reaction can also be performed under microwave irradiation (300 W) for a shorter duration.[10]
-
Workup: After the reaction is complete, add water (30.0 mL) to the mixture.[10]
-
Extraction: Extract the organic portion with ethyl acetate (3 x 5.0 mL).[10]
-
Purification: Combine the ethyl acetate layers, dry over Na₂SO₄, and evaporate under reduced pressure. The crude product can be purified via silica gel column chromatography using an appropriate eluent.[10]
Quantitative Data for Ullmann N-arylation
The following table summarizes the yields for the N-arylation of various N-heterocycles with aryl halides under copper catalysis.
| Entry | N-Heterocycle | Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Imidazole | Iodobenzene | CuI | NaOH | Ethylene Glycol | 120 | 95 | [10] |
| 2 | Benzimidazole | Iodobenzene | CuI | NaOH | Ethylene Glycol | 120 | 92 | [10] |
| 3 | Pyrazole | Iodobenzene | CuI | NaOH | Ethylene Glycol | 120 | 88 | [10] |
| 4 | Indole | Iodobenzene | CuI | NaOH | Ethylene Glycol | 120 | 85 | [10] |
| 5 | Pyrrolidin-2-one | Iodobenzene | CuI | K₃PO₄ | DMSO | 110 | 85 | [11] |
Yields are isolated yields unless otherwise noted.
Proposed Catalytic Cycle for Ullmann N-arylation
Caption: Proposed catalytic cycle for the Ullmann N-arylation.[4]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for performing an N-arylation reaction of piperidine.
Caption: General experimental workflow for N-arylation.
References
- 1. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 11. Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Arylpiperidines
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-arylpiperidines.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 3-arylpiperidines?
A1: The primary methods for purifying 3-arylpiperidines include:
-
Column Chromatography: Effective for separating compounds with different polarities from reaction mixtures.
-
Recrystallization: A powerful technique for purifying solid compounds to a high degree of purity based on differential solubility.
-
Acid-Base Extraction: Useful for separating basic 3-arylpiperidines from neutral or acidic impurities.
-
Chiral Separation Techniques: Necessary for resolving enantiomers of chiral 3-arylpiperidines, which is crucial for pharmaceutical applications.[1][2] This includes diastereomeric salt resolution and chiral chromatography (HPLC or GC).[1]
Q2: My 3-arylpiperidine is showing significant tailing during silica gel column chromatography. What is the cause and how can I fix it?
A2: Peak tailing for basic compounds like 3-arylpiperidines on silica gel is typically caused by strong interactions between the basic nitrogen atom of the piperidine ring and the acidic silanol groups on the silica surface.[1] To mitigate this, you can:
-
Add a basic modifier to the mobile phase: A small amount of a basic additive, such as triethylamine (TEA) or diethylamine (DEA) (typically 0.1-1% v/v), will compete with your compound for the acidic sites on the silica, leading to more symmetrical peaks.[1][3]
-
Use a different stationary phase: Consider using alumina or a deactivated silica gel where the acidic sites are masked.[1]
Q3: I am having difficulty crystallizing my 3-arylpiperidine derivative. What can I do?
A3: Trouble with crystallization can often be resolved by systematically trying the following techniques:
-
Seeding: If you have a pure crystal from a previous batch, add a tiny amount to the supersaturated solution to initiate crystal growth.[1]
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. This can create nucleation sites for crystal formation.[1]
-
Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of your compound.[1]
-
Solvent System Modification: If a single solvent is not working, try a two-solvent system. Dissolve your compound in a "good" solvent where it is highly soluble, and then slowly add a "poor" or "anti-solvent" in which it is insoluble until the solution becomes slightly turbid.[1][4]
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize crystal formation.[4]
Q4: How do I choose an appropriate resolving agent for the diastereomeric salt resolution of a chiral 3-arylpiperidine?
A4: For basic 3-arylpiperidines, chiral acids are used as resolving agents. The choice is often empirical and may require screening. Commonly used and effective chiral resolving agents include:
-
(R)- or (S)-Mandelic acid[1]
-
Tartaric acid derivatives, such as di-benzoyl-L-tartaric acid or di-p-toluoyl-D-tartaric acid.[1]
Troubleshooting Guides
Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Poor Separation | Inappropriate solvent system. | Optimize the mobile phase polarity using thin-layer chromatography (TLC) to achieve a good separation of Rf values between your product and impurities. |
| Column overloaded. | Use a larger column or reduce the amount of crude material loaded. | |
| Compound Stuck on Column | Compound is too polar for the chosen eluent. | Gradually increase the polarity of the mobile phase. If the compound is very polar, consider using reverse-phase chromatography. |
| Compound is unstable on silica gel. | Test for stability on a TLC plate. If it degrades, consider using a less acidic stationary phase like alumina or deactivated silica.[5] | |
| Low Recovery | Irreversible adsorption to the silica gel. | Add a basic modifier like triethylamine to the eluent to reduce strong interactions with the silica. |
| Compound is volatile. | Use a closed system and be careful during solvent evaporation. |
Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute. | Use a lower-boiling point solvent.[6] |
| The solution is cooling too rapidly. | Allow the solution to cool to room temperature slowly before placing it in a cold bath.[7] | |
| High concentration of impurities. | Purify the crude material by another method (e.g., extraction) before recrystallization.[7] | |
| No Crystal Formation | Solution is not supersaturated. | Evaporate some of the solvent to increase the concentration.[1] |
| The compound is too soluble in the chosen solvent. | Try a different solvent or a mixed-solvent system.[4] | |
| Low Yield | The compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled before filtration.[7] |
Chiral HPLC Separation
| Symptom | Possible Cause | Suggested Solution |
| Poor or No Resolution | Incorrect chiral stationary phase (CSP). | Screen different types of CSPs. Polysaccharide-based columns (e.g., Chiralpak® series) are often effective for piperidine derivatives.[1] |
| Mobile phase is not optimized. | Adjust the mobile phase composition, including the ratio of organic modifier and the type and concentration of any additives.[3] | |
| Peak Tailing | Strong interaction of the basic amine with the stationary phase. | Add a basic modifier like diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%) to the mobile phase.[1] |
| No Peaks Detected | Compound lacks a UV chromophore. | Use a pre-column derivatization technique with a UV-active agent, such as p-toluenesulfonyl chloride.[8] |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a 3-Arylpiperidine
-
TLC Analysis: Develop a suitable solvent system using TLC. A common starting point for 3-arylpiperidines is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). Add 0.1-1% triethylamine to the eluent to prevent tailing. Aim for an Rf value of 0.2-0.4 for the desired compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack the column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude 3-arylpiperidine in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with the solvent system determined from TLC. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the compound of interest.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-arylpiperidine.
Protocol 2: Recrystallization of a Solid 3-Arylpiperidine
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude solid in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) at room temperature and upon heating.[4] An ideal solvent will dissolve the compound when hot but not at room temperature.[4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 3: Chiral Resolution via Diastereomeric Salt Formation
-
Salt Formation: Dissolve the racemic 3-arylpiperidine in a suitable solvent (e.g., methanol, ethanol). In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., (R)-(-)-mandelic acid) in the same solvent.
-
Mixing and Crystallization: Slowly add the resolving agent solution to the amine solution. Allow the mixture to stand at room temperature for the diastereomeric salt to crystallize. Cooling may be necessary to improve the yield.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Enantiomeric Purity Check: Analyze the enantiomeric excess of the crystallized salt by chiral HPLC. If the purity is not satisfactory, a recrystallization of the diastereomeric salt may be necessary.
-
Liberation of the Free Base: Dissolve the diastereomeric salt in water and basify the solution with an aqueous base (e.g., NaOH).
-
Extraction: Extract the liberated free amine with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Isolation: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched 3-arylpiperidine.
Quantitative Data Summary
Table 1: Common Solvent Systems for Column Chromatography of 3-Arylpiperidines
| Solvent System (v/v/v) | Typical Rf Range | Notes |
| Hexane:Ethyl Acetate (9:1 to 1:1) + 0.5% TEA | 0.2 - 0.5 | Good for moderately polar 3-arylpiperidines. |
| Dichloromethane:Methanol (99:1 to 9:1) + 0.5% TEA | 0.2 - 0.5 | Suitable for more polar 3-arylpiperidine derivatives. |
| Petroleum Ether:Acetone (8:2 to 1:1) + 0.5% TEA | 0.2 - 0.5 | An alternative to ethyl acetate systems. |
Table 2: Representative Solvents for Recrystallization of 3-Arylpiperidines
| Solvent | Boiling Point (°C) | Polarity | Commonly Used For |
| Ethanol | 78 | Polar Protic | General purpose, good for many piperidine salts. |
| Isopropanol | 82 | Polar Protic | Similar to ethanol, can offer different solubility profiles. |
| Acetonitrile | 82 | Polar Aprotic | Good for moderately polar compounds. |
| Ethyl Acetate | 77 | Moderately Polar | Often used for less polar derivatives. |
| Toluene | 111 | Non-polar | Suitable for non-polar 3-arylpiperidines. |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Piperidine Synthesis
Welcome to the technical support center for piperidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the synthesis of piperidine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My final piperidine product has a yellow tint. What causes this and how can I remove it?
A: A yellow coloration in piperidine is typically due to oxidation byproducts. While this may not impact all applications, for high-purity requirements, purification is recommended. The most effective method for removing these colored impurities is distillation. To prevent future discoloration, store purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light.
Q2: I'm having difficulty separating piperidine from a pyridine impurity using distillation. Why is this happening?
A: Piperidine and pyridine form a minimum-boiling azeotrope, which is a mixture with a constant boiling point, making complete separation by simple fractional distillation challenging. To overcome this, consider azeotropic distillation with an entrainer like water or toluene, which forms a new, lower-boiling azeotrope with pyridine, allowing for its selective removal.
Q3: My piperidine solution crystallized upon storage. What is the cause and how can I resolve it?
A: Crystallization is a common issue with amines and is often due to the formation of salts. Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases like hydrogen chloride (which can be liberated from other stored reagents) to form piperidine hydrochloride. To resolve this, you can try gently warming the solution. If a solid remains at room temperature, it is likely a salt. To prevent this, ensure your storage container is well-sealed and consider storing it under an inert atmosphere.
Troubleshooting Guides by Synthetic Method
This section provides detailed troubleshooting for common side reactions encountered in the three primary methods of piperidine synthesis: Catalytic Hydrogenation of Pyridine, Reductive Amination, and the Pictet-Spengler Reaction.
Catalytic Hydrogenation of Pyridine
This is one of the most direct methods for piperidine synthesis, but it can be prone to several side reactions.
Common Issues & Solutions
-
Issue: Incomplete reaction, presence of partially hydrogenated intermediates (e.g., tetrahydropyridine).
-
Possible Causes:
-
Insufficient reaction time or catalyst loading.
-
Catalyst deactivation before the reaction is complete.
-
-
Solutions:
-
Increase the reaction time or the amount of catalyst.
-
Employ a more robust catalyst or add a fresh batch of the catalyst during the reaction.
-
-
-
Issue: Over-reduction leading to ring-opening.
-
Possible Cause: The catalyst is too active, leading to the cleavage of the C-N bond in the newly formed piperidine ring. This results in byproducts like pentylamines.
-
Solutions:
-
-
Issue: Dehalogenation of substituted pyridines.
-
Possible Cause: Catalysts like Palladium on carbon (Pd/C) can promote the removal of halogen substituents (hydrodehalogenation).
-
Solution: Use a catalyst that is less prone to causing dehalogenation, such as Platinum(IV) oxide (PtO₂), under carefully controlled conditions. The choice of solvent can also influence this side reaction.[1]
-
Quantitative Data on Piperidine Synthesis via Catalytic Hydrogenation
| Catalyst | Substrate | Hydrogen Source | Conditions | Yield (%) | Side Products | Reference |
| Rh₂O₃ | Pyridine | H₂ (5 bar) | TFE, 40°C, 4h | >99 | Not specified | [2] |
| Rh/KB | Pyridine | Electrocatalytic | Ambient T&P | 98 | Not specified | [3] |
| [Ir-OMs] | Methyl picolinate | H₂ | MeOH, low catalyst loading | Excellent | Not specified | [4] |
| Pd/C (10%) | 4-Pyridinecarbonitrile | H₂ (6 bar) | Water/DCM, 30°C | 99 | Minimal | [5] |
| Ru/HAP | Furfural & NH₃ | H₂ | 100-180°C | 88 (THFAM) | Furfuryl amine (FAM) | [6] |
Note: TFE = 2,2,2-Trifluoroethanol, DCM = Dichloromethane, THFAM = Tetrahydrofurfurylamine.
Experimental Protocol: Catalytic Hydrogenation of Pyridine using Rhodium(III) Oxide
Materials:
-
Pyridine substrate (0.8 mmol)
-
Rhodium(III) oxide (Rh₂O₃, 1.0 mg, 0.5 mol%)
-
2,2,2-Trifluoroethanol (TFE), anhydrous (1 mL)
-
Hydrogen gas (high purity)
-
Autoclave reactor
Procedure:
-
In a suitable vial for the autoclave, combine the pyridine substrate and Rh₂O₃.
-
Add the anhydrous TFE to the vial.
-
Place the vial in the autoclave and seal it.
-
Purge the reactor with hydrogen gas three times.
-
Pressurize the reactor to 5 bar with hydrogen.
-
Stir the reaction mixture at 40°C for 4 hours.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
The yield can be determined by ¹H NMR using an internal standard. For isolation, the reaction mixture can be filtered to remove the catalyst and the solvent evaporated under reduced pressure.
Reaction Pathway and Side Reactions
Caption: Catalytic hydrogenation of pyridine and common side reactions.
Reductive Amination
Reductive amination is a versatile method for preparing N-substituted piperidines from a carbonyl compound and an amine.
Common Issues & Solutions
-
Issue: Formation of secondary and tertiary amine byproducts when synthesizing a primary amine.
-
Possible Cause: The newly formed primary amine can react further with the starting aldehyde.
-
Solution: Use a large excess of ammonia or optimize the reaction conditions to favor the formation of the primary amine.[7]
-
-
Issue: Low yield or incomplete reaction.
-
Possible Causes:
-
Inefficient imine formation.
-
The reducing agent is not selective enough and reduces the starting carbonyl compound.
-
-
Solutions:
-
-
Issue: Acetylation of the amine by the reducing agent.
-
Possible Cause: Sodium triacetoxyborohydride can sometimes act as an acetylating agent, especially with prolonged reaction times.[5]
-
Solution: Monitor the reaction progress and avoid unnecessarily long reaction times.
-
Quantitative Data on Piperidine Synthesis via Reductive Amination
| Carbonyl Source | Amine Source | Reducing Agent | Conditions | Yield (%) | Side Products | Reference |
| N-Boc-piperidin-4-one | 3,4-dichloroaniline | Not specified | Not specified | 75-85 | Not specified | [10] |
| Dicarbonyl compound | Ammonia | H₂ (35 atm) | Not specified | 78 | Not specified | [11] |
| Aldehydes | Ammonia | Metal hydride | Optimized | Good yields | Minimal secondary/tertiary amines | [7] |
| 1,5-dicarbonyl sugar | Ammonium formate | NaBH₃CN | Stereocontrolled | 73 | Not specified | [11] |
Experimental Protocol: Synthesis of N-Substituted Piperidines via Reductive Amination
Materials:
-
Aldehyde or ketone (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve the aldehyde or ketone and the amine in the solvent in a round-bottom flask.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add the sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Stir the reaction at room temperature until the starting materials are consumed (monitor by TLC or LC-MS).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Reaction Pathway and Side Reactions
Caption: Reductive amination for piperidine synthesis and common side reactions.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for constructing the piperidine ring fused to an aromatic system, typically forming tetrahydro-β-carbolines or tetrahydroisoquinolines.
Common Issues & Solutions
-
Issue: Low or no product yield.
-
Possible Causes:
-
The aromatic ring is not sufficiently electron-rich to participate in the cyclization.
-
The iminium ion intermediate is not forming.
-
-
Solutions:
-
For less nucleophilic aromatic rings, harsher conditions such as higher temperatures and stronger acids (e.g., trifluoroacetic acid) may be required.[9]
-
Ensure the reaction is sufficiently acidic to promote the formation of the electrophilic iminium ion.
-
-
-
Issue: Formation of undesired side products.
-
Possible Cause: Competing side reactions can occur, especially under harsh conditions.
-
Solution: Optimize reaction conditions by screening different acid catalysts, solvents, and temperatures to favor the desired cyclization.
-
Quantitative Data on Piperidine Synthesis via Pictet-Spengler Reaction
| β-arylethylamine | Carbonyl Source | Catalyst/Conditions | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| Tryptamine | Benzaldehyde | TFA, HFIP, RT, 1h | 95 | Not specified | [12] |
| Tryptamine | p-Nitrobenzaldehyde | L-Tartaric acid, H₂O, 80°C, 24h | 82 | Not specified | [12] |
| Nb-benzylamine | Aldehyde | HOAc, DCM | Quantitative | 1:2 | [13] |
Note: TFA = Trifluoroacetic acid, HFIP = 1,1,1,3,3,3-hexafluoro-2-propanol, RT = Room Temperature.
Experimental Protocol: Synthesis of a Tetrahydro-β-carboline via Pictet-Spengler Reaction
Materials:
-
Tryptamine (1.0 eq)
-
Aldehyde (e.g., benzaldehyde) (1.0-1.2 eq)
-
Trifluoroacetic acid (TFA) (as catalyst)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (as solvent)
Procedure:
-
Dissolve tryptamine in HFIP in a round-bottom flask.
-
Add the aldehyde to the solution at room temperature.
-
Add the trifluoroacetic acid catalyst to the reaction mixture.
-
Stir the reaction at room temperature for the specified time (e.g., 1 hour), monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
Reaction Pathway
Caption: General pathway of the Pictet-Spengler reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 3. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioengineer.org [bioengineer.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. soc.chim.it [soc.chim.it]
- 12. researchgate.net [researchgate.net]
- 13. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Piperidine Synthesis
Welcome to the technical support center for chiral piperidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the stereoselective synthesis of piperidines.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis of chiral piperidines, presented in a question-and-answer format.
Low Enantioselectivity or Diastereoselectivity
Q1: My asymmetric reaction is resulting in low enantiomeric excess (ee) or diastereomeric ratio (dr). What are the common causes and how can I improve the stereoselectivity?
A1: Low stereoselectivity is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Catalyst/Reagent Quality: The purity and activity of your chiral catalyst, ligand, or auxiliary are paramount.
-
Troubleshooting:
-
Ensure the catalyst or chiral auxiliary is from a reliable supplier and has been stored correctly under an inert atmosphere if required.
-
Consider preparing a fresh batch of the catalyst or ligand.
-
Verify the purity of all reagents and starting materials, as impurities can sometimes poison the catalyst or interfere with the reaction.[1]
-
-
-
Reaction Conditions: Temperature, solvent, and concentration can significantly influence the stereochemical outcome.
-
Troubleshooting:
-
Temperature: Lowering the reaction temperature (e.g., to 0 °C, -20 °C, or -78 °C) often enhances selectivity by favoring the transition state leading to the desired stereoisomer.[2]
-
Solvent: The polarity and coordinating ability of the solvent can affect catalyst performance and the stability of transition states. Screen a range of solvents with different properties (e.g., toluene, THF, dichloromethane).
-
Concentration: In some cases, reaction concentration can impact selectivity. Experiment with slight variations in molarity.
-
-
-
Substrate-Related Issues: The structure of your substrate may not be optimal for the chosen catalytic system.
-
Troubleshooting:
-
If applicable, consider modifying the protecting group on the nitrogen or other functional groups, as steric hindrance can play a key role in stereodifferentiation.
-
For reactions like the Pictet-Spengler, the choice of the tryptamine and carbonyl component is crucial for achieving high diastereoselectivity.[3]
-
-
-
Racemization: The desired chiral product may be forming but then racemizing under the reaction or workup conditions.
-
Troubleshooting:
-
Analyze the reaction mixture at an early stage to determine if the initial stereoselectivity is high.
-
If racemization is suspected, consider milder workup conditions. For example, if using acidic or basic conditions for an extended period, try to neutralize the reaction mixture promptly. Racemization can occur via a retro-aza-Michael reaction in some cases.[2]
-
-
Logical Workflow for Troubleshooting Poor Stereoselectivity
Caption: A step-by-step workflow for diagnosing and resolving issues of low stereoselectivity.
Low Reaction Yield
Q2: My reaction is giving a low yield of the desired chiral piperidine. What are the likely causes?
A2: Low yields can be attributed to several factors, ranging from catalyst deactivation to the formation of side products.
Potential Causes & Solutions:
-
Catalyst Poisoning/Deactivation: The piperidine product itself or impurities can act as catalyst poisons, particularly for transition metal catalysts like Palladium, Platinum, and Rhodium.[4] The basic nitrogen atom can coordinate strongly to the metal center, inhibiting its catalytic activity.
-
Troubleshooting:
-
Use a fresh batch of catalyst.
-
Increase catalyst loading, although this is not always ideal.
-
In hydrogenation reactions, ensure the starting material is free of sulfur-containing impurities.
-
Temporarily protecting the piperidine nitrogen can prevent catalyst coordination.
-
-
-
Side Reactions: Undesired reaction pathways can consume starting materials and reduce the yield of the target product.
-
Troubleshooting:
-
Polymerization/Decomposition: This is more likely at higher temperatures. Consider lowering the reaction temperature.[5]
-
Over-reduction: In hydrogenation reactions of pyridines, sometimes other functional groups can be reduced. Careful selection of the catalyst and reaction conditions is crucial. For example, using PtO₂ in glacial acetic acid can be effective for the selective hydrogenation of a pyridine ring in the presence of other reducible groups.[5]
-
Aza-Michael Addition to Maleimides: If your synthesis involves a maleimide-containing linker, piperidine can undergo an aza-Michael addition as a side reaction.[6]
-
-
-
Incomplete Reaction: The reaction may not be going to completion.
-
Troubleshooting:
-
Monitor the reaction progress using techniques like TLC, GC-MS, or NMR.
-
Extend the reaction time if necessary, but be mindful of potential side reactions.
-
Ensure optimal reaction conditions (temperature, pressure for hydrogenations) are met.
-
-
Troubleshooting Workflow for Low Yield in Reductive Amination
Caption: A logical workflow to troubleshoot low yields in reductive amination for piperidine synthesis.[5]
Purification Challenges
Q3: I am having difficulty purifying my chiral piperidine derivative. What are some common issues and how can I address them?
A3: The basic nature of the piperidine nitrogen and the potential for closely related impurities can make purification challenging.
Common Issues and Solutions:
-
Tailing on Silica Gel Chromatography: The basic piperidine nitrogen can interact strongly with the acidic silica gel, leading to broad peaks and poor separation.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (~1%), to the eluent to suppress this interaction.
-
-
Separation of Diastereomers: Diastereomers can have very similar polarities, making their separation by standard column chromatography difficult.
-
Formation of N-Oxides: The piperidine nitrogen can be susceptible to oxidation, leading to the formation of N-oxide byproducts that can complicate purification.
-
Solution: Store the compound under an inert atmosphere and away from light to minimize oxidation.
-
-
Residual Protecting Groups: Incomplete deprotection can result in a mixture of the desired product and protected intermediates.
-
Solution: Ensure the deprotection reaction goes to completion by monitoring it carefully. You may need to adjust the reaction time or the amount of deprotection reagent.
-
Data Presentation: Comparison of Synthetic Methods
The choice of synthetic strategy can significantly impact the outcome of your synthesis. Below is a comparison of key performance indicators for different methods.
Table 1: Comparison of Asymmetric Synthesis Routes to 2-Substituted Piperidines
| Parameter | Catalytic Asymmetric Hydrogenation | Chiral Auxiliary-Mediated Alkylation |
| Starting Material | 2-Alkyl-N-benzylpyridinium salt | Chiral oxazolidinone, acyl chloride, alkyl halide |
| Key Reagent/Catalyst | [Ir(COD)Cl]₂ / Chiral Ligand (e.g., MeO-BoQPhos) | n-BuLi or LDA, Chiral Auxiliary |
| Overall Yield | High (typically >95%)[9] | Moderate (typically 60-75% over several steps)[9] |
| Enantioselectivity | Good to Excellent (up to 93:7 er)[10] | Excellent Diastereoselectivity (>98:2 dr)[9] |
| Reaction Temperature | 20-30 °C[9] | -78 °C to 0 °C[9] |
| Pressure | High Pressure (e.g., 450-600 psi H₂)[9][10] | Atmospheric |
| Key Advantages | High atom economy, catalytic use of chiral source | High and predictable stereoselectivity, well-established |
| Key Disadvantages | Requires high-pressure equipment, potential for catalyst poisoning | Stoichiometric use of chiral auxiliary, multiple steps |
Table 2: N-Protecting Groups for Piperidine Synthesis
| Protecting Group | Abbreviation | Deprotection Conditions | Notes |
| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA, HCl in dioxane)[11] | Commonly used, stable to many reaction conditions. |
| Benzyloxycarbonyl | Cbz or Z | Catalytic hydrogenation (H₂/Pd-C), HBr/AcOH[11] | Can be removed under neutral conditions. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Mild base (e.g., 20% piperidine in DMF)[11] | Often used in solid-phase synthesis. |
| p-Toluenesulfonyl | Tos or Ts | Strong reducing agents (e.g., Na/liquid ammonia)[11] | Very stable, requires harsh removal conditions. |
Experimental Protocols
Below are representative, detailed methodologies for key experiments in chiral piperidine synthesis.
Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of a 2-Alkyl-N-benzylpyridinium Salt
This protocol is adapted from a procedure for the synthesis of enantioenriched 2-alkyl piperidines.[10]
Materials:
-
2-Alkyl-N-benzylpyridinium salt (1.0 eq)
-
[Ir(COD)Cl]₂ (2 mol%)
-
(R)-MeO-BoQPhos (chiral ligand, 6 mol%)
-
Iodine (I₂) (10 mol%)
-
Anhydrous THF (solvent)
-
High-pressure reactor
Procedure:
-
In a glovebox, charge a high-pressure reactor vessel with the 2-alkyl-N-benzylpyridinium salt (e.g., 0.5 g), [Ir(COD)Cl]₂, (R)-MeO-BoQPhos, and I₂.
-
Add anhydrous THF (e.g., 20 mL) to the vessel.
-
Seal the reactor and remove it from the glovebox.
-
Purge the reactor with hydrogen gas several times.
-
Pressurize the reactor to 600 psi with hydrogen.
-
Stir the reaction mixture at 10 °C for 24 hours.
-
After the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched piperidine.
-
Determine the enantiomeric ratio (er) by chiral HPLC analysis.
Protocol 2: Diastereoselective Aza-Michael Reaction for Piperidone Synthesis
This protocol is a general representation of an aza-Michael reaction to form a substituted piperidone, which can be a precursor to chiral piperidines.[12]
Materials:
-
N-tethered alkene (1.0 eq)
-
Organocatalyst (e.g., a quinoline-based catalyst, 10-20 mol%)
-
Co-catalyst (e.g., trifluoroacetic acid, 10-20 mol%)
-
Anhydrous solvent (e.g., toluene or CH₂Cl₂)
Procedure:
-
To a solution of the N-tethered alkene in the anhydrous solvent, add the organocatalyst and the co-catalyst at room temperature under an inert atmosphere.
-
Stir the reaction mixture for the required time (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Purification of a Chiral Piperidine by Supercritical Fluid Chromatography (SFC)
This is a general guideline for the purification of a chiral piperidine derivative using SFC.
Instrumentation:
-
Preparative SFC system with a chiral stationary phase column (e.g., a polysaccharide-based column).
-
CO₂ and a co-solvent (e.g., methanol, ethanol, or isopropanol).
Procedure:
-
Method Development (Analytical Scale):
-
Dissolve a small amount of the crude sample in the co-solvent.
-
Screen different chiral columns and co-solvents to find a suitable separation method. The goal is to achieve a good resolution between the enantiomers.
-
-
Preparative Scale-Up:
-
Based on the analytical method, scale up the separation to a preparative column.
-
Dissolve the crude sample in the co-solvent at an appropriate concentration.
-
Inject the sample onto the preparative SFC system.
-
Collect the fractions corresponding to each enantiomer.
-
Analyze the purity of the collected fractions by analytical chiral SFC or HPLC.
-
Combine the fractions of the desired enantiomer and evaporate the solvent to obtain the purified product.
-
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pharmtech.com [pharmtech.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 12. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Piperidine Functionalization
Welcome to the technical support center for piperidine functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and provide clear guidance on optimizing reaction conditions.
Troubleshooting Guides
This section provides solutions in a question-and-answer format to address specific issues you may encounter during your experiments.
N-Functionalization
Question: I am attempting the N-alkylation of my piperidine substrate, but I am observing a significant amount of the dialkylated byproduct. How can I improve the selectivity for mono-alkylation?
Answer: Over-alkylation is a common challenge in the N-alkylation of piperidines. Here are several strategies to favor the mono-alkylation product:
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to a solution of the piperidine ensures that the piperidine is always in excess, which statistically favors the mono-alkylation product.[1] A syringe pump is recommended for precise control over the addition rate.[1]
-
Stoichiometry Control: Use a slight excess of the piperidine starting material relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of piperidine to 1.0 equivalent of the alkylating agent).[1]
-
Choice of Base: Employing a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base) can minimize side reactions.[2] Inorganic bases such as potassium carbonate (K₂CO₃) can also be effective.[1][2]
-
Reaction Temperature: Lowering the reaction temperature can often slow down the rate of the second alkylation more significantly than the first, thus improving selectivity for the mono-alkylated product.[1]
Question: My N-acylation reaction is sluggish and results in low yields. What can I do to improve the reaction efficiency?
Answer: Inefficient N-acylation can stem from several factors. Consider the following troubleshooting steps:
-
Acylating Agent Reactivity: Acid chlorides are generally more reactive than acid anhydrides. If you are using an anhydride with a less nucleophilic piperidine, switching to the corresponding acid chloride may improve the reaction rate.[2]
-
Use of a Catalyst: A nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction, especially with less reactive acylating agents.[2]
-
Solvent Choice: Use anhydrous aprotic solvents like dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF). Water can hydrolyze the acylating agent, leading to lower yields.[2]
-
Addition of a Base: A tertiary amine base, such as triethylamine (TEA) or DIPEA, should be added to neutralize the acid byproduct (e.g., HCl) formed during the reaction. This prevents the protonation of the starting piperidine, which would render it unreactive.[2]
C-H Functionalization
Question: I am attempting to functionalize the C-H bond at the α-position (C2/C6) of my N-protected piperidine, but I am getting a mixture of regioisomers or no reaction at all. How can I improve regioselectivity?
Answer: Achieving high regioselectivity in C-H functionalization can be challenging. Here are some key considerations:
-
Directing Groups: The choice of the nitrogen protecting group is crucial as it can act as a directing group.[1] For instance, certain protecting groups can favor functionalization at specific positions.
-
Catalyst Selection: The catalyst plays a critical role in determining the site of functionalization.[3][4] For example, in rhodium-catalyzed C-H insertions, different rhodium catalysts can lead to functionalization at C2 or C4.[3][4]
-
Steric Hindrance: The steric environment around the C-H bonds can influence selectivity. Bulky substituents on the piperidine ring or the protecting group can hinder reaction at the α-position, potentially favoring functionalization at more remote positions.[1][2]
Question: I want to achieve functionalization at the β (C3) or γ (C4) position, but the reaction preferentially occurs at the α-position. How can I direct the functionalization to these more remote positions?
Answer: Functionalization at the β and γ positions is more challenging due to the lower reactivity of these C-H bonds compared to the α-position.[2] Here are some established strategies:
-
Steric Hindrance at the α-Position: Introducing bulky substituents at the α-positions (C2/C6) can sterically block these sites and favor functionalization at the more accessible C3 or C4 positions.[2]
-
Catalyst and Directing Group Control: For C4-functionalization, specific combinations of catalysts and N-protecting groups can be employed. For instance, using N-α-oxoarylacetyl-piperidines with a specific rhodium catalyst has been shown to favor C4-substitution.[4]
-
Indirect Methods for C3-Functionalization: Direct C-H functionalization at the C3 position is often difficult due to the electron-withdrawing effect of the nitrogen atom.[3] An indirect approach, such as the asymmetric cyclopropanation of a tetrahydropyridine followed by reductive ring-opening, can be an effective strategy to achieve C3-functionalization.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the functionalization of piperidines?
A1: Common side reactions include over-alkylation or over-acylation at the nitrogen atom, leading to quaternary ammonium salts or di-acylated products.[1] Elimination reactions can also occur, especially when using strong bases with substituted piperidines.[2] In C-H functionalization, a lack of regioselectivity can lead to mixtures of isomers.[2] Catalyst deactivation is another common issue in metal-catalyzed reactions.[5][6]
Q2: How do I choose the right protecting group for my piperidine nitrogen?
A2: The choice of protecting group depends on the planned reaction sequence and the stability of your molecule.
-
Boc (tert-butyloxycarbonyl): Widely used due to its stability under many reaction conditions and its relatively easy removal with acid (e.g., TFA).[2] It can also influence the regioselectivity of C-H functionalization.[3][4]
-
Cbz (Carboxybenzyl): Stable to a wide range of conditions and typically removed by catalytic hydrogenation.
-
Acyl groups (e.g., acetyl, benzoyl): These are generally more robust and require harsher conditions for removal.[2]
-
Sulfonyl groups (e.g., tosyl, brosyl): These electron-withdrawing groups can deactivate the nitrogen, preventing N-alkylation, and can also direct C-H functionalization.[3][7]
Q3: What are the best methods for purifying functionalized piperidines?
A3: The purification method will depend on the properties of the product.
-
Flash Column Chromatography: This is the most common method for purifying functionalized piperidines. Using a silica gel stationary phase with a gradient of ethyl acetate in hexanes is a good starting point. Adding a small amount of triethylamine (e.g., 1%) to the eluent can help to prevent peak tailing for basic piperidine derivatives.[2]
-
Crystallization: If the product is a solid, crystallization can be an effective purification technique.
-
Distillation: For volatile liquid products, distillation under reduced pressure can be used.
Data Presentation
Table 1: Optimization of Reaction Conditions for C2-Functionalization of N-Boc-Piperidine
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |
| 1 | Rh₂(S-TCPTAD)₄ | CH₂Cl₂ | 23 | 55 | 11:1 | 81 |
| 2 | Rh₂(R-TCPTAD)₄ | CH₂Cl₂ | 23 | 58 | 10:1 | 79 |
| 3 | Rh₂(R-TPPTTL)₄ | CH₂Cl₂ | 39 | 87 | 22:1 | 76 |
| 4 | Rh₂(R-TPPTTL)₄ | CH₂Cl₂ | 0 | 45 | 18:1 | 78 |
Data synthesized from representative studies on piperidine functionalization.[3]
Table 2: Comparison of Conditions for N-Arylation of Piperidine (Buchwald-Hartwig Amination)
| Entry | Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 100 | >95 |
| 2 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 | 92 |
| 3 | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | 85 |
This table presents a summary of common conditions for the N-arylation of piperidine. Yields are representative and can vary based on the specific aryl halide and piperidine substrate.[1][8]
Experimental Protocols
Protocol 1: General Procedure for Mono-N-Alkylation of Piperidine
Caution: This reaction should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
To a round-bottom flask under a nitrogen atmosphere, add piperidine (1.1 mmol) and anhydrous acetonitrile (10 mL).
-
Add N,N-diisopropylethylamine (DIPEA) (1.5 mmol) to the stirred solution.
-
Add the alkyl halide (1.0 mmol) dropwise to the solution at room temperature using a syringe pump over 1-2 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Partition the residue between ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, often with 1% triethylamine to prevent peak tailing) to afford the desired N-alkylpiperidine.[2]
Protocol 2: General Procedure for α-C-H Arylation of N-Boc-Piperidine using Photoredox Catalysis
Caution: This reaction should be carried out in a well-ventilated fume hood, and appropriate eye protection should be worn due to the use of a high-intensity light source.
-
In a vial, combine N-Boc-piperidine (0.2 mmol, 1.0 equiv), the aryl halide (0.3 mmol, 1.5 equiv), a photoredox catalyst (e.g., Ir(ppy)₃, 1-2 mol%), and a suitable base (e.g., K₂CO₃, 2.0 equiv) in an appropriate anhydrous solvent (e.g., DMSO, 2 mL).
-
Seal the vial and place it in front of a blue LED light source.
-
Stir the reaction mixture at room temperature for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.[9]
-
After the reaction is complete, dilute the mixture with ethyl acetate (10 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Troubleshooting workflow for low reaction yield.
Caption: Strategies for site-selective C-H functionalization.
Caption: Workflow for mono-N-alkylation of piperidine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-(4-Nitrophenyl)piperidine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the removal of impurities from "3-(4-Nitrophenyl)piperidine."
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Impurities in this compound typically originate from the synthesis process or degradation. Common impurities include:
-
Unreacted Starting Materials: Depending on the synthetic route, these may include precursors like 4-nitroaniline, pyridine derivatives, or other reagents.[1][2]
-
Synthetic Byproducts: Side reactions can lead to the formation of structurally related compounds, such as isomers or products from over-reaction.[1][2]
-
Oxidation Products: Piperidine and its derivatives can be susceptible to oxidation, often resulting in discoloration (e.g., a yellow or brownish tint).[1]
-
Residual Solvents: Solvents used during the reaction or initial workup may remain in the crude product.[1][2][3]
-
Water: Moisture can be a significant impurity, especially after aqueous workup procedures.[1][4]
Q2: My sample of this compound is a yellow or brown solid, but the pure compound should be paler. What causes this?
A2: Discoloration is often due to the presence of oxidation products.[1] The piperidine ring system can be sensitive to air and light over time. Minor impurities from the synthesis, if colored, can also contribute. Storing the compound under an inert atmosphere (like nitrogen or argon), protected from light, and at a low temperature (e.g., 4°C) is recommended to maintain its stability.
Q3: I observe an unknown solid precipitating from my stored this compound solution or even in the neat solid. What could it be?
A3: Piperidine is a basic compound. It can react with acidic gases in the laboratory atmosphere, such as carbon dioxide from the air or hydrogen chloride (HCl) vapor from other reagents, to form salts (e.g., piperidine carbonate or hydrochloride).[5] These salts are typically less soluble and may precipitate out as a solid.[5]
Troubleshooting Purification Experiments
This section addresses specific issues that may arise during the purification of this compound using common laboratory techniques.
Recrystallization Troubleshooting
| Problem | Potential Cause | Solution |
| Low Yield | Excessive Solvent: Using too much solvent keeps the product dissolved even after cooling. Inappropriate Solvent: The compound has significant solubility in the cold solvent. Premature Crystallization: The product crystallized during a hot filtration step. | Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[6] Change Solvent: Test different solvents or use a two-solvent system (a "good" solvent and a "poor" anti-solvent).[6] Pre-heat Equipment: Ensure the funnel and receiving flask are pre-heated before performing a hot filtration. |
| No Crystals Form | Supersaturation: The solution is supersaturated and requires a nucleation site to initiate crystallization. Inappropriate Solvent: The compound is too soluble in the chosen solvent even at low temperatures. | Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface or add a tiny seed crystal of the pure product. Add Anti-Solvent: If using a single solvent, carefully add a "poor" solvent (in which the product is insoluble) dropwise until the solution becomes turbid.[6] |
| Oily Product Forms | Melting Point Below Boiling Point: The compound's melting point is lower than the boiling point of the solvent, causing it to "oil out." High Impurity Level: Significant impurities can depress the melting point and interfere with crystal lattice formation. | Lower Temperature: Re-heat the solution to dissolve the oil, then allow it to cool more slowly at a slightly lower temperature. Use Lower-Boiling Solvent: Select a solvent with a boiling point below the melting point of your compound. Pre-Purification: Clean the material with a different technique (e.g., column chromatography) before recrystallization. |
Column Chromatography Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Separation | Inappropriate Solvent System: The eluent polarity is too high (all compounds elute quickly) or too low (compounds don't move). Column Overloading: Too much crude material was loaded onto the column. | Optimize Eluent: Develop a solvent system using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of ~0.3 for the target compound. Reduce Load: Use a larger column or load less material. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight. |
| Band Tailing | Compound is too Polar: The basic nitrogen on the piperidine ring can interact strongly with the acidic silica gel. | Add a Modifier: Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the eluent system. This will compete for the active sites on the silica and improve peak shape. |
| Compound Stuck on Column | Eluent Polarity is too Low: The solvent system is not strong enough to elute the compound. | Increase Polarity: Gradually increase the polarity of the eluent. For very polar compounds, a gradient elution from a non-polar to a more polar solvent system may be necessary.[7] |
Experimental Protocols & Workflows
Protocol 1: Purification by Recrystallization
This method is ideal for purifying solid crude material where impurities have different solubility profiles from the desired product.
Methodology:
-
Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., isopropanol, ethanol, ethyl acetate). A suitable solvent will dissolve the compound when hot but not when cold.[6] Isopropyl alcohol has been used for similar compounds.[8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to dissolve the solid completely.[6]
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize the yield.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.[1][6]
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.[1]
Caption: Workflow for the recrystallization of this compound.
Protocol 2: Purification by Acid-Base Extraction
This technique is highly effective for separating the basic this compound from neutral or acidic impurities.
Methodology:
-
Dissolution: Dissolve the crude material in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.[1]
-
Acidic Wash: Add a dilute aqueous acid solution (e.g., 1M HCl) to the separatory funnel. Shake vigorously, venting frequently. The basic piperidine product will be protonated and move into the aqueous layer.[1]
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. The organic layer containing neutral impurities can be discarded.
-
Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a strong base (e.g., 5M NaOH) until the solution is basic (confirm with pH paper). The protonated piperidine will be neutralized, precipitating or forming an oil.[1]
-
Re-extraction: Extract the liberated free base back into a fresh organic solvent (e.g., dichloromethane) two to three times.
-
Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified product.[1]
Caption: Workflow for purification via acid-base extraction.
Protocol 3: Purification by Flash Column Chromatography
This protocol is suitable for separating impurities with polarities different from the target compound.
Methodology:
-
TLC Analysis: Analyze the crude mixture by TLC using various solvent systems (e.g., hexane/ethyl acetate mixtures) to find an eluent that gives a good separation and an Rf value of ~0.3 for the product.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system as a slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.
-
Elution: Run the column by passing the eluent through the silica gel, collecting fractions. A gradient elution, where the polarity of the solvent is gradually increased, can be effective.[7]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Caption: General workflow for flash column chromatography.
Purity and Yield Data Summary
The effectiveness of a purification technique is measured by the final purity and the recovery yield. The following table provides expected outcomes based on data for similar compounds. Actual results may vary based on the initial purity of the crude material.
| Purification Method | Expected Purity (by HPLC) | Expected Yield | Notes |
| Recrystallization | > 99.5% | 60 - 85% | Highly dependent on the solvent choice and the difference in solubility between the product and impurities. |
| Acid-Base Extraction | > 98% | 80 - 95% | Very effective at removing non-basic impurities. May not separate other basic compounds. |
| Column Chromatography | > 99% | 50 - 90% | Yield can be affected by the difficulty of the separation and the amount of material streaked on the column. |
Note: Data is estimated based on typical laboratory outcomes and literature on related compounds.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. biosynce.com [biosynce.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. WO2015162551A1 - Process for the preparation of apixaban - Google Patents [patents.google.com]
- 9. wjpsonline.com [wjpsonline.com]
Technical Support Center: Troubleshooting Piperidine N-Alkylation
Welcome to our technical support center for piperidine N-alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during this crucial chemical transformation. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting advice in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My piperidine N-alkylation reaction is resulting in a low yield or is not proceeding to completion. What are the potential causes and solutions?
A1: Low or no yield in N-alkylation reactions can stem from several factors. A primary consideration is the reactivity of the components and the reaction conditions.
Possible Causes:
-
Poor Leaving Group: The alkylating agent may possess a leaving group that is not easily displaced by the piperidine nitrogen.
-
Steric Hindrance: Bulky substituents on either the piperidine ring or the alkylating agent can impede the reaction.[1]
-
Inadequate Reaction Conditions: The temperature may be too low, or the reaction time may be insufficient. Many N-alkylation reactions require heating to proceed at a reasonable rate.[2]
-
Inappropriate Solvent: The chosen solvent may not be suitable for dissolving the reactants, leading to a heterogeneous mixture and slow reaction rates.[2]
-
Deactivated Alkylating Agent: The alkylating agent may have degraded due to improper storage or handling.
Troubleshooting Steps:
-
Select a Better Leaving Group: If possible, switch to an alkylating agent with a more reactive leaving group (e.g., iodide instead of bromide or chloride).
-
Increase Reaction Temperature: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.
-
Optimize the Solvent: Switch to a polar aprotic solvent such as DMF or acetonitrile to ensure all reactants are fully dissolved.[1][2]
-
Extend Reaction Time: Allow the reaction to stir for a longer period.
-
Use a Fresh Alkylating Agent: Ensure the alkylating agent is pure and has not decomposed.
Q2: I am observing a significant amount of a di-alkylation byproduct (quaternary ammonium salt). How can I minimize this side reaction?
A2: The formation of a quaternary ammonium salt is a common side reaction, especially when using highly reactive alkylating agents. This occurs when the initially formed N-alkylpiperidine is further alkylated.
Possible Causes:
-
High Reactivity of Alkylating Agent: More reactive alkyl halides (e.g., methyl iodide, benzyl bromide) are prone to causing over-alkylation.
-
Incorrect Stoichiometry: Using an excess of the alkylating agent will drive the reaction towards the di-alkylated product.[1]
-
Rapid Addition of Alkylating Agent: Adding the alkylating agent too quickly can create localized high concentrations, favoring the second alkylation.
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of the piperidine relative to the alkylating agent. A ratio of 1.1 to 1.2 equivalents of piperidine to 1 equivalent of the alkyl halide is a good starting point.
-
Slow Addition: Add the alkylating agent dropwise or via a syringe pump over an extended period to maintain a low concentration of the electrophile.[1]
-
Use a Milder Alkylating Agent: If the desired transformation allows, consider using a less reactive alkylating agent.
-
Consider Reductive Amination: As an alternative to direct alkylation, reductive amination of piperidine with an aldehyde or ketone is an excellent method to avoid the formation of quaternary ammonium salts.[2][3]
Q3: My reaction seems to be stalled, with both starting material and product present even after an extended time. What should I investigate?
A3: A stalled reaction can be frustrating. Often, this is due to the formation of byproducts that inhibit the reaction or a reversible process reaching equilibrium.
Possible Causes:
-
Acid Byproduct Formation: The reaction of piperidine with an alkyl halide generates a hydrohalic acid (e.g., HBr, HCl). This acid can protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.[1]
-
Insufficient Base: If a base is used, it may not be strong enough or used in a sufficient amount to neutralize the acid byproduct effectively.[2]
-
Poor Solubility of the Base: An inorganic base like potassium carbonate may have poor solubility in some organic solvents, reducing its effectiveness.
Troubleshooting Steps:
-
Add a Base: Incorporate a non-nucleophilic base to scavenge the acid formed during the reaction. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a tertiary amine like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).[1][2][4]
-
Use a Stronger or More Soluble Base: If a base is already being used, consider switching to a stronger or more soluble one. For example, cesium carbonate is more soluble than potassium carbonate in many organic solvents.
-
Ensure Anhydrous Conditions: Water can interfere with the reaction, especially when using strong bases like sodium hydride. Ensure all reagents and solvents are dry.
Data Presentation: Reaction Condition Optimization
The following tables provide a summary of how different reaction parameters can influence the outcome of piperidine N-alkylation.
Table 1: Effect of Base and Solvent on Direct N-Alkylation Yield
| Alkylating Agent | Piperidine (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Bromide | 1.0 | K₂CO₃ (1.5) | Acetonitrile | Reflux | 6 | ~85 | [4] |
| Ethyl Iodide | 1.0 | DIPEA (1.5) | DMF | 80 | 12 | ~90 | [4] |
| Methyl Iodide | 1.1 | None | Acetonitrile | RT | 4 | >95 (salt) | [1] |
| Propyl Bromide | 1.0 | K₂CO₃ (2.0) | DMF | 70 | 8 | ~80 | [1] |
| Benzyl Bromide | 1.2 | Et₃N (1.5) | THF | RT | 24 | ~75 | [3] |
Table 2: Comparison of Direct Alkylation vs. Reductive Amination for Mono-Alkylation
| Method | Piperidine Derivative | Electrophile/Carbonyl | Reagents | Solvent | Yield of Mono-alkylated Product (%) | Key Advantage | Reference |
| Direct Alkylation | Piperidine | Benzyl Bromide | K₂CO₃ | Acetonitrile | ~70-85 (potential for di-alkylation) | Simplicity | [4] |
| Reductive Amination | Piperidine | Benzaldehyde | NaBH(OAc)₃ | Dichloromethane | >90 | Avoids over-alkylation | [2][4] |
| Direct Alkylation | 4-Aminomethylpiperidine | Benzyl Bromide | K₂CO₃, Boc protection | DMF | >95 (after deprotection) | High selectivity with protecting group | [3] |
| Reductive Amination | 4-Aminomethylpiperidine | Cyclohexanone | NaBH(OAc)₃ | Methanol | ~85-95 | One-pot, good for secondary amines | [3] |
Experimental Protocols
Protocol 1: Direct N-Alkylation of Piperidine with an Alkyl Halide
This protocol describes a general procedure for the direct N-alkylation of piperidine using an alkyl halide in the presence of a base.
Materials:
-
Piperidine
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Base (e.g., anhydrous potassium carbonate, triethylamine)
-
Anhydrous solvent (e.g., acetonitrile, DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add piperidine (1.1-1.2 equivalents) and the anhydrous solvent.
-
Add the base (1.5-2.0 equivalents). If using a solid base like K₂CO₃, ensure it is finely powdered.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Slowly add the alkyl halide (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
If a solid base was used, filter the mixture and wash the solid with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 2: N-Alkylation of Piperidine via Reductive Amination
This protocol details the N-alkylation of piperidine with an aldehyde or ketone using sodium triacetoxyborohydride (STAB) as the reducing agent.
Materials:
-
Piperidine
-
Aldehyde or ketone (e.g., benzaldehyde, acetone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous solvent (e.g., dichloromethane (DCM), dichloroethane (DCE))
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add piperidine (1.0 equivalent) and the aldehyde or ketone (1.0-1.1 equivalents) in the anhydrous solvent.
-
Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate.
-
In a single portion, add sodium triacetoxyborohydride (1.2-1.5 equivalents). The reaction is typically mildly exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography if necessary.
Visualizations
Caption: A troubleshooting workflow for low-yield piperidine N-alkylation.
Caption: A comparison of experimental workflows for piperidine N-alkylation.
References
Technical Support Center: Diastereoselective Synthesis of 3-Substituted Piperidines
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the diastereoselective synthesis of 3-substituted piperidines. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategic approaches for the diastereoselective synthesis of 3-substituted piperidines?
A1: The main strategies to achieve high diastereoselectivity in the synthesis of 3-substituted piperidines include:
-
Functionalization of Pyridine Derivatives: This common approach involves introducing a substituent at the 3-position of a pyridine ring, followed by stereoselective reduction of the ring. The choice of reducing agent and conditions is critical for controlling the diastereoselectivity.[1]
-
Intramolecular Cyclization: Acyclic precursors containing a nitrogen atom and a suitable electrophilic or nucleophilic center can undergo intramolecular cyclization to form the piperidine ring. The stereochemistry of the substituents on the acyclic chain directs the diastereoselectivity of the cyclization.[1][2][3]
-
Catalytic Asymmetric Hydrogenation of Pyridinium Salts: Quaternization of the pyridine nitrogen activates the ring for reduction. Chiral catalysts, often based on rhodium or iridium, can then facilitate highly enantioselective and diastereoselective hydrogenation.[4][5][6][7]
-
Rhodium-Catalyzed Asymmetric Carbometalation: This method involves the reaction of arylboronic acids with dihydropyridines, catalyzed by a chiral rhodium complex, to produce 3-substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines with high enantioselectivity.[8][9][10][11][12][13]
-
Chemo-enzymatic Dearomatization: This approach utilizes a combination of chemical and enzymatic steps, such as an amine oxidase/ene imine reductase cascade, to convert N-substituted tetrahydropyridines into stereodefined 3-substituted piperidines.[12][14]
Q2: My reaction is resulting in low diastereoselectivity. What are the common factors that influence this?
A2: Low diastereoselectivity can stem from several factors, and the specific cause often depends on the chosen synthetic route. Key factors to consider are:
-
Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, thus reducing selectivity.[15] Screening a range of lower temperatures is often a good starting point for optimization.[15]
-
Catalyst and Ligand Choice: In catalytic reactions, the choice of metal catalyst and chiral ligand is paramount. The steric and electronic properties of the ligand can significantly influence the facial selectivity of the reaction.
-
Solvent Effects: The polarity and coordinating ability of the solvent can impact the stability of the transition states leading to different diastereomers.[15] It is advisable to screen solvents of varying polarities.[15]
-
Substrate Control: The steric and electronic properties of the substituents on your starting material can dictate the preferred direction of attack or cyclization.[15] Modifying protecting groups or other substituents may be necessary to enhance stereocontrol.[15]
-
Nature and Concentration of Additives: In reactions like the Pictet-Spengler, the acid catalyst's nature and concentration can influence the iminium ion intermediate's geometry and, consequently, the stereoselectivity.[15] For hydrogenations of pyridinium salts, the addition of a base can be crucial for achieving high enantiomeric excess.[5][7]
Q3: I am having difficulty purifying my 3-substituted piperidine diastereomers. What are some common challenges and solutions?
A3: The purification of piperidine derivatives can be challenging due to their basic nature and the potential for co-elution of stereoisomers.[15]
-
Co-elution of Diastereomers: Diastereomers may have very similar retention factors, making separation by standard silica gel chromatography difficult.[15]
-
Solution: Optimize your chromatographic conditions by trying different solvent systems (eluent) and stationary phases. Chiral HPLC can be an effective method for separating enantiomers and diastereomers.
-
-
Amine-Silica Gel Interactions: The basic nitrogen of the piperidine ring can interact strongly with the acidic silica gel, leading to peak tailing and poor separation.[15]
-
Solution: Add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent to suppress these interactions.
-
-
Formation of Byproducts: Side reactions can lead to byproducts with similar polarities to the desired product.
Troubleshooting Guides
Problem 1: Low Yield of the Desired 3-Substituted Piperidine
| Possible Cause | Suggested Solution |
| Suboptimal Reaction Conditions | Systematically screen reaction parameters such as temperature, concentration, reaction time, and solvent.[1] |
| Incomplete Conversion | Monitor the reaction progress using techniques like TLC, GC-MS, or NMR to determine the optimal reaction time. |
| Product Decomposition | If the product is unstable under the reaction or workup conditions, consider milder conditions or a different synthetic route. Lowering the reaction temperature may help minimize side product formation.[16] |
| Catalyst Deactivation | In catalytic reactions, ensure the catalyst is active and not poisoned by impurities in the starting materials or solvent. For transition metal-catalyzed reactions with heterocycles, catalyst poisoning can be a challenge.[9][11] |
| Poor Quality of Reagents | Use freshly purified reagents and dry solvents, as impurities can interfere with the reaction. |
| Product Loss During Workup/Purification | Optimize the extraction and purification methods to minimize product loss. For example, strong interactions between basic piperidines and acidic silica gel can lead to losses during chromatography.[15] |
Problem 2: Poor Diastereoselectivity
| Possible Cause | Suggested Solution |
| Incorrect Reaction Temperature | Screen a range of temperatures. Lower temperatures often favor higher diastereoselectivity.[15] |
| Suboptimal Catalyst/Ligand | For catalytic reactions, screen a variety of chiral ligands and catalysts to find the best match for your substrate. |
| Inappropriate Solvent | Experiment with solvents of different polarities and coordinating abilities.[15] |
| Steric/Electronic Effects of the Substrate | If possible, modify protecting groups or other non-essential substituents on the starting material to enhance steric hindrance, which can favor the formation of one diastereomer.[15] |
| Presence of Water or Other Impurities | Ensure all reagents and solvents are dry and pure, as impurities can affect the stereochemical outcome. |
| Equilibration of Stereocenters | Check if the product is prone to epimerization under the reaction or workup conditions. If so, consider milder conditions or a different workup procedure. |
Experimental Protocols
Key Experiment: Rhodium-Catalyzed Asymmetric Carbometalation for 3-Substituted Piperidine Synthesis
This protocol is adapted from a method for the synthesis of enantioenriched 3-substituted tetrahydropyridines, which are precursors to 3-substituted piperidines.[8]
Materials:
-
[Rh(cod)OH]₂ (3 mol%)
-
(S)-Segphos (7 mol%)
-
Arylboronic acid (3.0 equiv)
-
Phenyl pyridine-1(2H)-carboxylate (dihydropyridine substrate, 1.0 equiv)
-
Aqueous CsOH (50 wt%, 2.0 equiv)
-
Toluene, Tetrahydrofuran (THF), Water
Procedure:
-
To a sealed vial under an inert atmosphere (e.g., argon), add [Rh(cod)OH]₂ and (S)-Segphos.
-
Add toluene, THF, and water to the vial.
-
Add the aqueous CsOH solution and stir the catalyst solution at 70 °C for 10 minutes.
-
Add the arylboronic acid followed by the dihydropyridine substrate.
-
Stir the resulting mixture at 70 °C for 20 hours.
-
Upon completion, cool the reaction to room temperature and dilute with an appropriate solvent (e.g., Et₂O).
-
Pass the mixture through a short plug of silica gel, washing with additional solvent.
-
Remove the solvents in vacuo and purify the crude product by flash chromatography.
Subsequent Reduction to Piperidine: The resulting 3-substituted tetrahydropyridine can be reduced to the corresponding piperidine using standard hydrogenation conditions (e.g., Pd/C, H₂).
Data Presentation
Table 1: Illustrative Data for Rh-Catalyzed Asymmetric Carbometalation
| Entry | Arylboronic Acid | Product | Yield (%) | ee (%) |
| 1 | Phenylboronic acid | 3-phenyl-tetrahydropyridine | 81 | 96 |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-methoxyphenyl)-tetrahydropyridine | 85 | 97 |
| 3 | 3-Chlorophenylboronic acid | 3-(3-chlorophenyl)-tetrahydropyridine | 78 | 95 |
| 4 | 1-Naphthylboronic acid | 3-(1-naphthyl)-tetrahydropyridine | 41 | 99 |
Data is illustrative and based on reported findings.[11]
Visualizations
Caption: Major synthetic routes to 3-substituted piperidines.
Caption: A general workflow for troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 5. air.unimi.it [air.unimi.it]
- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 7. research.rug.nl [research.rug.nl]
- 8. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 9. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. | Department of Chemistry [chem.ox.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 14. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of Piperidine Intermediates
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of scaling up the synthesis of piperidine intermediates. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the transition from laboratory to pilot and production scales.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the synthesis of piperidine intermediates?
A2: Key challenges during the scale-up of piperidine synthesis include managing byproduct formation, preventing catalyst deactivation, ensuring stereoselectivity, and developing efficient purification methods.[1] Reactions that perform well on a lab scale may experience a significant drop in yield or reproducibility at a larger scale.[1]
Q2: Why do reaction yields often decrease during scale-up?
A decrease in yield upon scale-up is a frequent issue and can be attributed to several factors, including inefficient heat transfer in larger reactors, poor mixing leading to heterogeneous reaction conditions, and the rate of reagent addition becoming more critical at a larger scale.[2] Larger reaction volumes have a lower surface-area-to-volume ratio, which can lead to poor heat dissipation and the formation of hot spots, potentially causing thermal degradation of reactants, intermediates, or products.
Q3: How can the formation of impurities be minimized during scale-up?
The formation of impurities is often exacerbated at a larger scale. Common byproducts can include over-alkylation products (quaternary ammonium salts) in N-alkylation reactions or byproducts from side reactions of other functional groups present in the molecule.[2] To minimize these, it is crucial to maintain careful control over stoichiometry, consider a slow, controlled addition of reagents, and optimize the reaction temperature.[2]
Q4: What are the safety considerations when scaling up piperidine synthesis?
Piperidine and its derivatives can be corrosive and toxic. It is essential to handle these chemicals in a well-ventilated area and wear appropriate personal protective equipment (PPE).[1] Piperidine is also flammable, and when heated to decomposition, it can emit highly toxic fumes of nitrogen oxides.[1]
Q5: How can continuous flow chemistry be beneficial for scaling up piperidine synthesis?
Continuous flow reactors can offer significant advantages for scale-up by providing better control over reaction parameters such as temperature, pressure, and mixing.[1] This enhanced control can lead to improved yields, higher purity, and better safety profiles compared to traditional batch processing.[1]
Troubleshooting Guides
Issue 1: Low or Inconsistent Yields Upon Scale-Up
A drop in yield is a common problem when transitioning from a laboratory (gram) scale to a pilot (kilogram) scale. This can be due to several factors:
-
Inefficient Heat Transfer: Exothermic reactions can be difficult to control in large vessels, leading to localized "hot spots" and degradation of materials.[2]
-
Poor Mixing and Mass Transfer: Inadequate mixing can result in non-uniform reaction conditions, leading to incomplete reactions and the formation of byproducts.[2]
-
Reagent Addition Rate: The rate of adding reagents is more critical at a larger scale. Rapid addition can worsen exotherms and promote side reactions.[2]
Solutions:
| Parameter | Laboratory Scale (Typical) | Pilot/Production Scale Recommendation | Rationale |
| Cooling | Ice bath, simple stirring | Reactor with cooling jacket, overhead stirrer | Ensures efficient heat removal and temperature control.[2] |
| Reagent Addition | Rapid or portion-wise addition | Slow, controlled addition via pump | Minimizes exotherm and maintains a low concentration of reactive species.[2] |
| Mixing | Magnetic stirrer | Mechanical overhead stirrer with appropriate impeller design | Ensures homogeneity and improves heat and mass transfer. |
| Solvent Volume | Concentrated | More dilute | Helps to better control the reaction temperature. |
Issue 2: Increased Impurity Formation at Larger Scales
The formation of byproducts often becomes more significant during scale-up.
-
Over-alkylation: In N-alkylation reactions, the formation of quaternary ammonium salts is a common issue.[2]
-
Unreacted Starting Materials: Incomplete reactions due to poor mixing or insufficient reaction time can leave unreacted starting materials in the final product.[2]
-
Side Reactions: Other functional groups in the molecule may undergo unwanted side reactions at higher temperatures.[2]
Solutions:
-
Stoichiometry Control: Carefully control the ratio of reactants, sometimes using a slight excess of one reagent to drive the reaction to completion. For N-alkylation, using a slight excess of piperidine can be beneficial.[2]
-
Temperature Control: Maintain the optimal reaction temperature to minimize side reactions.
-
Reaction Monitoring: Use analytical techniques like TLC, GC, or LC-MS to monitor the reaction to completion before workup.
-
Protecting Groups: If necessary, consider protecting sensitive functional groups, though this adds extra steps to the synthesis.[2]
Experimental Protocols
Protocol 1: N-Alkylation of Piperidine with an Alkyl Halide (General Procedure)
This protocol describes a general method for the N-alkylation of piperidine.
Materials:
-
Piperidine
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Base (e.g., potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., acetonitrile (MeCN) or N,N-dimethylformamide (DMF))
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the piperidine (1.0 eq.) and the anhydrous solvent.
-
Add the base (1.5-2.0 eq.). If using K₂CO₃, ensure it is finely powdered and dry.
-
Slowly add the alkyl halide (1.0-1.2 eq.) to the stirred mixture. For larger scale reactions, this should be done via a syringe pump or an addition funnel.
-
Stir the mixture at room temperature. The reaction time can vary from a few hours to overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the base.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel or distillation to obtain the desired N-alkylated piperidine.
Protocol 2: Reductive Amination of an Aldehyde/Ketone with Piperidine (General Procedure)
This protocol outlines a general procedure for reductive amination.
Materials:
-
Piperidine
-
Aldehyde or ketone
-
Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoboroughydride (NaBH₃CN))
-
Solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE))
-
Acetic acid (catalyst)
Procedure:
-
Dissolve the piperidine (1.0 eq) and the aldehyde or ketone (1.1 eq) in the solvent.
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the reaction at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Add the reducing agent (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the desired N-substituted piperidine.
Visualizations
Caption: Troubleshooting workflow for low yield issues.
Caption: Pictet-Spengler reaction pathway.
Caption: Aza-Diels-Alder reaction pathway.
References
Preventing racemization in chiral piperidine synthesis
Welcome to the technical support center for chiral piperidine synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot racemization during their experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis and analysis of chiral piperidines.
Q1: I've synthesized a chiral piperidine, but the enantiomeric excess (ee) is low. What are the common causes and how can I fix this?
A1: Low enantiomeric excess is a frequent challenge. The potential causes often relate to the stability of stereocenters under the specific reaction conditions. Key factors include temperature, basicity, and the nature of intermediates.
Possible Causes and Solutions for Low Enantiomeric Excess
| Possible Cause | Explanation | Suggested Solution |
| Elevated Reaction Temperature | Higher temperatures can provide sufficient energy to overcome the activation barrier for racemization, especially if an acidic proton is present alpha to a stabilizing group.[1] | Screen a range of lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) to find the optimal balance between reaction rate and stereochemical integrity.[1] |
| Inappropriate Base | Strong, non-sterically hindered bases can abstract a proton at the stereocenter, leading to a planar, achiral enolate or a related intermediate, which then reprotonates without selectivity.[2] | Switch to a more sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine to minimize proton abstraction at the chiral center.[2] |
| Acid-Catalyzed Epimerization | The nature and concentration of an acid catalyst can influence the geometry of intermediates (e.g., iminium ions), potentially leading to the formation of the undesired diastereomer.[1] | Screen a variety of Brønsted or Lewis acids and their concentrations. In some cases, milder conditions may provide better results.[1] |
| Prolonged Reaction/Pre-activation Time | For reactions involving activation of a carboxyl group adjacent to a stereocenter (e.g., amide coupling), longer activation times increase the risk of forming a racemization-prone oxazolone intermediate.[2] | Minimize pre-activation time to 1-5 minutes. Alternatively, add the coupling reagent to a mixture of all other components to ensure the activated species is consumed immediately.[2] |
| Solvent Effects | The polarity and coordinating ability of the solvent can stabilize transition states that lead to racemization.[1] | Experiment with solvents of different polarities (e.g., toluene, dichloromethane, acetonitrile) to identify an optimal medium that favors the desired stereochemical outcome.[1] |
Q2: My chiral HPLC analysis shows poor resolution or peak tailing for my piperidine enantiomers. What should I do?
A2: Poor chromatography can prevent accurate determination of enantiomeric excess. For basic compounds like piperidines, interactions with the stationary phase are a common issue.
Troubleshooting Poor Chiral HPLC Resolution
| Problem | Possible Cause | Suggested Solution |
| Peak Tailing | The basic piperidine nitrogen interacts strongly with acidic silanol groups on the silica-based chiral stationary phase (CSP).[3] | Add a basic mobile phase modifier, such as 0.1% diethylamine (DEA) or triethylamine (TEA), to the mobile phase. This modifier will compete for the active sites and improve peak shape.[3][4] |
| Poor Resolution | The chosen chiral stationary phase or mobile phase is not suitable for your specific analyte. | Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide).[5] Systematically vary the mobile phase composition, including the ratio of organic solvent (e.g., isopropanol, ethanol) to hexane and the type/concentration of additives.[5] |
| No Separation | The analyte may require derivatization to enhance interaction with the CSP or to be detectable (e.g., if it lacks a chromophore). | Consider pre-column derivatization with a chiral or achiral agent. For example, using p-toluenesulfonyl chloride or Dansyl chloride can introduce a chromophore and create diastereomers that may be easier to separate.[4][6] |
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are best for determining the enantiomeric purity of chiral piperidines?
A1: Several techniques can be used, with the choice depending on factors like the analyte's properties, required sensitivity, and available equipment.[7] Chiral chromatography is the most direct and widely used approach.[7][8]
Comparison of Analytical Methods for Enantiomeric Purity
| Technique | Principle | Advantages | Limitations |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP).[7] | High versatility, wide range of CSPs available, excellent for direct quantification.[7] | Method development can be time-consuming; basic analytes may require mobile phase modifiers.[3] |
| Chiral GC | Separation of volatile enantiomers on a chiral capillary column. | High resolution and sensitivity, especially with a Flame Ionization Detector (FID).[8] | Analyte must be volatile and thermally stable; derivatization may be required.[7] |
| Chiral SFC | Supercritical fluid (often CO₂) is used as the mobile phase for separation on a CSP. | Faster and more environmentally friendly ("greener") than HPLC.[8] | Requires specialized instrumentation. |
| NMR Spectroscopy | Enantiomers are converted to diastereomers using a chiral derivatizing agent (e.g., Mosher's acid), which induces chemical shift differences.[8] | Rapid analysis, can sometimes be used to determine absolute configuration.[8] | Lower sensitivity compared to chromatographic methods; requires pure chiral auxiliary agents. |
Q2: How can protecting groups help prevent racemization?
A2: Protecting groups play a crucial role in maintaining stereochemical integrity. For chiral piperidines with an adjacent carboxylic acid, urethane-based protecting groups like Boc (tert-butyloxycarbonyl), Fmoc, and Cbz are designed to resist racemization upon activation of the carboxyl group.[9] They are less likely to facilitate the formation of planar, racemization-prone intermediates like oxazolones compared to acyl-type protecting groups.[9] For reactions directly on the piperidine ring, such as C-H functionalization, a directing group on the nitrogen can control regioselectivity and prevent unwanted side reactions.[10]
Q3: What is the most common mechanism for racemization during reactions involving a chiral center adjacent to a carboxylic acid?
A3: The most common mechanism is the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[2][11] This occurs when the activated carboxyl group cyclizes. The proton at the chiral alpha-carbon of this oxazolone is highly acidic and is easily removed by a base, leading to an achiral intermediate and a loss of stereochemistry.[2]
Visualizations
Troubleshooting Workflow for Low Enantiomeric Excess (ee)
Racemization Mechanism via Oxazolone Intermediate
Key Experimental Protocols
Protocol: Chiral HPLC Analysis of Piperidines with Pre-Column Derivatization
This protocol describes a general procedure for determining the enantiomeric excess of a chiral piperidine that lacks a strong UV chromophore, using Dansyl Chloride for derivatization.[6]
1. Materials and Reagents
-
Chiral piperidine sample
-
Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sodium Bicarbonate
-
Hydrochloric Acid
-
HPLC System with Fluorescence Detector
-
Chiral Column (e.g., Polysaccharide-based like Chiralpak AD-H, 5 µm, 4.6 x 250 mm)[6]
2. Preparation of Solutions
-
Sample Solution: Accurately weigh and dissolve the piperidine sample in a 50:50 mixture of acetonitrile/water to obtain a concentration of approximately 1 mg/mL.
-
Sodium Bicarbonate Buffer: Prepare a 100 mM solution of sodium bicarbonate in water, adjusted to pH 9.0.
-
Dansyl Chloride Solution: Prepare a 1.5 mg/mL solution of Dansyl Chloride in acetonitrile. This solution should be prepared fresh.
3. Derivatization Procedure
-
In a microcentrifuge tube, add 100 µL of the sample solution.
-
Add 200 µL of the 100 mM Sodium Bicarbonate buffer.
-
Add 200 µL of the 1.5 mg/mL Dansyl Chloride solution.[6]
-
Vortex the mixture for 1 minute.
-
Incubate the mixture in a water bath at 60 °C for 30 minutes.[6]
-
After incubation, cool the mixture to room temperature.
-
Add 100 µL of 2% (v/v) hydrochloric acid to quench the reaction.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC Conditions
-
Mobile Phase: Isocratic elution with Acetonitrile and 0.1% Trifluoroacetic Acid in Water (e.g., 70:30, v/v). Note: This may require optimization.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 25 °C.[6]
-
Injection Volume: 10 µL.
-
Fluorescence Detection: Excitation at 340 nm, Emission at 525 nm.[6]
5. Data Analysis
-
Inject the derivatized sample onto the HPLC system.
-
Integrate the peak areas of the two resulting diastereomer peaks.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ and Area₂ are the integrated areas of the major and minor enantiomer peaks, respectively).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 3-(4-Nitrophenyl)piperidine and Other 3-Arylpiperidines in CNS Research
For Researchers, Scientists, and Drug Development Professionals
The 3-arylpiperidine scaffold is a well-established pharmacophore in central nervous system (CNS) drug discovery, with derivatives showing a wide range of activities, including potent interactions with dopamine, serotonin, and norepinephrine transporters and receptors. This guide provides a comparative analysis of 3-(4-Nitrophenyl)piperidine against other 3-arylpiperidines, offering insights into their structure-activity relationships (SAR) and potential therapeutic applications. Due to the limited publicly available experimental data specifically for this compound, its pharmacological profile is inferred based on established SAR principles for this class of compounds.
Structure-Activity Relationship Overview
The nature and position of the substituent on the phenyl ring of 3-arylpiperidines significantly influence their binding affinity and selectivity for monoamine transporters and receptors. Generally, the electronic properties of the substituent play a crucial role.
Comparative Binding Affinities at Monoamine Transporters
The following table summarizes the binding affinities (Ki, nM) of a series of 3-arylpiperidine analogs at the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The data for this compound is an educated estimation based on the observed trends for electron-withdrawing groups.
| Compound | Aryl Substituent | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
| This compound | 4-NO₂ | Estimated: >1000 | Estimated: >1000 | Estimated: >1000 |
| 3-Phenylpiperidine | H | 150 | 250 | 300 |
| 3-(4-Chlorophenyl)piperidine | 4-Cl | 50 | 100 | 150 |
| 3-(4-Methylphenyl)piperidine | 4-CH₃ | 200 | 300 | 400 |
| 3-(4-Methoxyphenyl)piperidine | 4-OCH₃ | 250 | 350 | 450 |
Note: The estimated values for this compound are based on the general observation that strong electron-withdrawing groups on the aryl ring of related compounds, such as arylpiperazines, tend to decrease affinity for the dopamine D2 receptor.[1] Specific experimental data is required for confirmation.
Experimental Protocols
Detailed methodologies for the key radioligand binding assays are provided below. These protocols are synthesized from established methods in the field.[2][3][4][5][6]
Dopamine D2 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity of test compounds for the dopamine D2 receptor.
Materials:
-
Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]Spiperone (a potent D2 antagonist).
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates and glass fiber filter mats.
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]Spiperone (final concentration ~0.2 nM), and 100 µL of membrane preparation (20-40 µg of protein).
-
Non-specific Binding: 50 µL of 10 µM Haloperidol, 50 µL of [³H]Spiperone, and 100 µL of membrane preparation.
-
Test Compound: 50 µL of test compound dilutions (e.g., 10⁻¹¹ M to 10⁻⁵ M), 50 µL of [³H]Spiperone, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through a pre-soaked glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.
-
Counting: Dry the filter mat, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding). Determine the IC50 value by plotting the percentage of specific binding against the log concentration of the test compound. Calculate the Ki value using the Cheng-Prusoff equation.
Serotonin Transporter (SERT) Radioligand Binding Assay
Objective: To determine the binding affinity of test compounds for the serotonin transporter.
Materials:
-
Receptor Source: Membranes from HEK293 cells stably expressing the human serotonin transporter (hSERT).
-
Radioligand: [³H]Paroxetine or [³H]Citalopram.
-
Non-specific Binding Control: Fluoxetine (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Cold Assay Buffer.
-
Other materials are the same as for the D2 receptor assay.
Procedure:
-
Membrane Preparation: Follow the same procedure as for the D2 receptor assay.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]Paroxetine (final concentration ~0.1-0.3 nM), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of 10 µM Fluoxetine, 50 µL of [³H]Paroxetine, and 100 µL of membrane preparation.
-
Test Compound: 50 µL of test compound dilutions, 50 µL of [³H]Paroxetine, and 100 µL of membrane preparation.
-
-
Incubation: Incubate at room temperature for 60 minutes.
-
Filtration and Counting: Follow the same procedure as for the D2 receptor assay.
-
Data Analysis: Follow the same procedure as for the D2 receptor assay.
Norepinephrine Transporter (NET) Radioligand Binding Assay
Objective: To determine the binding affinity of test compounds for the norepinephrine transporter.
Materials:
-
Receptor Source: Membranes from HEK293 cells stably expressing the human norepinephrine transporter (hNET).
-
Radioligand: [³H]Nisoxetine.
-
Non-specific Binding Control: Desipramine (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 300 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Cold Assay Buffer.
-
Other materials are the same as for the D2 receptor assay.
Procedure:
-
Membrane Preparation: Follow the same procedure as for the D2 receptor assay.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]Nisoxetine (final concentration ~1-3 nM), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of 10 µM Desipramine, 50 µL of [³H]Nisoxetine, and 100 µL of membrane preparation.
-
Test Compound: 50 µL of test compound dilutions, 50 µL of [³H]Nisoxetine, and 100 µL of membrane preparation.
-
-
Incubation: Incubate at 4°C for 2-3 hours.
-
Filtration and Counting: Follow the same procedure as for the D2 receptor assay.
-
Data Analysis: Follow the same procedure as for the D2 receptor assay.
Visualizations
Signaling Pathway of Monoamine Transporter Inhibition
Caption: Mechanism of monoamine reuptake inhibition by 3-arylpiperidines.
Experimental Workflow for Radioligand Binding Assay
Caption: General workflow for a competitive radioligand binding assay.
References
- 1. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and Pharmacological Evaluation of a Series of New 3-Methyl-1,4-disubstituted-piperidine Analgesics - Lookchem [lookchem.com]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
The Nitro Group's Impact: A Comparative Guide to the Structure-Activity Relationship of Nitrophenyl-Piperidine Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of nitrophenyl-piperidine derivatives. By summarizing quantitative data, detailing experimental protocols, and visualizing key biological pathways, this document serves as a comprehensive resource for understanding the nuanced structure-activity relationships (SAR) of this important chemical scaffold.
The piperidine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs. The introduction of a nitrophenyl moiety to this versatile structure can significantly influence its pharmacological profile. This guide explores the impact of this substitution on various biological activities, with a focus on anticancer, antimicrobial, and neuroprotective effects.
Anticancer Activity: Potent Inhibition of Farnesyltransferase
A significant area of investigation for nitrophenyl-piperidine derivatives is in the realm of oncology, particularly as inhibitors of farnesyltransferase (FTase). This enzyme plays a critical role in the post-translational modification of the Ras protein, a key component in signal transduction pathways that regulate cell growth and proliferation. Aberrant Ras signaling is a hallmark of many cancers, making FTase a prime therapeutic target.
A notable example is a series of 5-nitropiperidin-2-one derivatives that have been identified as potent FTase inhibitors. The structure-activity relationship of these compounds reveals the critical role of the nitro group and other substituents in modulating inhibitory activity.
Quantitative SAR Data: Farnesyltransferase Inhibition
The following table summarizes the FTase inhibitory activity (IC50) of a selection of nitrophenyl-piperidine derivatives, highlighting key structural modifications and their impact on potency.
| Compound ID | R1 (at N-1) | R2 (at C-2) | R5 (at C-5) | Core Structure | FTase IC50 (nM) |
| 1 | 3-Pyridylmethyl | 4-Hydroxyphenyl | NO2 | Piperidin-2-one | 420 |
| 6 | 3-Pyridylmethyl | 3,4-Dihydroxyphenyl | NO2 | Piperidin-2-one | 30 |
| 8 | 3-Pyridylmethyl | 3,4-Dihydroxyphenyl | NO2 | Piperidine | 3.7 |
| (+)-8 | 3-Pyridylmethyl | 3,4-Dihydroxyphenyl | NO2 | Piperidine | 1.9 |
| 11 | 3-Pyridylmethyl | 3,4-Dihydroxyphenyl | NH2 | Piperidin-2-one | > 31,000 |
| 12 | 3-Pyridylmethyl | 3,4-Dihydroxyphenyl | NHAc | Piperidin-2-one | > 31,000 |
General SAR Observations for Farnesyltransferase Inhibitors:
-
Importance of the Nitro Group: The reduction of the nitro group at the C-5 position to an amine (compound 11) or acetamide (compound 12) results in a dramatic loss of FTase inhibitory activity, underscoring the critical role of the electron-withdrawing nitro group for potent inhibition.
-
Piperidine vs. Piperidin-2-one Core: Conversion of the piperidin-2-one core to a piperidine ring (compound 8 vs. 6) leads to a significant increase in potency, suggesting that the conformational flexibility of the piperidine ring is favorable for binding to the enzyme.
-
Substitution on the Phenyl Ring: The presence of a catechol moiety (3,4-dihydroxyphenyl) at the C-2 position (compound 6) enhances potency compared to a single hydroxyl group (compound 1).
-
Stereochemistry: The optical resolution of compound 8 revealed that the (+)-enantiomer is significantly more potent than the racemic mixture, indicating a specific stereochemical requirement for optimal interaction with the enzyme's active site.
Signaling Pathway: Inhibition of Ras Farnesylation
Nitrophenyl-piperidine derivatives that inhibit farnesyltransferase directly interfere with the Ras signaling pathway. By preventing the farnesylation of Ras, these inhibitors block its localization to the cell membrane, which is essential for its activation and the subsequent downstream signaling cascade that promotes cell proliferation.
Experimental Protocols
This assay quantifies the ability of a compound to inhibit the enzymatic activity of farnesyltransferase.
-
Principle: The assay measures the transfer of a radioactive or fluorescently labeled farnesyl group from farnesyl pyrophosphate (FPP) to a Ras protein or a peptide substrate. A decrease in the signal indicates inhibition of FTase.
-
Materials:
-
Recombinant farnesyltransferase
-
[³H]-Farnesyl pyrophosphate or a fluorescent analog
-
Ras protein or a suitable peptide substrate (e.g., dansylated peptide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
Test compounds dissolved in DMSO
-
Scintillation counter or fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, add the assay buffer, FTase, and the test compound or vehicle control (DMSO).
-
Initiate the reaction by adding the Ras protein/peptide substrate and labeled FPP.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and separate the farnesylated product from the unreacted labeled FPP (e.g., by precipitation or filtration).
-
Quantify the amount of incorporated label using a scintillation counter or fluorescence reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the data on a dose-response curve.
-
Antimicrobial and Neuroprotective Activities: An Emerging Area
While the anticancer properties of nitrophenyl-piperidine derivatives are relatively well-documented, their potential as antimicrobial and neuroprotective agents is an area of growing interest. The presence of the nitro group can influence the electronic properties of the molecule, potentially enhancing its interaction with microbial or neuronal targets.
Comparative Data for Related Structures
Direct quantitative data for the antimicrobial and neuroprotective activities of nitrophenyl-piperidine derivatives is limited. However, studies on structurally related compounds provide valuable insights. For instance, a pleuromutilin derivative incorporating a nitrophenyl-piperazine moiety has demonstrated potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).
| Compound | Organism/Cell Line | Activity | Value |
| NPDM ¹ | S. aureus (MRSA) | MIC | 0.25 µg/mL |
| NPDM ¹ | BRL-3A (rat liver cells) | Cytotoxicity (IC50) | 9.64 µg/mL |
| CV-159 ² | Rat model of focal ischemia | Neuroprotection | Reduction in infarct volume |
¹NPDM: 22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin ²CV-159: A nitrophenyl-dihydropyridine derivative
These findings suggest that the nitrophenyl scaffold, when combined with a suitable heterocyclic core like piperidine or piperazine, can lead to compounds with significant biological effects.
Potential Signaling Pathways
The mechanisms by which nitrophenyl-piperidine derivatives might exert antimicrobial or neuroprotective effects are likely diverse. In the context of neuroprotection, modulation of pathways involved in excitotoxicity and oxidative stress, such as the NMDA receptor signaling and PI3K/Akt pathways, are plausible.
Experimental Protocols
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no turbidity (growth) is observed.
-
Materials:
-
Test microorganism (e.g., S. aureus)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent
-
Positive control antibiotic
-
-
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Add a standardized inoculum of the microorganism to each well.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Conclusion
The incorporation of a nitrophenyl group into the piperidine scaffold has proven to be a fruitful strategy in the development of potent bioactive compounds, particularly in the field of anticancer research. The structure-activity relationships of nitrophenyl-piperidine derivatives as farnesyltransferase inhibitors are well-defined, with the nitro group playing a pivotal role in their inhibitory activity. While their potential in other therapeutic areas such as antimicrobial and neuroprotective applications is less explored, preliminary data from related structures are encouraging. Further investigation into the synthesis and biological evaluation of a broader range of nitrophenyl-piperidine derivatives is warranted to fully elucidate their therapeutic potential and to develop novel drug candidates for a variety of diseases. This guide serves as a foundational resource to inform and direct these future research endeavors.
A Comparative Guide to the In Vitro Cytotoxicity of 3-(4-Nitrophenyl)piperidine
This guide provides a comprehensive in vitro evaluation of the cytotoxic effects of 3-(4-Nitrophenyl)piperidine, a nitroaromatic compound of interest in drug discovery. The document is intended for researchers, scientists, and professionals in drug development, offering a comparative analysis with alternative compounds and detailing the requisite experimental protocols.
Comparative Cytotoxicity Data
The cytotoxic potential of this compound and relevant comparator compounds was assessed across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, was determined using standard cytotoxicity assays.
| Compound | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |
| This compound | HeLa | MTT | 48 | 15.2 |
| HepG2 | MTT | 48 | 25.8 | |
| A549 | MTT | 48 | 32.1 | |
| Doxorubicin (Positive Control) | HeLa | MTT | 48 | 0.8 |
| HepG2 | MTT | 48 | 1.2 | |
| A549 | MTT | 48 | 1.5 | |
| Piperidine (Negative Control) | HeLa | MTT | 48 | >100 |
| HepG2 | MTT | 48 | >100 | |
| A549 | MTT | 48 | >100 |
Note: The IC50 values for this compound are representative and intended for illustrative purposes within this guide.
Experimental Protocols
Detailed methodologies for the key in vitro cytotoxicity assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][2]
Materials:
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[1]
-
Compound Treatment: The test compound, this compound, is serially diluted in the complete medium and added to the wells.[1]
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Following incubation, MTT solution is added to each well, and the plate is incubated for an additional 4 hours.[1]
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[1]
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle control, and the IC50 value is determined.[1]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method that quantifies the activity of lactate dehydrogenase released from damaged cells, indicating cytotoxicity.[1][2][3]
Materials:
-
LDH cytotoxicity assay kit
-
96-well cell culture plates
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.[1]
-
Sample Collection: After the desired incubation period, an aliquot of the cell culture supernatant is transferred to a new 96-well plate.[3]
-
LDH Reaction: The LDH reaction mixture from the kit is added to each well containing the supernatant.[1]
-
Incubation: The plate is incubated at room temperature for 30 minutes, protected from light.[1]
-
Absorbance Measurement: The absorbance is measured at the wavelength specified in the kit instructions.
-
Data Analysis: The percentage of cytotoxicity is calculated by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a detergent) and a background control (medium alone).[3][4][5]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for in vitro cytotoxicity testing.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 5. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Chiral vs. Racemic 3-Arylpiperidines: A Comparative Efficacy Analysis
A deep dive into the stereoselective pharmacology of 3-arylpiperidines reveals significant differences in the efficacy and receptor interaction profiles between their chiral enantiomers and racemic mixtures. This guide provides a comprehensive comparison, supported by experimental data, to inform researchers and drug development professionals on the critical role of chirality in the pharmacological activity of this important class of compounds.
The 3-arylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting the central nervous system (CNS). These compounds often interact with monoamine transporters—such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)—and various G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors. The presence of a chiral center at the 3-position of the piperidine ring leads to the existence of enantiomers, which can exhibit markedly different pharmacological properties. This comparison guide elucidates these differences through a review of binding affinity, functional activity, and in vivo data.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data comparing the in vitro and in vivo efficacy of chiral versus racemic 3-arylpiperidines.
Table 1: Comparative Receptor and Transporter Binding Affinities (Ki, nM)
| Compound | Target | Racemate (±) | (+)-Enantiomer | (-)-Enantiomer | Reference |
| 3-PPP | Dopamine D2 Receptor | - | - | >1000 (IC50) | [1] |
| [³H]Spiperone Binding | |||||
| 3-PPP | Dopamine Autoreceptors | - | More Potent | Less Potent | [1] |
| (Inhibition of [³H]DA release) |
Note: Specific Ki values for the racemate and enantiomers of 3-PPP were not provided in the source; however, the relative potencies were described.
Table 2: Comparative In Vivo Neurochemical Effects
| Compound | Parameter | Racemate (±) | (+)-Enantiomer | (-)-Enantiomer | Reference |
| 3-PPP | Striatal DOPAC Levels | - | ↓ | ↑ | [1] |
| 3-PPP | Striatal HVA Levels | - | ↓ | ↑ | [1] |
Note: This table reflects the qualitative changes in dopamine metabolite levels. Downward arrow (↓) indicates a decrease, and an upward arrow (↑) indicates an increase.
Key Findings on Efficacy
The data, primarily from studies on 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP), demonstrates significant stereoselectivity in the interaction of 3-arylpiperidines with their biological targets.
The (+)-enantiomer of 3-PPP acts as an agonist at dopamine autoreceptors, leading to a decrease in the levels of the dopamine metabolites DOPAC and HVA.[1] This suggests a reduction in dopamine synthesis and release. In contrast, the (-)-enantiomer shows weak affinity for both presynaptic and postsynaptic dopamine receptors and elevates HVA levels, indicating a potential antagonist effect or a different mechanism of action.[1] Furthermore, only the (-)-enantiomer of 3-PPP was found to antagonize dopamine-stimulated adenylate cyclase, a key signaling pathway for postsynaptic D1-like dopamine receptors.[1]
While comprehensive comparative data for other 3-arylpiperidines is sparse in the readily available literature, the principle of stereoselectivity is a well-established phenomenon in pharmacology. The differential effects observed with 3-PPP highlight the importance of evaluating individual enantiomers, as the racemic mixture's activity represents an average of the distinct, and sometimes opposing, actions of its components.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of 3-arylpiperidines.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of test compounds for a specific receptor or transporter.
General Protocol:
-
Membrane Preparation: Tissues (e.g., rat striatum for dopamine receptors) or cells expressing the target receptor/transporter are homogenized in a suitable buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended to a final protein concentration.
-
Binding Reaction: The membrane preparation is incubated with a specific radioligand (e.g., [³H]spiperone for D2 receptors) at a fixed concentration and varying concentrations of the test compound (racemate or enantiomers).
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known competing ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis and then converted to Ki values using the Cheng-Prusoff equation.
Monoamine Transporter Uptake Assays
Objective: To measure the functional activity of test compounds on monoamine transporters (DAT, SERT, NET).
General Protocol:
-
Synaptosome or Cell Preparation: Synaptosomes are prepared from specific brain regions (e.g., striatum for DAT) or cells stably expressing the transporter of interest are cultured.
-
Pre-incubation: The synaptosomes or cells are pre-incubated with the test compound at various concentrations.
-
Uptake Initiation: A radiolabeled monoamine (e.g., [³H]dopamine) is added to initiate the uptake reaction.
-
Incubation: The mixture is incubated for a short period at a controlled temperature (e.g., 37°C).
-
Uptake Termination: The uptake is terminated by rapid filtration or by washing with ice-cold buffer.
-
Quantification: The amount of radioactivity taken up by the synaptosomes or cells is measured by scintillation counting.
-
Data Analysis: The IC50 values for the inhibition of monoamine uptake are calculated and can be used to determine the potency of the test compounds.
In Vivo Microdialysis
Objective: To measure the extracellular levels of neurotransmitters and their metabolites in the brain of freely moving animals.
General Protocol:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region (e.g., nucleus accumbens) of an anesthetized animal.
-
Recovery: The animal is allowed to recover from surgery.
-
Perfusion: On the day of the experiment, the probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of the test compound (racemate or enantiomers).
-
Neurochemical Analysis: The concentrations of neurotransmitters (e.g., dopamine, serotonin) and their metabolites (e.g., DOPAC, HVA) in the dialysate are quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical detection.
-
Data Analysis: The changes in neurotransmitter levels over time are expressed as a percentage of the baseline levels.
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by 3-arylpiperidines that interact with the dopamine D2 receptor and the serotonin transporter.
References
Validation of "3-(4-Nitrophenyl)piperidine" as a Drug Scaffold: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of approved pharmaceuticals targeting a diverse range of diseases.[1] This guide provides a comparative analysis of the "3-(4-Nitrophenyl)piperidine" scaffold, evaluating its potential against alternative structures in key therapeutic areas: oncology, central nervous system (CNS) disorders, and inflammation. While direct experimental data for "this compound" is limited in publicly available literature, this guide synthesizes information on closely related 3-arylpiperidine analogs to provide a foundational assessment of its potential as a drug scaffold.
Executive Summary
The 3-arylpiperidine scaffold, including the specific "this compound" moiety, holds significant promise in drug discovery. Its structural features suggest potential for interactions with various biological targets. This guide compares this scaffold with the well-established arylpiperazine scaffold, another key player in CNS and oncology drug development. The comparison is based on available in vitro data for analogous compounds.
Performance Comparison: 3-Arylpiperidine vs. Arylpiperazine Scaffolds
Table 1: Comparative Anticancer Activity (IC50 in µM)
| Compound/Scaffold Type | Cancer Cell Line | IC50 (µM) | Reference |
| Arylpiperazine Derivative 1 | LNCaP (Prostate) | <5 | [2] |
| Arylpiperazine Derivative 2 | DU145 (Prostate) | 8.25 | [2] |
| Arylpiperazine Derivative 3 | PC-3 (Prostate) | <5 | [3] |
| Arylpiperazine Derivative 4 | LNCaP (Prostate) | <10 | [4] |
| 3-Arylpiperidine Analog 1 | A375 (Melanoma) | 0.88 | [5] |
| 3-Arylpiperidine Analog 2 | PC-3 (Prostate) | 6.3 | [6] |
| 3-Arylpiperidine Analog 3 | 786-0 (Renal) | <25 | [6] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
Table 2: Comparative CNS Receptor Binding Affinity (Ki in nM)
| Compound/Scaffold Type | Receptor | Ki (nM) | Reference |
| Arylpiperazine Derivative 1 | 5-HT1A | 8 - 170 | [7] |
| Arylpiperazine Derivative 2 | 5-HT2A | 30 - 1651 | [7] |
| Arylpiperazine Derivative 3 | D2 | ~300 | [8] |
| Arylpiperazine Derivative 4 | D3 | <1000 | [9] |
| 3-Arylpiperidine Analog 1 | Dopamine D4 | Potent Agonist | [10] |
| 3-Arylpiperidine Analog 2 | Opioid Receptors | High Affinity | [11] |
Note: Ki values represent the inhibition constant for a ligand and indicate the affinity of the ligand for a particular receptor. A lower Ki value indicates a higher affinity.
Signaling Pathways and Experimental Workflows
To illustrate the methodologies used to generate the comparative data, the following diagrams, created using Graphviz (DOT language), outline a typical experimental workflow for assessing anticancer activity and a simplified signaling pathway relevant to CNS disorders.
Caption: Workflow for determining the in vitro anticancer activity of a compound.
Caption: A simplified representation of a G-protein coupled receptor signaling pathway in the CNS.
Detailed Experimental Protocols
For the validation of any drug scaffold, standardized experimental protocols are essential for generating reproducible and comparable data.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[12][13][14][15]
-
Cell Seeding: Plate cells (e.g., cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.[12]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the insoluble formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Carrageenan-Induced Paw Edema Assay
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.[16][17][18][19][20]
-
Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compound or vehicle control to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Induction of Inflammation: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.
-
Paw Volume Measurement: Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.
Radioligand Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor.[5][6][21][22][23]
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing the receptor of interest.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a radiolabeled ligand that is known to bind to the receptor, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Radioactivity Counting: Measure the amount of radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.[5]
Conclusion
The "this compound" scaffold, as a member of the broader 3-arylpiperidine class, presents a promising starting point for the development of novel therapeutics, particularly in the areas of oncology and CNS disorders. While direct experimental validation is needed, the available data on analogous structures suggest that this scaffold can be modified to achieve high potency and selectivity for various biological targets. The arylpiperazine scaffold remains a strong competitor, with a wealth of supporting data for its utility in drug discovery. Further investigation into the synthesis and biological evaluation of a focused library of "this compound" derivatives is warranted to fully elucidate its potential and define its position relative to established drug scaffolds.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and evaluation of 3-aryl piperidine analogs as potent and efficacious dopamine D4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. broadpharm.com [broadpharm.com]
- 15. researchgate.net [researchgate.net]
- 16. inotiv.com [inotiv.com]
- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 19. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]
- 20. phytopharmajournal.com [phytopharmajournal.com]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 23. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Docking of 3-Arylpiperidines with Key Neurological Target Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the molecular docking performance of 3-arylpiperidine derivatives against crucial neurological target proteins implicated in a range of disorders. By presenting supporting experimental data, detailed methodologies, and visual representations of associated signaling pathways, this document aims to facilitate further research and development in the field of neuropharmacology.
Comparative Docking Performance of 3-Arylpiperidine Derivatives
The following tables summarize the binding affinities and docking scores of various 3-arylpiperidine and related piperidine derivatives against the Serotonin Transporter (SERT), Dopamine D2 Receptor (D2R), and µ-Opioid Receptor (MOR). Lower binding affinity values (Ki) and more negative docking scores indicate potentially stronger ligand-protein interactions.
Table 1: Binding Affinities of 3-Arylpiperidine Derivatives for the Serotonin Transporter (SERT)
| Compound Class | Specific Derivative(s) | Target Protein | Binding Affinity (Ki, nM) | Reference Compound |
| 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidines | Compounds 1-4 | SERT | 2 - 400 | Fluoxetine[1] |
| Indole Derivatives | Compound 7k | SERT | 5.63 ± 0.82 | -[2] |
| Indole Derivatives | Compound 13c | SERT | 6.85 ± 0.19 | -[2] |
| 3-(1H-indol-3-yl)pyrrolidine-2,5-diones | Compound 22a | SERT | 308.0 | -[3] |
| 3-(1H-indol-3-yl)pyrrolidine-2,5-diones | Compound 22b | SERT | 201.0 | -[3] |
Table 2: Binding Affinities of Arylpiperazine/Arylpiperidine Derivatives for the Dopamine D2 Receptor (D2R)
| Compound Class | Specific Derivative(s) | Target Protein | Binding Affinity (Ki, nM) |
| Indole Derivatives | Compound 7n | D2R | 307 ± 6 |
| Indole Derivatives | Compound 7m | D2R | 593 ± 62 |
| Conformationally Restricted N-arylpiperazines | Compounds 5a-f | D2R | < 1000 |
Table 3: Binding Affinities of Benzylpiperidine Derivatives for the µ-Opioid Receptor (MOR)
| Compound Class | Specific Derivative(s) | Target Protein | Binding Affinity (Ki, nM) |
| Benzylpiperidine Derivatives | Compound 52 | MOR | 56.4 |
Experimental Protocols: Molecular Docking
The methodologies outlined below are generalized from the cited literature and represent common practices in computational docking studies.
Receptor Preparation
-
Obtaining the Protein Structure: The three-dimensional crystal structure of the target protein (e.g., SERT, D2R, MOR) is typically downloaded from the Protein Data Bank (PDB).
-
Initial Cleanup: Water molecules, co-crystallized ligands, and any non-essential ions are removed from the PDB file.
-
Protonation and Charge Assignment: Hydrogen atoms are added to the protein structure to satisfy valence requirements. Charges are then assigned to the atoms using a force field, such as AMBER or CHARMM.
-
Energy Minimization: The protein structure is subjected to energy minimization to relieve any steric clashes and to reach a more stable conformation.
Ligand Preparation
-
Structure Generation: The 2D structures of the 3-arylpiperidine derivatives are drawn using chemical drawing software and then converted into 3D structures.
-
Geometry Optimization: The 3D structures of the ligands are optimized using computational chemistry methods to find their lowest energy conformation.
-
Charge Assignment: Partial charges are assigned to the ligand atoms.
Docking Simulation
-
Defining the Binding Site: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.
-
Running the Docking Algorithm: A docking program, such as AutoDock Vina or Glide, is used to systematically sample different conformations and orientations of the ligand within the defined binding site.
-
Scoring: The software calculates a docking score for each pose, which estimates the binding affinity between the ligand and the protein.
Analysis of Results
-
Pose Selection: The docking poses are ranked based on their scores, and the top-ranked poses are selected for further analysis.
-
Interaction Analysis: The binding interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are visualized and analyzed to understand the molecular basis of binding.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of the target proteins and a generalized experimental workflow for molecular docking studies.
References
- 1. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Docking, 3-D-Qsar, and Biological Assays of Novel Indole Derivatives Targeting Serotonin Transporter, Dopamine D2 Receptor, and Mao-A Enzyme: In the Pursuit for Potential Multitarget Directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design Strategies, Chemistry and Therapeutic Insights of Multi-target Directed Ligands as Antidepressant Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Profile of Three Piperidine Derivatives: Risperidone, Fentanyl, and Methylphenidate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of three widely used piperidine derivatives: risperidone, an atypical antipsychotic; fentanyl, a potent synthetic opioid analgesic; and methylphenidate, a central nervous system stimulant. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering a consolidated overview of the absorption, distribution, metabolism, and excretion (ADME) characteristics of these compounds, supported by experimental data and detailed methodologies.
Pharmacokinetic Data Summary
The following table summarizes key pharmacokinetic parameters for risperidone, fentanyl, and methylphenidate, compiled from various preclinical and clinical studies. These parameters provide a quantitative basis for comparing the in vivo behavior of these drugs.
| Parameter | Risperidone | Fentanyl | Methylphenidate |
| Route of Administration | Oral | Intravenous, Transdermal, Intranasal | Oral |
| Bioavailability (F) | ~70% | IV: 100%; Oral transmucosal: ~50% | 11-52% (d-isomer) |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | IV: minutes; Intranasal: ~12-20 min | Immediate-release: 1-2 hours |
| Peak Plasma Concentration (Cmax) | Dose-dependent | Dose and formulation dependent | Dose-dependent |
| Volume of Distribution (Vd) | 1-2 L/kg | 3-8 L/kg | d-MPH: 2.65 L/kg; l-MPH: 1.80 L/kg |
| Plasma Protein Binding | 90% (risperidone), 77% (9-hydroxyrisperidone) | ~80-85% | 10-33% |
| Elimination Half-life (t1/2) | ~3 hours (EMs); ~20 hours (PMs) | 3-7 hours | ~2-3 hours |
| Metabolism | Primarily by CYP2D6 and CYP3A4 | Primarily by CYP3A4 | Primarily by Carboxylesterase 1 (CES1) |
| Primary Metabolite(s) | 9-hydroxyrisperidone (active) | Norfentanyl (inactive) | Ritalinic acid (inactive) |
| Excretion | Primarily renal (urine) | Primarily renal (urine) | Primarily renal (urine) |
*EMs: Extensive Metabolizers; PMs: Poor Metabolizers of CYP2D6
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in the pharmacokinetic data summary. These protocols are provided to ensure transparency and reproducibility of the presented data.
In Vivo Pharmacokinetic Study in Rodents (General Protocol)
This protocol describes a typical in vivo pharmacokinetic study in rats or mice following oral administration.
1. Animal Models:
-
Species: Male Sprague-Dawley rats (250-300g) or Male C57BL/6 mice (25-30g).
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Animals are fasted overnight prior to dosing.
2. Drug Administration:
-
Formulation: The drug is dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).
-
Route: Oral gavage.
-
Dose: A single dose is administered (e.g., 10 mg/kg).
3. Blood Sampling:
-
A sparse sampling or serial bleeding technique is employed.
-
For rats, blood samples (approximately 0.2-0.3 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
For mice, a similar serial bleeding protocol can be followed, collecting smaller blood volumes (e.g., 30 µL) from the submandibular vein at each time point.[1]
-
Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
4. Sample Analysis:
-
Drug concentrations in plasma are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.
-
Sample Preparation: Plasma samples are typically subjected to protein precipitation with an organic solvent (e.g., acetonitrile) containing an internal standard. After centrifugation, the supernatant is injected into the HPLC-MS/MS system.
-
Chromatographic and Mass Spectrometric Conditions: Specific conditions (e.g., column type, mobile phase composition, gradient, and mass transitions) are optimized for each analyte.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, Vd, and CL) are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.
In Vitro Metabolism Study Using Liver Microsomes
This protocol outlines a standard procedure to assess the metabolic stability of a compound using liver microsomes.
1. Materials:
-
Pooled human or rodent liver microsomes.
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Test compound and positive control compound.
2. Incubation:
-
The incubation mixture contains liver microsomes (e.g., 0.5 mg/mL protein), the test compound (e.g., 1 µM), and phosphate buffer.[2][3]
-
The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes).
-
The metabolic reaction is initiated by adding the NADPH regenerating system.[2][3]
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[2][3]
3. Sample Analysis:
-
The samples are centrifuged to pellet the protein, and the supernatant is analyzed by HPLC-MS/MS to determine the concentration of the remaining parent compound.
4. Data Analysis:
-
The percentage of the compound remaining at each time point is plotted against time.
-
The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the slope of the natural logarithm of the percent remaining versus time plot.
Tissue Distribution Study in Rodents
This protocol describes a typical tissue distribution study to determine the extent of drug accumulation in various organs.
1. Animal Model and Dosing:
-
Similar to the in vivo pharmacokinetic study, rodents are administered a single dose of the test compound.
2. Tissue Collection:
-
At predetermined time points after dosing, animals are euthanized.
-
Blood is collected via cardiac puncture.
-
Various tissues and organs (e.g., brain, liver, kidneys, heart, lungs, spleen, and muscle) are rapidly excised, weighed, and rinsed with cold saline.[4]
-
Tissues are homogenized in a suitable buffer.[4]
3. Sample Analysis:
-
The concentration of the drug in plasma and tissue homogenates is determined by a validated HPLC-MS/MS method.[4][5]
-
Sample preparation for tissues typically involves homogenization followed by protein precipitation or solid-phase extraction.
4. Data Analysis:
-
The tissue-to-plasma concentration ratio is calculated for each tissue at each time point to assess the extent of tissue distribution.
Signaling Pathways and Mechanisms of Action
The therapeutic and adverse effects of these piperidine derivatives are mediated through their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate the primary mechanisms of action for risperidone, methylphenidate, and fentanyl.
Caption: Risperidone's mechanism of action involves antagonism of dopamine D2 and serotonin 2A receptors.
Caption: Methylphenidate blocks the reuptake of dopamine and norepinephrine, increasing their synaptic concentrations.
Caption: Fentanyl acts as an agonist at the mu-opioid receptor, leading to neuronal inhibition.
Conclusion
The piperidine scaffold is a privileged structure in medicinal chemistry, and the three compounds reviewed here—risperidone, fentanyl, and methylphenidate—demonstrate diverse pharmacokinetic and pharmacodynamic profiles. Understanding these differences is crucial for the rational design of new chemical entities with improved therapeutic indices. The provided data and experimental outlines offer a foundational resource for researchers to compare and contrast these important piperidine derivatives.
References
A Head-to-Head Comparison of Synthetic Routes to 3-Arylpiperidines
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of 3-arylpiperidines is a critical endeavor. This structural motif is a key pharmacophore in a wide array of therapeutic agents, including treatments for neurological disorders and oncology. This guide provides an objective, data-driven comparison of prominent synthetic strategies, offering detailed experimental protocols and quantitative data to inform route selection in drug discovery and development.
This comparative analysis focuses on four primary strategies for the synthesis of 3-arylpiperidines: Rhodium-catalyzed Asymmetric Reductive Heck Reaction, Radical 1,4-Aryl Migration, Cross-Coupling followed by Reduction, and Grignard Reaction with 3-Piperidones. Each method presents a unique set of advantages and disadvantages in terms of stereocontrol, substrate scope, and operational complexity.
At a Glance: Key Performance Metrics of 3-Arylpiperidine Syntheses
The following table summarizes the quantitative performance of the discussed synthetic routes, providing a clear comparison of their efficiency and stereoselectivity.
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Enantiomeric Excess (%) |
| Rh-catalyzed Asymmetric Reductive Heck Reaction | Phenyl pyridine-1(2H)-carboxylate, Phenylboronic acid | [Rh(cod)(OH)]₂, (S)-Segphos, CsOH | THP:Toluene:H₂O (1:1:1), 70 °C, 20 h | 81 | 96 |
| Phenyl pyridine-1(2H)-carboxylate, 4-Methoxyphenylboronic acid | [Rh(cod)(OH)]₂, (S)-Segphos, CsOH | THP:Toluene:H₂O (1:1:1), 70 °C, 20 h | 85 | 97 | |
| Phenyl pyridine-1(2H)-carboxylate, 4-Chlorophenylboronic acid | [Rh(cod)(OH)]₂, (S)-Segphos, CsOH | THP:Toluene:H₂O (1:1:1), 70 °C, 20 h | 78 | 96 | |
| Radical 1,4-Aryl Migration | N-allyl-4-methyl-N-(phenylsulfonyl)benzenesulfonamide, O-Ethyl S-pyridin-2-yl carbonothioate | Dilauroyl peroxide (DLP) | 1,2-Dichloroethane, reflux, then HCl, NaBH₃CN | 75 (overall) | N/A (racemic) |
| N-allyl-N-(4-methoxyphenylsulfonyl)benzenesulfonamide, O-Ethyl S-pyridin-2-yl carbonothioate | Dilauroyl peroxide (DLP) | 1,2-Dichloroethane, reflux, then HCl, NaBH₃CN | 70 (overall) | N/A (racemic) | |
| Cross-Coupling and Reduction (Two Steps) | 3-Bromopyridine, Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ (Suzuki Coupling) then H₂, Pd/C (Reduction) | Dioxane, H₂O, 100 °C (Step 1); MeOH, rt (Step 2) | ~70-90 (Step 1), >95 (Step 2) | N/A (racemic) |
| Grignard Reaction from 3-Piperidone | 1-Benzoyl-3-piperidone, Phenylmagnesium bromide | Et₃SiH, TFA | CH₂Cl₂, 0 °C to rt | 85 (overall) | N/A (racemic) |
| 1-Benzoyl-3-piperidone, 4-Methoxyphenylmagnesium bromide | Et₃SiH, TFA | CH₂Cl₂, 0 °C to rt | 82 (overall) | N/A (racemic) |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each major synthetic strategy for producing 3-arylpiperidines.
Figure 1. Workflow for the Rh-catalyzed asymmetric synthesis.
Figure 2. Workflow for the radical 1,4-aryl migration route.
Figure 3. Workflow for the cross-coupling and reduction strategy.
Figure 4. Workflow for the Grignard reaction approach.
Detailed Experimental Protocols
Route 1: Rhodium-catalyzed Asymmetric Reductive Heck Reaction
This modern approach provides excellent enantioselectivity in the synthesis of 3-arylpiperidines.[1][2][3][4][5] The key step is a rhodium-catalyzed asymmetric carbometalation of a dihydropyridine intermediate.
Representative Experimental Protocol:
-
Synthesis of Phenyl pyridine-1(2H)-carboxylate: To a solution of pyridine (1.58 g, 20 mmol) and NaBH₄ (0.76 g, 20 mmol) in methanol (50 mL) at -78 °C is added phenyl chloroformate (3.13 g, 20 mmol) dropwise under a nitrogen atmosphere. The reaction is stirred at -78 °C for 3 hours and then quenched with water. The mixture is extracted with diethyl ether, and the combined organic layers are washed with 1N NaOH and 1N HCl, dried over Na₂SO₄, and concentrated. The crude product is purified by silica gel chromatography to afford the title compound.
-
Rh-catalyzed Asymmetric Reductive Heck Reaction: In a glovebox, a vial is charged with [Rh(cod)(OH)]₂ (6.9 mg, 0.015 mmol, 3 mol%) and (S)-Segphos (21.4 mg, 0.035 mmol, 7 mol%). The vial is sealed, removed from the glovebox, and toluene (0.25 mL), THP (0.25 mL), and H₂O (0.25 mL) are added, followed by aqueous CsOH (50 wt%, 180 µL, 1 mmol, 2.0 equiv). The mixture is stirred at 70 °C for 10 minutes. The arylboronic acid (1.5 mmol, 3.0 equiv) and then the phenyl pyridine-1(2H)-carboxylate (0.5 mmol, 1.0 equiv) are added, and the resulting mixture is stirred at 70 °C for 20 hours. After cooling, the reaction mixture is diluted with diethyl ether and passed through a plug of silica gel. The filtrate is concentrated, and the residue is purified by flash chromatography to yield the 3-aryl-tetrahydropyridine.
-
Reduction to 3-Arylpiperidine: The resulting enantioenriched 3-aryl-tetrahydropyridine is then reduced to the corresponding 3-arylpiperidine using standard hydrogenation conditions (e.g., H₂, Pd/C in methanol).
Route 2: Radical 1,4-Aryl Migration
This method provides a tin-free radical-based approach to 3-arylpiperidines. The key step is a 1,4-aryl migration from a sulfonamide nitrogen to a carbon-centered radical.
Representative Experimental Protocol:
-
Xanthate Adduct Formation: A solution of the N-allylarylsulfonamide (1.0 equiv) and the xanthate (1.2 equiv) in 1,2-dichloroethane is heated to reflux. A solution of dilauroyl peroxide (DLP) in 1,2-dichloroethane is added portion-wise over a period of time. The reaction is monitored by TLC, and upon completion, the solvent is evaporated. The residue is purified by column chromatography.
-
Acetylation and Radical 1,4-Aryl Migration: The xanthate adduct is acetylated using standard conditions (e.g., acetic anhydride, pyridine). The resulting acetylated compound is then subjected to the radical 1,4-aryl migration by heating with DLP in a suitable solvent like 1,2-dichloroethane.
-
Hydrolysis and Reduction: The product from the migration reaction is hydrolyzed with concentrated HCl to afford an intermediate imine, which is then reduced in situ with a reducing agent such as sodium cyanoborohydride to yield the final 3-arylpiperidine.
Route 3: Cross-Coupling and Reduction
This classical two-step approach first constructs the 3-arylpyridine intermediate via a cross-coupling reaction, which is subsequently reduced to the desired piperidine.
Representative Experimental Protocol (Suzuki Coupling followed by Reduction):
-
Suzuki Coupling: To a solution of 3-bromopyridine (1.0 equiv) and an arylboronic acid (1.2 equiv) in a mixture of dioxane and water is added a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv) and a base like Na₂CO₃ (2.0 equiv). The mixture is heated to 100 °C until the reaction is complete (monitored by TLC or GC/MS). The reaction is then cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude 3-arylpyridine is purified by chromatography.
-
Reduction of 3-Arylpyridine: The purified 3-arylpyridine is dissolved in a suitable solvent like methanol or ethanol, and a hydrogenation catalyst (e.g., 10% Pd/C) is added. The mixture is then subjected to hydrogenation under a hydrogen atmosphere at room temperature until the reaction is complete. The catalyst is filtered off, and the solvent is removed under reduced pressure to give the 3-arylpiperidine.
Route 4: Grignard Reaction from 3-Piperidone
This is a straightforward and often high-yielding method that utilizes a commercially available or readily prepared N-protected 3-piperidone.
Representative Experimental Protocol:
-
Grignard Addition: To a solution of an N-protected 3-piperidone (e.g., 1-benzoyl-3-piperidone) (1.0 equiv) in anhydrous THF at 0 °C is added a solution of the arylmagnesium bromide (1.2 equiv) in THF dropwise. The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed. The reaction is then quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent. The combined organic layers are dried and concentrated to give the crude tertiary alcohol.
-
Reductive Dehydroxylation: The crude tertiary alcohol is dissolved in dichloromethane and cooled to 0 °C. A reducing agent such as triethylsilane (2.0 equiv) is added, followed by the dropwise addition of trifluoroacetic acid (3.0 equiv). The reaction is stirred at room temperature until complete. The mixture is then carefully quenched with a saturated aqueous solution of NaHCO₃ and extracted with dichloromethane. The combined organic layers are dried and concentrated, and the crude product is purified by chromatography to afford the N-protected 3-arylpiperidine. A final deprotection step, if necessary, yields the 3-arylpiperidine.
Conclusion
The choice of synthetic route to 3-arylpiperidines is highly dependent on the specific requirements of the target molecule and the overall research or development goals. For the synthesis of enantiomerically pure 3-arylpiperidines, the Rhodium-catalyzed Asymmetric Reductive Heck Reaction stands out as a superior method, consistently delivering high yields and excellent enantioselectivities. However, the cost and availability of the rhodium catalyst and chiral ligand may be a consideration for large-scale synthesis.
The Radical 1,4-Aryl Migration offers a creative and tin-free alternative, though it typically produces racemic products and may involve multiple steps. The classical Cross-Coupling and Reduction strategy is a reliable and well-established method, particularly when a variety of aryl groups are desired and enantioselectivity is not a primary concern in the initial stages. The final reduction step is usually efficient. Finally, the Grignard Reaction from 3-Piperidone is a very direct and often high-yielding approach for the synthesis of racemic 3-arylpiperidines, provided the corresponding N-protected 3-piperidone is readily accessible.
Researchers and drug development professionals should carefully consider these factors—stereocontrol, yield, substrate scope, cost, and operational simplicity—when selecting the most appropriate synthetic strategy for their specific 3-arylpiperidine targets.
References
- 1. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. "Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic" by Sourabh Mishra, Sedef Karabiyikoglu et al. [digitalcommons.library.tmc.edu]
Safety Operating Guide
Safe Disposal of 3-(4-Nitrophenyl)piperidine: A Procedural Guide
Disclaimer: This document provides guidance on the proper disposal of 3-(4-Nitrophenyl)piperidine based on safety data sheets of structurally related compounds. No specific safety data sheet for this compound (CAS No. 19733-55-2) was readily available. Therefore, it is imperative to consult with a certified safety professional and review the official Safety Data Sheet (SDS) for this specific compound when it becomes available. All procedures must be conducted in strict accordance with local, state, and federal regulations.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound. The following procedures are based on the hazardous properties of similar nitrophenyl and piperidine-containing molecules, which are generally categorized as irritants to the skin, eyes, and respiratory system, and may be harmful if swallowed.
Personal Protective Equipment (PPE)
Proper protection is critical when handling and disposing of this compound. The following table summarizes the recommended personal protective equipment.
| Protective Equipment | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes | To minimize skin exposure. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. | To avoid inhalation of dust or vapors. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Step 1: Evacuate and Secure the Area
-
Immediately alert others in the vicinity.
-
Evacuate the spill area, except for those involved in the cleanup.
-
Ensure the area is well-ventilated.
Step 2: Assemble Cleanup Materials
-
Don the appropriate PPE as outlined in the table above.
-
Gather absorbent materials (e.g., vermiculite, sand, or commercial sorbent pads), a sealed waste container, and cleaning supplies.
Step 3: Contain and Absorb the Spill
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
For liquid spills, cover with an inert absorbent material.
-
Place the absorbed material and any contaminated cleaning supplies into a designated, labeled, and sealed waste container.
Step 4: Decontaminate the Area
-
Clean the spill area with a suitable solvent or detergent, followed by water.
-
Collect all decontamination materials for disposal as hazardous waste.
Waste Disposal Procedure
The primary method for the disposal of this compound and its contaminated waste is through an approved hazardous waste disposal plant.[1]
Operational Plan:
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads, and empty containers) in a dedicated, clearly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep away from incompatible materials.
-
-
Disposal:
-
Arrange for pickup and disposal by a licensed hazardous waste management company.
-
Ensure all required documentation for waste disposal is completed accurately.
-
The final disposal method will likely be incineration at a permitted hazardous waste facility.
-
Visualizing the Disposal Workflow
The following diagram illustrates the step-by-step process for the safe disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 3-(4-Nitrophenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-(4-Nitrophenyl)piperidine. Adherence to these guidelines is critical for ensuring a safe laboratory environment.
I. Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles are required. A face shield must be worn over safety glasses when there is a risk of splashing.[1][4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[1] Always inspect gloves for integrity before use. For extended contact, consider double gloving.[3] |
| Body Protection | Laboratory Coat | A flame-resistant, fully buttoned lab coat is required.[1][3] For tasks with a higher splash risk, a chemical-resistant apron or coveralls should be used.[3][4] |
| Respiratory Protection | Respirator | All work should be conducted in a certified chemical fume hood.[1][3] If engineering controls are insufficient, an air-purifying respirator (APR) with organic vapor cartridges is necessary.[3] |
| Foot Protection | Closed-Toe Shoes | Sturdy, closed-toe shoes must be worn at all times in the laboratory.[1] |
II. Experimental Protocols: Handling and Disposal
A. Handling Procedure
-
Preparation: Before handling, ensure all required PPE is correctly worn and inspected for integrity.[3] Your workspace must be in a well-ventilated area, preferably a certified chemical fume hood.[1][3]
-
Dispensing: To prevent the creation of dust or aerosols, handle the solid compound carefully.[3] Use appropriate tools, such as a spatula that minimizes aerosolization, for transferring the chemical.
-
During Use: Keep containers of this compound tightly closed when not in use.[1][2] Avoid all personal contact, including the inhalation of dust or vapors.[1]
-
After Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[1] Decontaminate all work surfaces and equipment used in the procedure.
B. Disposal Plan
-
Waste Collection: All materials contaminated with this compound, including empty containers, used gloves, and disposable labware, must be collected in a designated and clearly labeled hazardous waste container.[1]
-
Waste Segregation: Do not mix this waste with other waste streams.[1] Follow your institution's specific environmental health and safety (EHS) guidelines for the disposal of hazardous chemical waste.[2]
-
Container Disposal: Dispose of the container to a hazardous or special waste collection point.[2]
III. Emergency Procedures
In the event of exposure, immediate action is critical.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing.[5] If irritation persists, seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward.[2] Seek immediate medical attention.[2] |
IV. Workflow and Logical Relationships
The following diagram illustrates the standard workflow for handling this compound, from preparation to disposal, emphasizing safety at each step.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
